molecular formula C10H12N4Na3O14P3 B1146238 Inosine-5'-triphosphate (trisodium salt) CAS No. 35908-31-7

Inosine-5'-triphosphate (trisodium salt)

Cat. No.: B1146238
CAS No.: 35908-31-7
M. Wt: 574.11 g/mol
InChI Key: QRGLCGLOQVQVCS-MSQVLRTGSA-K
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Description

See also: Inosine 5'-Triphosphate Trisodium Salt Hydrate (preferred).

Properties

CAS No.

35908-31-7

Molecular Formula

C10H12N4Na3O14P3

Molecular Weight

574.11 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxidopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

QRGLCGLOQVQVCS-MSQVLRTGSA-K

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Synonyms

Inosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt;  NSC 20266;  Trisodium Inosine-5’-triphosphate; 

Origin of Product

United States

Foundational & Exploratory

Inosine-5'-triphosphate (Trisodium Salt): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-triphosphate (ITP) is a purine (B94841) nucleotide that primarily serves as a substrate for the enzyme Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase). This key enzymatic activity is a critical cellular surveillance mechanism to prevent the incorporation of non-canonical purines into nascent DNA and RNA, thereby maintaining genomic integrity. Beyond this well-established role, emerging evidence suggests that ITP may also function as a signaling molecule, capable of interacting with and modulating the activity of GTP-binding proteins (G-proteins). This technical guide provides an in-depth exploration of the multifaceted mechanism of action of ITP, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to support further research and drug development efforts.

Introduction

Inosine-5'-triphosphate (ITP) is an intermediate in purine metabolism, formed through the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP)[1][2]. While structurally similar to ATP and guanosine (B1672433) triphosphate (GTP), the presence of a hypoxanthine (B114508) base distinguishes its biological roles. The primary and most well-characterized function of ITP is its role as a substrate for Inosine Triphosphate Pyrophosphatase (ITPase), an enzyme that hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate[3][4]. This "house-cleaning" function is crucial to prevent the accumulation of ITP and its subsequent erroneous incorporation into nucleic acids, which can lead to mutagenesis and cellular dysfunction[3].

However, the ability of ITP to interact with other nucleotide-binding proteins, particularly G-proteins, has opened avenues for investigating its potential role as a signaling molecule in purinergic signaling and other cellular processes. This guide will delve into both the established and putative mechanisms of action of ITP.

The Primary Role: A Substrate for ITPase

The enzymatic hydrolysis of ITP by ITPase is the cornerstone of its known biological function. ITPase exhibits high specificity for ITP and its deoxy form (dITP), preventing their accumulation in the cellular nucleotide pool[4].

Quantitative Data: Enzyme Kinetics

The kinetic parameters of ITPase for ITP have been determined in various studies. These values can vary depending on the source of the enzyme (e.g., human erythrocytes, recombinant protein) and the assay conditions.

Enzyme SourceSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
Human Erythrocyte ITPaseITP2.5 - 150Not consistently reported[5]
Recombinant Human ITPAITP~15Not reported[6]
Recombinant Human ITPA (mutant E22D)ITP~15Not reported[6]
Experimental Protocol: ITPase Enzyme Assay

A common method to determine ITPase activity involves quantifying the formation of IMP from ITP using high-performance liquid chromatography (HPLC).

Principle: ITPase catalyzes the hydrolysis of ITP to IMP and pyrophosphate. The reaction is stopped, and the amount of IMP produced is measured by reverse-phase HPLC.

Materials:

  • Purified ITPase or cell lysate containing ITPase

  • ITP solution (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column

  • Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

  • IMP standard for calibration

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and a known concentration of ITP.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate for a defined period, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by HPLC to separate and quantify the IMP peak.

  • Calculate the enzyme activity based on the amount of IMP produced over time.

A more modern, continuous, and high-throughput method utilizes a luciferase-based assay. This involves a chimeric dinucleotide substrate that releases ATP upon cleavage by ITPase, which is then detected by luciferase.

The Putative Role: A Signaling Molecule

Emerging evidence suggests that ITP may act as a signaling molecule by interacting with G-proteins, which are crucial transducers of extracellular signals.

Interaction with G-Proteins

ITP has been shown to support the activation of certain G-proteins, although often with lower efficacy than GTP. This suggests that ITP could act as a partial agonist or a modulator of G-protein signaling pathways.

Direct binding affinity (K_d_) and activation potency (EC_50_) values for ITP with a wide range of G-protein subtypes are not extensively documented in the literature. However, some studies have provided comparative data on the hydrolysis of ITP by G-proteins.

G-ProteinLigandK_m_ (µM)V_max_ (pmol/min/mg)ConditionReference
Transducin (TD)GTP0.4120-
Transducin (TD)ITP1.280-[7]
G_i-proteins (fMLP-stimulated)GTP0.2150HL-60 cell membranes
G_i-proteins (fMLP-stimulated)ITP0.8300HL-60 cell membranes[7]

These data indicate that while ITP can be hydrolyzed by G-proteins, its affinity (as reflected by K_m_) is generally lower than that of GTP.

Role in Purinergic Signaling

Purinergic signaling involves the activation of purinergic receptors by extracellular nucleotides like ATP and adenosine. While the direct interaction of ITP with specific purinergic receptor subtypes is not well-characterized, its structural similarity to ATP suggests a potential for interaction. Inosine itself has been shown to activate certain adenosine receptors (A1, A2A, and A3)[8]. It is plausible that extracellular ITP, or its breakdown products, could modulate purinergic signaling pathways.

Experimental Protocol: GTPγS Binding Assay for G-Protein Activation

The GTPγS binding assay is a functional method to measure the activation of G-proteins upon GPCR stimulation. This protocol can be adapted to investigate the effect of ITP on G-protein activation, either as a direct activator or as a competitive inhibitor of GTP binding.

Principle: In the presence of a GPCR agonist, the associated G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this activation. The accumulation of [³⁵S]GTPγS bound to the Gα subunit is measured.

Materials:

  • Cell membranes expressing the GPCR and G-protein of interest

  • [³⁵S]GTPγS (radiolabeled GTP analog)

  • Non-radiolabeled GTPγS (for non-specific binding determination)

  • GDP

  • Agonist for the GPCR

  • ITP solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • Scintillation counter

Procedure:

  • Prepare membrane suspensions in the assay buffer.

  • In a multi-well plate, add the membrane suspension, GDP, and the test compounds (agonist, ITP, or both).

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes.

  • Wash the filters to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • To assess the effect of ITP, it can be added in increasing concentrations to determine if it stimulates [³⁵S]GTPγS binding on its own or competes with GTPγS for binding.

Cellular Concentrations of ITP

The intracellular concentration of ITP is a critical factor in determining its physiological relevance as both a substrate for ITPase and a potential signaling molecule. These concentrations are generally low but can increase under certain conditions, such as ITPase deficiency.

Cell TypeITP ConcentrationMethodReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Significantly lower than ATP and GTPLC-MS/MS-
Human Red Blood Cells (RBCs)5.6-fold lower than in PBMCsLC-MS/MS-

Specific quantitative values for ITP concentrations are not consistently reported across the literature and can vary significantly based on cell type and metabolic state.

Visualization of Pathways and Workflows

Signaling Pathways

ITP_Metabolism_and_Signaling ATP ATP ITP ITP ATP->ITP Deamination ADP ADP AMP AMP Inosine Inosine IMP IMP IMP->ITP Phosphorylation ITP->IMP Hydrolysis G_Protein G-Protein (inactive) ITP->G_Protein Potential Activation RNA_DNA RNA/DNA ITP->RNA_DNA Erroneous Incorporation GTP GTP G_Protein_active G-Protein (active) GTP->G_Protein_active Activation GDP GDP ITPase ITPase ITPase->ITP G_Protein_active->GDP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Figure 1: Overview of ITP metabolism and its potential signaling role.
Experimental Workflows

ITPA_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme 1. Prepare ITPase (Purified or in Lysate) Mix 3. Mix Enzyme and Substrate in Reaction Buffer Enzyme->Mix Substrate 2. Prepare ITP Solution (Known Concentration) Substrate->Mix Incubate 4. Incubate at 37°C (Defined Time) Mix->Incubate Quench 5. Stop Reaction (e.g., with Acid) Incubate->Quench Centrifuge 6. Centrifuge to Remove Precipitate Quench->Centrifuge HPLC 7. Analyze Supernatant by HPLC Centrifuge->HPLC Quantify 8. Quantify IMP Peak HPLC->Quantify

Figure 2: Experimental workflow for an ITPA enzyme assay using HPLC.

G_Protein_Activation_Cycle GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein Gα(GDP)βγ GPCR_active->G_protein Binding G_alpha_GTP Gα(GTP) GDP GDP G_protein->GDP Release G_alpha_GTP->G_protein Hydrolysis G_beta_gamma Gβγ G_alpha_GTP->G_beta_gamma Effector Effector G_alpha_GTP->Effector Activation Pi G_alpha_GTP->Pi G_beta_gamma->Effector Activation Agonist Agonist Agonist->GPCR_inactive ITP ITP? ITP->G_protein Potential Binding (Lower Affinity) GTP GTP GTP->G_protein Binding

Figure 3: G-protein activation cycle and the potential point of interaction for ITP.

Conclusion and Future Directions

The primary, well-defined role of Inosine-5'-triphosphate is as a substrate for ITPase, a crucial enzyme for maintaining the fidelity of genetic information. The consequences of ITPase deficiency underscore the importance of this metabolic clearance.

The exploration of ITP as a signaling molecule is an emerging field. While evidence suggests that ITP can interact with and activate G-proteins, a comprehensive understanding of its specificity, affinity, and the downstream consequences of these interactions is still lacking. Future research should focus on:

  • Quantitative Binding Studies: Determining the binding affinities (K_d_) of ITP for a wide range of G-protein α-subunits to understand its selectivity.

  • Functional Assays: Quantifying the potency (EC_50_) of ITP in activating various G-protein-coupled receptors and downstream signaling pathways (e.g., cAMP, IP₃ production).

  • Cellular and In Vivo Studies: Investigating the physiological and pathological conditions under which intracellular ITP concentrations rise to levels sufficient for signaling and elucidating the specific cellular responses to these changes.

A deeper understanding of the dual role of ITP will provide valuable insights into purine metabolism, cellular signaling, and the pathophysiology of diseases associated with ITPase deficiency. This knowledge will be instrumental for the development of novel therapeutic strategies targeting these pathways.

References

An In-depth Technical Guide to the Biochemical and Physiological Properties of Inosine 5'-triphosphate (ITP) Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) 5'-triphosphate (ITP), an endogenous purine (B94841) nucleotide, plays a crucial, albeit often overlooked, role in cellular metabolism and signaling. While structurally similar to the canonical nucleotides adenosine (B11128) 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP), ITP is typically present at much lower intracellular concentrations. Its primary role is as an intermediate in purine metabolism.[1] The enzyme Inosine Triphosphate Pyrophosphatase (ITPase) is responsible for hydrolyzing ITP to inosine monophosphate (IMP), thereby preventing its accumulation and potential incorporation into nucleic acids.[1][2] This guide provides a comprehensive overview of the biochemical and physiological properties of the trisodium (B8492382) salt of ITP, with a focus on its chemical characteristics, metabolic significance, role in signaling pathways, and the experimental methodologies used for its study.

Biochemical and Physicochemical Properties

Inosine 5'-triphosphate trisodium salt is a stable, water-soluble form of ITP, making it suitable for a variety of in vitro experimental applications.[3]

PropertyValueReference
Molecular Formula C₁₀H₁₂N₄Na₃O₁₄P₃[3]
Molecular Weight 574.11 g/mol [3]
Appearance White to off-white powder[3]
Solubility Soluble in water. Insoluble in DMSO.[1]
Storage Conditions Store at -20°C.[1]
Stability Stable for at least 28 days at room temperature in aqueous solution.[4]

Role in Cellular Metabolism

ITP is a key intermediate in purine metabolism. It is formed through the deamination of ATP and is subsequently hydrolyzed by ITPase to IMP and pyrophosphate.[1] This hydrolytic activity of ITPase is crucial for maintaining the fidelity of DNA and RNA synthesis by preventing the misincorporation of inosine.

The ITPase Pathway

The primary metabolic pathway involving ITP is its enzymatic degradation by ITPase. This enzyme exhibits high specificity for ITP and its deoxy counterpart (dITP).

ITP_Metabolism ATP ATP Deamination Deamination ATP->Deamination ITP Inosine 5'-triphosphate (ITP) Deamination->ITP ITPase Inosine Triphosphate Pyrophosphatase (ITPase) ITP->ITPase IMP Inosine 5'-monophosphate (IMP) ITPase->IMP PPi Pyrophosphate (PPi) ITPase->PPi

Caption: Metabolic pathway of ITP hydrolysis by ITPase.
Consequences of ITPase Deficiency

Genetic polymorphisms in the ITPA gene can lead to reduced or absent ITPase activity. This deficiency results in the accumulation of ITP in various cell types, particularly erythrocytes. While often benign, ITPase deficiency can have significant clinical implications, including altered responses to certain drugs like thiopurines and ribavirin.[2] In severe cases, complete ITPase deficiency can lead to a multisystem disorder characterized by seizures and encephalopathy.[2]

Physiological Roles and Signaling

Beyond its role in purine metabolism, ITP can act as a signaling molecule, primarily by substituting for GTP in G-protein-mediated signaling pathways.

G-Protein Activation

G-proteins are molecular switches that, in their active GTP-bound state, regulate a multitude of cellular processes. ITP can bind to and activate certain G-proteins, thereby influencing downstream signaling cascades. This has been observed in various systems, including platelets and smooth muscle cells.[5][6]

G_Protein_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle GPCR G-Protein Coupled Receptor (GPCR) G_inactive Inactive G-Protein (GDP-bound) GPCR->G_inactive 2. Receptor-G-protein interaction G_active Active G-Protein (GTP/ITP-bound) G_inactive->G_active 3. Nucleotide Exchange G_active->G_inactive 6. GTP/ITP Hydrolysis Effector Effector Protein G_active->Effector 4. Effector Activation Pi Pi G_active->Pi Ligand Ligand Ligand->GPCR 1. Activation Response Cellular Response Effector->Response 5. Signal Transduction GTP GTP GTP->G_inactive ITP ITP ITP->G_inactive GDP GDP

Caption: Generalized G-protein signaling cycle indicating ITP's role.

Quantitative Data

The following tables summarize key quantitative parameters related to ITP and its interactions.

Table 1: Intracellular Concentrations of ITP

Cell TypeConditionITP Concentration (pmol/10⁶ cells)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)Normal~5.6-fold higher than in RBCs[7]
Human Red Blood Cells (RBCs)NormalLower than in PBMCs[7]
Human Red Blood Cells (RBCs)ITPase DeficiencySignificantly elevated[5]

Table 2: Kinetic Parameters of Human Erythrocyte ITPase

SubstrateITPA GenotypeKₘ (µM)Vₘₐₓ (nmol/mg/h)Reference
ITPWild-type45.5 ± 5.32.9 ± 0.2[8]
ITPc.94C>A (heterozygous)48.1 ± 6.21.3 ± 0.1[8]
ITPc.94C>A (homozygous)52.6 ± 7.10.4 ± 0.05[8]
6-Thio-ITPWild-type38.5 ± 4.92.5 ± 0.2[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ITP.

Quantification of Intracellular ITP by HPLC

This protocol describes a method for the determination of intracellular ITP concentrations using high-performance liquid chromatography.

HPLC_Workflow start Start: Cell Culture step1 Cell Lysis (e.g., with perchloric acid) start->step1 step2 Neutralization step1->step2 step3 Centrifugation to remove precipitate step2->step3 step4 Supernatant Collection step3->step4 step5 HPLC Analysis (Reversed-phase C18 column) step4->step5 step6 UV Detection (at 248 nm) step5->step6 step7 Data Analysis and Quantification step6->step7 end End: ITP Concentration step7->end

Caption: Workflow for intracellular ITP quantification by HPLC.

Methodology:

  • Cell Lysis: Harvest cultured cells and lyse them using a cold solution of 6% trichloroacetic acid or perchloric acid to precipitate proteins and extract nucleotides.[9]

  • Neutralization: Neutralize the acidic extract with a solution of potassium carbonate.[9]

  • Centrifugation: Centrifuge the neutralized extract to pellet the precipitated proteins and potassium perchlorate.

  • Supernatant Collection: Carefully collect the supernatant containing the nucleotides.

  • HPLC Separation: Inject the supernatant onto a reversed-phase C18 column. Use a mobile phase gradient for optimal separation of nucleotides. A typical mobile phase might consist of a buffer containing tetrabutylammonium (B224687) hydroxide (B78521) as an ion-pairing agent.[9]

  • Detection: Monitor the column effluent using a UV detector at a wavelength of 248 nm, which is the absorbance maximum for inosine.

  • Quantification: Determine the concentration of ITP by comparing the peak area of the sample to a standard curve generated with known concentrations of ITP trisodium salt.[9]

In Vitro Transcription Assay

This protocol can be adapted to study the effect of ITP on transcription by RNA polymerase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a DNA template with a suitable promoter (e.g., T7), RNA polymerase, and a mixture of ribonucleoside triphosphates (ATP, GTP, CTP, UTP). To test the effect of ITP, it can be substituted for GTP or added in competition.[10][11]

  • Transcription Reaction: Incubate the reaction mixture at 37°C to allow transcription to proceed.[11]

  • Termination: Stop the reaction at various time points by adding a stop solution (e.g., formamide (B127407) loading buffer).

  • Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Analysis: Visualize the RNA transcripts using an appropriate method (e.g., autoradiography if radiolabeled nucleotides are used, or staining). The intensity of the transcript bands can be quantified to determine the rate of transcription.

Conclusion

Inosine 5'-triphosphate trisodium salt is a valuable tool for researchers investigating purine metabolism, G-protein signaling, and the consequences of ITPase deficiency. Its role extends beyond that of a simple metabolic intermediate, with emerging evidence pointing to its involvement in fundamental cellular processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further exploration of the biochemical and physiological significance of this intriguing nucleotide. As our understanding of the nuanced roles of non-canonical nucleotides grows, so too will the importance of ITP in various fields of biomedical research and drug development.

References

The function of ITP in purine metabolism pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Inosine (B1671953) Triphosphate (ITP) in Purine (B94841) Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of purine metabolism, the maintenance of nucleotide pool purity is paramount for cellular homeostasis and genomic integrity.[1] Non-canonical purine nucleotides, such as inosine triphosphate (ITP), are continuously generated through metabolic side-reactions, primarily the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP).[2][3][4] While IMP is a crucial intermediate in the de novo synthesis of AMP and GMP, its accumulation and subsequent conversion to ITP can pose a significant threat to the cell.[5][6] This guide delineates the function of ITP within purine metabolism, focusing on the critical role of the enzyme Inosine Triphosphate Pyrophosphatase (ITPA) in sanitizing the nucleotide pool. We will explore the biochemical kinetics of ITPA, the consequences of ITP accumulation, the clinical manifestations of ITPA deficiency, and detailed experimental protocols for its study.

The Central Role of ITPA in ITP Metabolism

The primary defense against the accumulation of ITP and other non-canonical purines is the enzyme Inosine Triphosphate Pyrophosphatase (ITPA).[7] Encoded by the ITPA gene in humans, this ubiquitous "house-cleaning" enzyme efficiently hydrolyzes ITP back to its monophosphate form, preventing its deleterious incorporation into nucleic acids.[7][8]

Catalytic Activity and Substrate Specificity

ITPA catalyzes the Mg²⁺-dependent pyrophosphohydrolysis of non-canonical purine (deoxy)nucleoside triphosphates to their corresponding monophosphates and pyrophosphate (PPi).[9] The primary reactions are:

  • ITP + H₂O → IMP + PPi[9][10]

  • dITP + H₂O → dIMP + PPi[9][10]

  • XTP (Xanthosine Triphosphate) + H₂O → XMP + PPi[9][10]

The enzyme is highly specific for ITP and its deoxy form (dITP).[9] It also demonstrates activity against xanthosine (B1684192) triphosphate (XTP) and mutagenic base analogs like 6-hydroxylaminopurine (HAP).[1][9] Conversely, ITPA shows minimal activity against canonical purine triphosphates such as ATP and GTP, highlighting its specialized role in nucleotide pool sanitation.[9][11] The enzyme does not appear to discriminate between ribose and deoxyribose forms of its substrates.[10]

Quantitative Enzyme Kinetics

The kinetic parameters of ITPA have been characterized in various studies, primarily using recombinant human ITPA or enzyme purified from erythrocytes.[9] These parameters underscore the enzyme's high affinity and turnover rate for ITP.

SubstrateSource / StudyK_m_ (µM)V_max_ (nmol/mg/min)k_cat_ (s⁻¹)Reference(s)
ITPRecombinant Human ITPA (Lin et al.)16 - 32-580[9][10]
dITPRecombinant Human ITPA (Lin et al.)20 - 41-360[9][10]
ITPHuman Erythrocytes (Bakker et al.)2015.44-[12][13]
6-Thio-ITPHuman Erythrocytes (Bakker et al.)1854.96-[12][13]
ITPE22D Mutant ITPA (Enhanced)~16-~1000[11]

*Note: V_max_ values from erythrocyte studies are often reported in different units (e.g., nmol IMP/mmol Hb/hour) and are presented here for relative comparison.[13] Differences in reported kinetic values can be attributed to enzyme source (recombinant vs. native), purity, and the specific assay method used.[9]

The ITP "Futile Cycle" and Its Significance

Within the broader context of purine metabolism, ITP and ITPA form a so-called "futile cycle." IMP, a central precursor for AMP and GMP, can be sequentially phosphorylated to inosine diphosphate (B83284) (IDP) and then ITP by nucleoside monophosphate and diphosphate kinases, respectively.[3][4] ITPA then hydrolyzes ITP back to IMP.[3] While termed a futile cycle, this pathway's primary purpose is not energy expenditure but the active, continuous cleansing of the nucleotide pool to prevent ITP from reaching harmful concentrations.[14]

G cluster_cause Cause cluster_biochem Biochemical Effect cluster_cellular Cellular Consequences cluster_phenotype Organismal Phenotype Deficiency ITPA Deficiency (Genetic Mutations) Accumulation Increased cellular (d)ITP & (d)XTP Deficiency->Accumulation Reduced hydrolysis Pharm Adverse Drug Reactions Deficiency->Pharm Altered drug metabolism Incorp Incorporation into DNA and RNA Accumulation->Incorp Signal Interference with ATP/GTP signaling Accumulation->Signal Damage DNA Damage & Mutagenesis Incorp->Damage Translate Hindered Translation Incorp->Translate Disease Severe Neurological Disease (EIEE) Signal->Disease Damage->Disease Translate->Disease G start Start: Prepare Sample (e.g., Hemolysate) step1 Combine Sample, Reaction Buffer, and ITP Substrate start->step1 step2 Incubate at 37°C (60 min) step1->step2 step3 Terminate Reaction (Add Perchloric Acid) step2->step3 step4 Neutralize & Precipitate (Add K₂HPO₄) step3->step4 step5 Centrifuge to Clarify (14,000 x g, 10 min) step4->step5 step6 Collect Supernatant step5->step6 step7 Inject into HPLC System step6->step7 step8 Quantify IMP Peak (UV 262 nm) step7->step8 end End: Calculate Enzyme Activity step8->end

References

The Unseen Player: A Technical Guide to the Impact of ATP and GTP Deamination and the Rise of Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of the cellular nucleotide pool is paramount for normal physiological function. While adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary purine (B94841) nucleoside triphosphates driving cellular bioenergetics and signaling, their spontaneous or enzymatic deamination leads to the formation of a non-canonical nucleotide: inosine (B1671953) triphosphate (ITP). This guide provides an in-depth technical exploration of the impact of ATP and GTP deamination, the subsequent accumulation of ITP, and the cellular mechanisms in place to mitigate its effects. We will delve into the quantitative analysis of these nucleotides, detailed experimental protocols for their study, and the implications of ITP accumulation on signaling pathways and drug development.

Introduction: The Challenge of Nucleotide Pool Purity

Cellular nucleotide pools are in a constant state of flux, with synthesis, degradation, and interconversion pathways ensuring a balanced supply for DNA and RNA synthesis, energy metabolism, and signal transduction. The deamination of purine nucleotides, a process where an amino group is removed, represents a significant challenge to maintaining the purity of this pool. The deamination of adenosine and guanosine precursors can lead to the formation of inosine and xanthosine (B1684192) nucleotides, respectively. Specifically, the deamination of ATP can result in the formation of ITP.[1]

The enzyme inosine triphosphate pyrophosphatase (ITPA) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing ITP and dITP to their respective monophosphate forms, preventing their incorporation into nucleic acids and interference with cellular processes.[1][2] ITPA deficiency in humans has been linked to adverse drug reactions, particularly with thiopurine therapies, highlighting the clinical relevance of understanding ITP metabolism.

This guide will explore the multifaceted impact of ATP and GTP deamination, with a focus on the role and consequences of ITP accumulation.

Quantitative Data on Purine Nucleotide Levels and Enzyme Kinetics

A quantitative understanding of the concentrations of ATP, GTP, and ITP, as well as the kinetics of the enzymes that metabolize them, is fundamental to appreciating the impact of deamination.

Intracellular Nucleotide Concentrations

The intracellular concentrations of purine nucleotides can vary significantly between cell types. While ATP and GTP are present at high micromolar to millimolar concentrations, ITP levels are generally kept very low by the action of ITPA.

NucleotidePeripheral Blood Mononuclear Cells (PBMCs)Red Blood Cells (RBCs)
ATP Higher ConcentrationLower Concentration
GTP Higher ConcentrationLower Concentration
ITP Higher ConcentrationLower Concentration
Relative Fold Difference (PBMC vs. RBC) ATP: ~10-foldGTP: ~55-fold
A summary of relative nucleotide concentrations. Absolute concentrations can vary based on the specific cell type and metabolic state.
Enzyme Kinetic Parameters

The efficiency of enzymes involved in purine metabolism is critical. Below are kinetic parameters for human ITPA and DNA Polymerase η, illustrating their interactions with ITP.

Table 2.1: Kinetic Parameters of Human Inosine Triphosphatase (ITPA) Variants

ITPA VariantSubstrateK_m_ (µM)V_max_ (nmol/mg/min)
Wild-typeITP~5.0~100
E22A MutantITPIncreased K_m_~150 (Higher activity)
E22D MutantITPSimilar to Wild-typeSimilar to Wild-type
E22Q MutantITPIncreased K_m_Lower activity
Data synthesized from studies on ITPA enzyme kinetics. Actual values can vary based on experimental conditions.

Table 2.2: Kinetic Parameters of DNA Polymerase η with ITP

Template BaseIncoming Nucleotidek_pol_ (s⁻¹)K_d_ (µM)Efficiency (k_pol_/K_d_) (s⁻¹µM⁻¹)
dCITP0.0451300.00035
dTITP0.002523000.0000011
This data demonstrates that while DNA Polymerase η can incorporate ITP, the efficiency is significantly lower than for canonical nucleotides, particularly opposite dT, highlighting the mutagenic potential of ITP.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ATP, GTP, and ITP metabolism.

Quantification of Intracellular Nucleotides by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of adenosine, guanosine, and inosine nucleotides in their mono- and triphosphate forms from peripheral blood mononuclear cells (PBMCs) or red blood cells (RBCs).

3.1.1. Materials

  • Ficoll-Paque PLUS for PBMC isolation

  • Cell lysis buffer (e.g., 70% methanol)

  • Solid Phase Extraction (SPE) cartridges

  • Alkaline phosphatase for dephosphorylation

  • LC-MS/MS system (e.g., Agilent 1290 Infinity LC system coupled to a Sciex 6500 QTRAP mass spectrometer)

  • Internal standards (stable isotope-labeled adenosine, guanosine, inosine)

3.1.2. Sample Preparation

  • Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate RBCs by centrifugation and removal of plasma and buffy coat.

  • Cell Lysis: Resuspend a known number of cells in ice-cold lysis buffer. Vortex vigorously and incubate on ice to precipitate proteins.

  • Extraction: Centrifuge the lysate to pellet debris. Collect the supernatant containing the nucleotides.

  • Dephosphorylation: Treat the extract with alkaline phosphatase to convert tri- and diphosphates to their corresponding nucleosides for simplified analysis.

  • Solid Phase Extraction: Purify the dephosphorylated nucleosides using SPE cartridges. Elute the analytes and evaporate to dryness. Reconstitute in a suitable solvent for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) and an organic component (e.g., methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for adenosine, guanosine, and inosine, as well as their stable isotope-labeled internal standards.

  • Quantification: Generate a standard curve for each analyte using known concentrations. Calculate the concentration of each nucleotide in the original sample based on the peak area ratios of the analyte to the internal standard.

In Vitro ITPA Enzyme Kinetics Assay

This protocol describes a method to determine the kinetic parameters of ITPA.

3.2.1. Materials

  • Recombinant human ITPA (wild-type or mutant)

  • ITP substrate solution of varying concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column

3.2.2. Assay Procedure

  • Reaction Setup: Prepare a series of reaction mixtures containing the reaction buffer, a fixed concentration of ITPA enzyme, and varying concentrations of the ITP substrate.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction mixtures by HPLC to quantify the amount of inosine monophosphate (IMP) produced.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Signaling Pathways and Experimental Workflows

The accumulation of ITP can have significant consequences for cellular signaling, primarily by interfering with GTP-dependent processes.

Purine Metabolism and ITP Formation

The deamination of ATP to ITP is a key event that introduces this non-canonical nucleotide into the cellular pool. The following diagram illustrates the central role of purine metabolism in this process.

Purine_Metabolism ATP ATP Deamination Deamination ATP->Deamination GTP GTP ITP ITP ITPA ITPA ITP->ITPA Hydrolysis IMP IMP AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->ATP Phosphorylation GMP->GTP Phosphorylation Deamination->ITP ITPA->IMP

Caption: Purine metabolism pathway showing the formation of ITP from ATP deamination and its hydrolysis by ITPA.

Interference of ITP with G-Protein Signaling

ITP, being structurally similar to GTP, can act as a competitive inhibitor or an alternative substrate for GTP-binding proteins (G-proteins), which are central to many signaling pathways. This interference can lead to aberrant cellular responses.

G_Protein_Signaling_Interference GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (αβγ) GPCR->G_protein Ligand binding G_alpha_GDP Gα-GDP (Inactive) G_protein->G_alpha_GDP Dissociation G_alpha_GTP Gα-GTP (Active) G_alpha_GDP->G_alpha_GTP GEF activity G_alpha_ITP Gα-ITP (Aberrant) G_alpha_GDP->G_alpha_ITP Competitive Binding Effector Effector Protein G_alpha_GTP->Effector Activation G_alpha_ITP->Effector Altered Activation Signal_out Downstream Signaling Effector->Signal_out Aberrant_Signal Altered Signaling Effector->Aberrant_Signal GTP GTP GTP->G_alpha_GDP ITP ITP ITP->G_alpha_GDP

Caption: ITP interference with G-protein signaling, acting as a competitor for GTP binding.

Experimental Workflow for Assessing ITP Impact

To investigate the cellular consequences of ITP accumulation, a structured experimental workflow is necessary. This can involve genetic manipulation of ITPA and subsequent analysis of cellular phenotypes.

ITP_Impact_Workflow Start Start: Cell Line CRISPR CRISPR/Cas9-mediated ITPA Knockout/Mutation Start->CRISPR Verification Verification of ITPA deficiency CRISPR->Verification Quantification Quantification of intracellular ITP, ATP, GTP (LC-MS/MS) Verification->Quantification Phenotype Phenotypic Analysis Quantification->Phenotype Proliferation Cell Proliferation Assay Phenotype->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V staining) Phenotype->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Phenotype->Signaling Drug Drug Sensitivity Assay Phenotype->Drug End End: Correlate ITP levels with cellular phenotype Proliferation->End Apoptosis->End Signaling->End Drug->End

Caption: Experimental workflow to investigate the impact of ITP accumulation in cells.

Implications for Drug Development

The metabolism of ITP and the consequences of its accumulation have significant implications for drug development, from target identification to understanding adverse drug reactions.

ITPA as a Pharmacogenetic Marker

Polymorphisms in the ITPA gene that lead to reduced enzyme activity are a well-established example of a pharmacogenetic marker. Individuals with ITPA deficiency are at a higher risk of toxicity from thiopurine drugs (e.g., azathioprine, 6-mercaptopurine), which are used as immunosuppressants and in cancer chemotherapy. Thiopurines are metabolized to thio-ITP, which, in the absence of sufficient ITPA activity, accumulates and can lead to severe adverse effects. Therefore, genotyping for ITPA variants is crucial for personalizing thiopurine therapy.

Nucleotide Pool Sanitation as a Therapeutic Target

The enzymes that sanitize the nucleotide pool, including ITPA, are being explored as potential targets for cancer therapy. Cancer cells often have a higher metabolic rate and increased levels of reactive oxygen species, which can lead to a greater production of non-canonical nucleotides. Inhibiting the sanitation enzymes in cancer cells could lead to the accumulation of these toxic nucleotides, promoting cell death.

Inosine Metabolism in Cancer and Drug Resistance

Emerging research suggests that inosine and its metabolites can play a role in cancer progression, metastasis, and drug resistance.[3][4][5] Elevated inosine levels have been observed in several cancers and have been linked to resistance to certain chemotherapeutic agents.[3][5] Understanding the pathways of inosine and ITP metabolism in cancer cells may reveal novel therapeutic targets to overcome drug resistance. For instance, targeting the enzymes involved in inosine synthesis or the downstream effects of ITP accumulation could be a viable strategy to enhance the efficacy of existing cancer therapies.

Conclusion

The deamination of ATP and GTP, leading to the formation of ITP, represents a constant threat to cellular homeostasis. The intricate interplay between the formation of this non-canonical nucleotide, its clearance by sanitation enzymes like ITPA, and its potential to interfere with vital cellular processes underscores the importance of maintaining nucleotide pool fidelity. For researchers and drug development professionals, a deep understanding of these pathways is critical. From a research perspective, elucidating the specific signaling cascades disrupted by ITP remains a key area for future investigation. In the realm of drug development, leveraging the knowledge of ITP metabolism can lead to more personalized and effective therapies, particularly in oncology and immunology. The continued exploration of this often-overlooked corner of purine metabolism promises to yield valuable insights and novel therapeutic opportunities.

References

The Dual Role of Inosine Triphosphate in RNA Editing and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953) triphosphate (ITP) stands at a critical intersection of purine (B94841) metabolism and RNA biology. While primarily known as an intermediate in the synthesis of ATP and GTP, its roles extend to being a source of non-canonical nucleotide incorporation into RNA and a substrate for the vital nucleotide-pool-sanitizing enzyme, Inosine Triphosphate Pyrophosphatase (ITPA). This technical guide provides an in-depth exploration of ITP's involvement in RNA editing and metabolism, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the enzymatic pathways governing ITP levels, the consequences of its incorporation into RNA, and the clinical significance of ITPA deficiency. This guide also presents detailed experimental protocols for the quantitative analysis of ITP and the detection of inosine in RNA, alongside structured data and visual pathways to facilitate a deeper understanding of this multifaceted molecule.

Introduction: The Two Faces of Inosine in RNA

Inosine, a naturally occurring purine nucleoside, can be found in RNA through two distinct mechanisms. The most well-understood pathway is A-to-I RNA editing , a post-transcriptional modification catalyzed by Adenosine (B11128) Deaminases Acting on RNA (ADAR) enzymes.[1] This process converts adenosine (A) to inosine (I) within double-stranded RNA (dsRNA) regions.[2] Since the cellular machinery for translation and splicing interprets inosine as guanosine (B1672433) (G), A-to-I editing can lead to significant functional consequences, including alterations in protein coding sequences, modulation of splicing patterns, and changes in RNA stability and localization.[3][4]

The second, and more aberrant, route for inosine's presence in RNA is the misincorporation of inosine triphosphate (ITP) during transcription.[5] ITP is a transient intermediate in the purine metabolism pathway.[6] Its accumulation in the cellular nucleotide pool can lead to its use as a substrate by RNA polymerases, resulting in the incorporation of inosine into RNA transcripts. This event can disrupt normal cellular processes.[5] To prevent the harmful effects of ITP accumulation, cells have evolved a "house-cleaning" enzyme, Inosine Triphosphate Pyrophosphatase (ITPA).[7] ITPA hydrolyzes ITP into inosine monophosphate (IMP), thereby maintaining the fidelity of the nucleotide pool.[6][7]

This guide will explore both facets of inosine's role in RNA, with a particular focus on the metabolic origins and consequences of ITP.

Inosine Triphosphate Metabolism and the Role of ITPA

ITP is an integral part of the purine metabolic pathway, arising from the deamination of ATP or the phosphorylation of IMP.[6][8] The enzyme ITPA plays a crucial "housekeeping" role by converting ITP back to IMP, thus preventing its accumulation.[9]

The ITPA "Futile Cycle" and Nucleotide Pool Sanitation

The continuous conversion of IMP to ITP and back to IMP by ITPA is sometimes referred to as a "futile cycle".[9] However, this cycle is vital for maintaining the integrity of the cellular nucleotide pool. ITPA is highly specific for non-canonical purine nucleotides like ITP and xanthosine (B1684192) triphosphate (XTP), as well as their deoxy forms (dITP and dXTP).[7] By hydrolyzing these molecules, ITPA prevents their incorporation into DNA and RNA, which could otherwise lead to genetic instability and cellular dysfunction.[6][7]

Clinical Significance of ITPA Deficiency

Deficiency in ITPA activity, often due to genetic polymorphisms in the ITPA gene, can have significant clinical consequences.[7] Complete loss of ITPA function is associated with severe infantile encephalopathy and cardiomyopathy.[10][11] Partial ITPA deficiency is more common and is often asymptomatic but can lead to adverse drug reactions, particularly with thiopurine-based therapies.[5] Individuals with reduced ITPA activity are also more susceptible to the accumulation of ITP and other non-canonical nucleotides.[12]

dot

Purine_Metabolism cluster_purine Purine Metabolism IMP Inosine Monophosphate (IMP) ITP Inosine Triphosphate (ITP) IMP->ITP Phosphorylation AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate synthetase & lyase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase GMP Synthetase ITP->IMP ITPA RNA_Polymerase RNA Polymerase ITP->RNA_Polymerase ATP Adenosine Triphosphate (ATP) ATP->ITP Deamination GTP Guanosine Triphosphate (GTP) AMP->ATP GMP->GTP XTP Xanthosine Triphosphate (XTP) XMP Xanthosine Monophosphate (XMP) XTP->XMP ITPA RNA RNA RNA_Polymerase->RNA Inosine Incorporation

Caption: Purine metabolism pathway highlighting the role of ITP and ITPA.

Inosine in RNA: Functional Consequences

The presence of inosine in an RNA molecule, whether through editing or misincorporation, can have profound effects on its function.

Impact on RNA Structure and Stability

Inosine preferentially base-pairs with cytosine (C), similar to guanosine.[1] This alters the secondary structure of RNA, which can affect its stability and interactions with RNA-binding proteins.[2] For instance, an A-U base pair is replaced by a less stable I-U wobble pair or a more stable I-C pair, depending on the complementary strand.[3]

Alterations in Splicing and Translation

The splicing machinery recognizes inosine as guanosine.[1] Therefore, A-to-I editing in pre-mRNA can create or abolish splice sites, leading to alternative splicing and the production of different protein isoforms.[1] During translation, the ribosome also reads inosine as guanosine.[5] This can result in amino acid substitutions in the encoded protein, a process known as recoding.[5] However, recent studies suggest that inosine at certain codon positions can also lead to ribosome stalling and reduced translation efficiency.[5]

Quantitative Data

ITPase Enzyme Kinetics

The kinetic parameters of human erythrocyte ITPase have been determined for its natural substrate ITP and the thiopurine metabolite thio-ITP.[13]

SubstrateITPA GenotypeKm (µM)Vmax (nmol/h/mg Hb)
ITPWild-type61 ± 10126 ± 11
ITPc.94C>A (heterozygous)68 ± 1268 ± 6
ITPc.94C>A (homozygous)75 ± 1525 ± 3
Thio-ITPWild-type55 ± 9115 ± 10

Data adapted from van Dieren et al., 2011.[13]

Cellular Concentrations of ITP Substrates

While direct measurements of intracellular ITP are challenging due to its low abundance in wild-type cells, studies on the accumulation of ITP analogues in individuals with ITPA deficiency provide strong evidence for the role of ITPA in controlling the levels of its substrates. For example, red blood cells of hepatitis C patients with reduced ITPA activity show significantly higher concentrations of ribavirin (B1680618) triphosphate (a purine analogue) during treatment.

ITPA ActivityMean Ribavirin Triphosphate (pmol/10⁶ cells)
100%92.8
60%101.3
30%184.8
≤10%197.7

Data adapted from Guedj et al., 2014.[6]

These findings strongly suggest that individuals with deficient ITPA activity accumulate higher levels of ITP and other non-canonical purine triphosphates.

Experimental Protocols

ITPase Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring ITPase activity in cell lysates.[4][14]

Principle: ITPase hydrolyzes ITP to IMP and pyrophosphate. The production of IMP is coupled to the reduction of NAD⁺ to NADH by IMP dehydrogenase (IMPDH), which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • 96-well microplate

  • Plate reader capable of kinetic measurements at 340 nm

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • ITP solution (10 mM)

  • IMPDH (e.g., 1 U/mL)

  • NAD⁺ solution (10 mM)

  • Cell lysate (e.g., red blood cell hemolysate)

Procedure:

  • Prepare a master mix containing reaction buffer, IMPDH, and NAD⁺.

  • Add the master mix to the wells of the 96-well plate.

  • Add the cell lysate to the wells.

  • To initiate the reaction, add the ITP solution to the wells. For a negative control, add water instead of ITP.

  • Immediately place the plate in the plate reader and start kinetic measurements of absorbance at 340 nm every 2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of NADH production from the linear phase of the reaction. The ITPase activity is proportional to this rate.

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ITPase_Assay_Workflow cluster_workflow ITPase Activity Assay Workflow start Prepare Master Mix (Buffer, IMPDH, NAD+) add_lysate Add Cell Lysate start->add_lysate add_itp Add ITP (Start Reaction) add_lysate->add_itp measure Kinetic Measurement (Absorbance at 340 nm) add_itp->measure calculate Calculate Activity measure->calculate ICE_Seq_Workflow cluster_workflow ICE-Seq Experimental Workflow start Total RNA split Split Sample start->split ce_plus Cyanoethylation (CE+) (Acrylonitrile Treatment) split->ce_plus ce_minus Control (CE-) (No Acrylonitrile) split->ce_minus rt_pcr Reverse Transcription & Library Preparation ce_plus->rt_pcr ce_minus->rt_pcr sequencing Next-Generation Sequencing rt_pcr->sequencing analysis Data Analysis: Identify A>G mismatches with reduced G in CE+ sequencing->analysis result Inosine Sites analysis->result

References

The Cellular Sentinel: An In-depth Technical Guide to the Functions of Inosine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that, while structurally similar to ATP and GTP, is primarily recognized within the cell as a potential threat to genomic and transcriptomic integrity. Its cellular concentration is tightly regulated by the enzyme Inosine-5'-triphosphate pyrophosphatase (ITPA), which acts as a crucial "house-cleaning" enzyme. This technical guide provides a comprehensive overview of the cellular functions of ITP, focusing on its metabolism, the detrimental effects of its accumulation, and the enzymatic systems that prevent its incorporation into nucleic acids. Detailed experimental protocols for the quantification of ITP and the assessment of ITPA activity are provided, alongside a quantitative analysis of enzyme kinetics and nucleotide incorporation efficiencies. Visualized through Graphviz diagrams, the metabolic pathways and cellular consequences of ITP accumulation are elucidated to provide a clear and actionable resource for researchers in cellular biology and drug development.

Introduction

Cellular nucleotide pools are exquisitely maintained to ensure the high fidelity of DNA replication and RNA transcription. The presence of non-canonical nucleotides, such as Inosine-5'-triphosphate (ITP), can disrupt these fundamental processes. ITP can arise from the deamination of ATP or the phosphorylation of inosine (B1671953) monophosphate (IMP), an intermediate in purine metabolism. If allowed to accumulate, ITP and its deoxy-form (dITP) can be mistakenly incorporated into RNA and DNA, respectively, leading to mutagenesis, DNA damage, and apoptosis. The primary defense against the accumulation of ITP is the enzyme Inosine-5'-triphosphate pyrophosphatase (ITPA), which hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate. This guide delves into the multifaceted cellular roles of ITP, providing a technical resource for understanding its metabolism and pathological implications.

Metabolism of Inosine-5'-triphosphate

The cellular concentration of ITP is maintained at a very low level under normal physiological conditions, primarily through the catalytic activity of ITPA.

Biosynthesis and Degradation

ITP can be formed through two main pathways:

  • Deamination of Adenosine Triphosphate (ATP): Spontaneous or enzymatic deamination of ATP can lead to the formation of ITP.

  • Phosphorylation of Inosine Monophosphate (IMP): IMP, a central intermediate in de novo purine biosynthesis, can be sequentially phosphorylated to inosine diphosphate (B83284) (IDP) and then to ITP.

The primary route of ITP removal is its hydrolysis by ITPA.

ITP_Metabolism cluster_synthesis ITP Synthesis cluster_degradation ITP Degradation ATP ATP ITP ITP ATP->ITP Deamination IMP IMP IMP->ITP Phosphorylation IMP_deg IMP ITP->IMP_deg Hydrolysis PPi Pyrophosphate ITPA ITPA ITPA->ITP Catalyzes

Metabolism of Inosine-5'-triphosphate (ITP).

Inosine-5'-triphosphate Pyrophosphatase (ITPA)

ITPA is a homodimeric enzyme ubiquitously expressed and is the primary regulator of intracellular ITP levels. It catalyzes the hydrolysis of the phosphoanhydride bond between the alpha and beta phosphates of ITP and dITP, yielding IMP/dIMP and pyrophosphate. The enzyme exhibits high specificity for ITP, dITP, and xanthosine (B1684192) triphosphate (XTP).

Cellular Consequences of ITP Accumulation

The accumulation of ITP, typically due to deficient ITPA activity, has several detrimental effects on cellular function.

Incorporation into Nucleic Acids

Both RNA and DNA polymerases can utilize ITP and dITP as substrates, respectively, leading to their incorporation into nascent nucleic acid chains.

  • RNA: ITP can be incorporated into RNA, primarily opposite cytosine, by RNA polymerase. This can alter RNA structure, stability, and interfere with translation.

  • DNA: dITP can be incorporated into DNA, also primarily opposite cytosine, by DNA polymerases. Inosine in DNA can mispair with adenine (B156593) during subsequent replication, leading to A:T to G:C transitions.

Genomic Instability and Apoptosis

The presence of inosine in DNA can trigger DNA repair mechanisms. However, if the repair is inefficient or overwhelmed, it can lead to the formation of single-strand breaks, which can be converted to double-strand breaks during replication, a highly cytotoxic lesion. The accumulation of DNA damage can ultimately trigger apoptosis.

Interference with ATP/GTP-dependent Processes

Due to its structural similarity to ATP and GTP, high concentrations of ITP can competitively inhibit various ATP- and GTP-dependent enzymes and processes, including signal transduction pathways.

ITP_Consequences cluster_nucleic_acids Nucleic Acid Integrity cluster_cellular_processes Cellular Processes ITP_accumulation ITP Accumulation (due to ITPA deficiency) RNA_incorp ITP Incorporation into RNA ITP_accumulation->RNA_incorp DNA_incorp dITP Incorporation into DNA ITP_accumulation->DNA_incorp Enzyme_inhibition Inhibition of ATP/GTP-dependent Enzymes ITP_accumulation->Enzyme_inhibition Altered_RNA Altered RNA Function RNA_incorp->Altered_RNA DNA_damage DNA Damage & Mutagenesis DNA_incorp->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Cellular Consequences of ITP Accumulation.

Quantitative Data

ITPA Enzyme Kinetics

The kinetic parameters of human ITPA for ITP have been determined in various studies. These values can be influenced by the source of the enzyme (e.g., erythrocytes, recombinant) and the assay conditions.

Enzyme SourceSubstrateKm (µM)Vmax (nmol/mg/min)Reference
Human Erythrocytes (Wild-type ITPA)ITP1301.8
Human Erythrocytes (ITPA c.94C>A hetero)ITP1400.8
Human Erythrocytes (ITPA c.94C>A homo)ITP1200.2

Table 1: Kinetic parameters of human erythrocyte ITPA for ITP.

Cellular Concentration of ITP

The intracellular concentration of ITP is generally very low but can increase significantly in cells with deficient ITPA activity.

Cell TypeConditionITP Concentration (pmol/106 cells)Reference
Human PBMCsNormal1.5 ± 0.10
Human RBCsNormal0.27 ± 0.17

Table 2: Intracellular concentrations of ITP in human peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs).

Incorporation Efficiency of ITP and dITP into Nucleic Acids

The efficiency of ITP and dITP incorporation by polymerases is a critical factor in their mutagenic potential.

PolymeraseTemplate BaseIncoming Nucleotidekcat/Km (10-3 s-1µM-1)Reference
Human DNA Polymerase ηdCdITP7.17
Human DNA Polymerase ηdTdITP0.52
Human RNA Polymerase IICITPSimilar to GTP

Table 3: Catalytic efficiency of dITP incorporation by human DNA polymerase η and qualitative comparison of ITP incorporation by human RNA Polymerase II.

Experimental Protocols

Measurement of ITPA Activity in Erythrocytes by HPLC

This protocol describes the determination of ITPA activity in human erythrocytes by measuring the formation of IMP from ITP using high-performance liquid chromatography (HPLC).

5.1.1. Materials

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ice-cold deionized water

  • Reaction buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 10 mM DTT

  • ITP solution: 10 mM in deionized water

  • Perchloric acid (PCA), 0.8 M

  • Potassium phosphate (B84403), dibasic (K₂HPO₄), saturated solution

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: 50 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide

  • IMP standard solutions for calibration

5.1.2. Procedure

  • Erythrocyte Preparation:

    • Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

    • Remove plasma and buffy coat.

    • Wash erythrocytes three times with cold PBS.

    • Lyse the packed erythrocytes by adding 4 volumes of ice-cold deionized water.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove cell debris.

    • Determine the hemoglobin concentration of the supernatant.

  • Enzymatic Reaction:

    • Pre-warm the reaction buffer to 37°C.

    • In a microcentrifuge tube, mix 100 µL of the erythrocyte lysate with 100 µL of the reaction buffer.

    • Initiate the reaction by adding 50 µL of the 10 mM ITP solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 50 µL of 0.8 M ice-cold PCA.

    • Vortex and incubate on ice for 10 minutes.

    • Neutralize the sample by adding a saturated K₂HPO₄ solution until the pH is approximately 7.0.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject 20 µL of the filtered supernatant onto the C18 column.

    • Elute with the mobile phase at a flow rate of 1 mL/min.

    • Detect IMP by UV absorbance at 248 nm.

    • Quantify the IMP peak area against a standard curve prepared with known concentrations of IMP.

    • Calculate ITPA activity as nmol of IMP formed per mg of hemoglobin per hour.

HPLC_Workflow start Start: Whole Blood Sample prep Erythrocyte Preparation (Wash, Lyse, Centrifuge) start->prep reaction Enzymatic Reaction (Incubate with ITP at 37°C) prep->reaction termination Reaction Termination (Add PCA, Neutralize) reaction->termination hplc HPLC Analysis (Inject, Separate, Detect IMP) termination->hplc quant Quantification (Calculate ITPA Activity) hplc->quant end End: Report ITPA Activity quant->end

Workflow for ITPA Activity Measurement by HPLC.

Quantification of Intracellular ITP by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of intracellular ITP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.2.1. Materials

  • Cultured cells or isolated primary cells

  • Ice-cold PBS

  • Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -80°C

  • Internal standard (IS): ¹³C₅,¹⁵N₅-ITP

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water

  • Mobile phase B: Methanol

  • ITP standard solutions for calibration

5.2.2. Procedure

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency.

    • Rapidly wash the cells twice with ice-cold PBS.

    • Aspirate all PBS and immediately add the pre-chilled extraction solvent.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

    • Add the internal standard to each sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried metabolites in 100 µL of 5% methanol in water.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a gradient elution with mobile phases A and B.

    • Detect ITP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for ITP and its labeled internal standard should be optimized.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of ITP to the internal standard against the concentration of the ITP standards.

    • Determine the concentration of ITP in the samples from the calibration curve and normalize to the cell number or protein content.

Conclusion

Inosine-5'-triphosphate, a non-canonical nucleotide, poses a significant threat to cellular fidelity. The enzyme ITPA plays a critical role in sanitizing the nucleotide pool by efficiently hydrolyzing ITP. Deficiencies in ITPA activity lead to the accumulation of ITP and its subsequent incorporation into RNA and DNA, resulting in genomic instability and cellular dysfunction. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the cellular functions of ITP, the pathological consequences of its accumulation, and for the development of therapeutic strategies targeting purine metabolism. A thorough understanding of ITP metabolism is essential for advancing our knowledge in fields ranging from fundamental cell biology to clinical pharmacogenetics.

Inositol Trisphosphate (ITP): A Comprehensive Technical Guide to its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides an in-depth exploration of Inositol (B14025) 1,4,5-trisphosphate (IP₃), a pivotal second messenger in cellular signaling. The nomenclature "ITP" is often used interchangeably with IP₃, and for the purpose of this guide, we will primarily use the more specific and widely accepted term IP₃. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of IP₃'s prevalence across various life forms and its critical role in a multitude of biological processes. The guide summarizes quantitative data, presents detailed experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this ubiquitous signaling molecule.

Natural Occurrence of Inositol 1,4,5-trisphosphate (IP₃)

Inositol 1,4,5-trisphosphate (IP₃) is a soluble inositol phosphate (B84403) that acts as a universal second messenger in a wide array of eukaryotic cells, ranging from single-celled organisms to complex multicellular life forms, including animals, plants, and protozoa. Its fundamental role in signal transduction underscores its widespread natural occurrence.

IP₃ is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a phospholipid component of the plasma membrane, by the enzyme phospholipase C (PLC). This enzymatic reaction is a key step in the phosphoinositide signaling pathway, which is activated by a diverse range of extracellular stimuli, including hormones, neurotransmitters, and growth factors.

Occurrence in Animals

In animal cells, IP₃ is a crucial mediator of intracellular calcium (Ca²⁺) mobilization. The highest concentrations of IP₃ receptors are found in the cerebellum, highlighting its significant role in the nervous system. However, the IP₃ signaling pathway is operative in virtually all animal cell types, regulating a vast array of physiological processes.

Occurrence in Plants

Plants also utilize the IP₃ signaling pathway to respond to various environmental stimuli, such as light, gravity, temperature, and osmotic stress. While the core components of the pathway are conserved, there are some fundamental differences between the plant and animal models. The precise intracellular target of IP₃ in plants remains a subject of ongoing research.[1]

Occurrence in Protozoa

The IP₃ signaling pathway is also present in protozoan parasites, such as Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[2][3][4][5] In these organisms, the pathway exhibits lineage-specific adaptations. For instance, the IP₃ receptor in trypanosomes is localized to acidocalcisomes, which are acidic calcium stores, rather than the endoplasmic reticulum.[3] This unique localization makes the IP₃ signaling pathway in these parasites a potential target for novel therapeutic interventions.

Quantitative Data on Intracellular IP₃ Concentrations

The intracellular concentration of IP₃ is tightly regulated, with basal levels kept low in resting cells and rapidly increasing upon stimulation. The precise concentration can vary depending on the cell type and the nature of the stimulus.

Cell/Organism TypeBasal Intracellular IP₃ ConcentrationStimulated Intracellular IP₃ ConcentrationReference(s)
Xenopus laevis Oocytes40 nM650 nM - 1.8 µM[2]
Dictyostelium discoideum3.3 µM5.5 µM
Human Platelets-~1 µM (for half-maximal Ca²⁺ release)[6]
Cultured Skeletal Muscle Myotubes-3.6-fold increase over basal[5]
Rat Hepatocytes-1.7-fold increase (with adrenaline) to 2.5-fold increase (with vasopressin)[1]

Biological Significance of IP₃

The primary and most well-characterized biological function of IP₃ is its role as a second messenger in mobilizing intracellular calcium. This process is fundamental to a vast number of cellular responses and physiological functions.

The IP₃/Ca²⁺ Signaling Pathway

The canonical IP₃ signaling pathway begins with the activation of a receptor on the cell surface, typically a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activation leads to the stimulation of phospholipase C (PLC), which then cleaves PIP₂ into two second messengers: IP₃ and diacylglycerol (DAG).

IP₃, being a small and soluble molecule, diffuses through the cytoplasm and binds to its specific receptor, the IP₃ receptor (IP₃R), which is a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER) (or acidocalcisomes in trypanosomes). The binding of IP₃ to its receptor triggers the opening of the channel, leading to a rapid efflux of Ca²⁺ from the ER into the cytoplasm. This rise in intracellular Ca²⁺ concentration is the key event that initiates a wide range of cellular responses.

IP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR/RTK Ligand->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC Ca2+ Ca²⁺ IP3R->Ca2+ Releases Ca2+->PKC Activates Cellular_Response_Ca Cellular Response Ca2+->Cellular_Response_Ca

Figure 1: The Inositol 1,4,5-trisphosphate (IP₃) signaling pathway.

Physiological Roles of IP₃-mediated Calcium Signaling

The transient increase in intracellular Ca²⁺ triggered by IP₃ acts as a signal to regulate a diverse array of cellular processes, including:

  • Muscle Contraction: In smooth muscle cells, Ca²⁺ influx initiated by IP₃ leads to the activation of calmodulin and subsequent muscle contraction.

  • Neurotransmission: In the nervous system, IP₃-mediated Ca²⁺ release is involved in processes such as neurotransmitter release, synaptic plasticity, and neuronal excitability.

  • Fertilization: In many species, a wave of Ca²⁺ released by IP₃ upon fertilization is essential for egg activation and the initiation of embryonic development.

  • Gene Expression: Changes in intracellular Ca²⁺ levels can influence gene expression by modulating the activity of Ca²⁺-dependent transcription factors.

  • Cell Proliferation and Apoptosis: The IP₃ signaling pathway is involved in the regulation of cell growth, differentiation, and programmed cell death.

  • Secretion: In secretory cells, IP₃-mediated Ca²⁺ signals trigger the release of hormones and other molecules.

Experimental Protocols for the Study of IP₃

The quantification of intracellular IP₃ levels and the study of its dynamics are crucial for understanding its role in cellular signaling. Several methods have been developed for this purpose.

Radioligand Binding Assay

This is a classic and highly sensitive method for quantifying IP₃ levels. It is a competitive binding assay that utilizes a radiolabeled IP₃ tracer and a preparation of IP₃ receptors.

Principle: The assay measures the competition between unlabeled IP₃ in a sample and a known amount of radiolabeled IP₃ for binding to a limited number of IP₃ receptors. The amount of radioactivity bound to the receptors is inversely proportional to the concentration of unlabeled IP₃ in the sample.

Detailed Methodology:

  • Preparation of IP₃ Receptor Binding Protein:

    • Homogenize bovine adrenal cortex or cerebellum (tissues rich in IP₃ receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.7).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing the IP₃ receptors.

    • Resuspend the pellet in the binding buffer and store at -80°C.

  • Sample Preparation:

    • Quench cellular reactions and extract IP₃ by adding a strong acid, such as trichloroacetic acid (TCA) or perchloric acid.

    • Neutralize the acid extract with a suitable base (e.g., tri-n-octylamine/1,1,2-trichlorotrifluoroethane or potassium carbonate).

    • The neutralized aqueous phase containing the IP₃ can be used directly in the assay or stored at -20°C.

  • Binding Assay:

    • In a microcentrifuge tube, combine the IP₃ receptor preparation, a known amount of [³H]IP₃, and the sample or IP₃ standard.

    • Incubate the mixture on ice for a defined period (e.g., 15 minutes) to allow binding to reach equilibrium.

    • Separate the receptor-bound [³H]IP₃ from the free [³H]IP₃ by rapid centrifugation to pellet the membranes.

    • Aspirate the supernatant and wash the pellet with ice-cold buffer to remove unbound radioligand.

    • Solubilize the pellet and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound [³H]IP₃ against the concentration of unlabeled IP₃ standards.

    • Determine the concentration of IP₃ in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare IP₃ Receptor (e.g., from bovine adrenal cortex) Incubation Incubate: Receptor + [³H]IP₃ + Sample/Standard Receptor_Prep->Incubation Sample_Prep Prepare Cell Extract (Acid extraction & neutralization) Sample_Prep->Incubation Standards_Prep Prepare IP₃ Standards Standards_Prep->Incubation Separation Separate Bound from Free (Centrifugation) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Std_Curve Construct Standard Curve Measurement->Std_Curve Quantification Determine IP₃ Concentration in Samples Std_Curve->Quantification

Figure 2: Workflow for a radioligand binding assay to measure IP₃.

Mass Spectrometry (MS)

Mass spectrometry offers a highly specific and sensitive method for the quantification of IP₃. This technique can also be used to analyze different isomers of inositol phosphates.

Principle: This method involves the extraction and derivatization of inositol phosphates, followed by their separation and detection using a mass spectrometer. Stable isotope-labeled internal standards are typically used for accurate quantification.

Detailed Methodology:

  • Sample Preparation and Extraction:

    • Quench cell or tissue samples rapidly to halt metabolic activity.

    • Perform a lipid extraction using a solvent system such as chloroform/methanol/HCl.

    • Spike the sample with a known amount of a stable isotope-labeled IP₃ internal standard (e.g., ¹³C₆-IP₃).

    • Separate the aqueous phase containing the inositol phosphates.

  • Derivatization (Optional but often recommended):

    • To improve chromatographic separation and ionization efficiency, inositol phosphates can be derivatized, for example, by methylation using trimethylsilyldiazomethane.

  • Liquid Chromatography (LC) Separation:

    • Separate the different inositol phosphate isomers using an appropriate HPLC or UPLC column (e.g., a porous graphitic carbon column).

    • Use a suitable mobile phase gradient to achieve optimal separation.

  • Mass Spectrometry (MS) Detection:

    • Introduce the eluent from the LC system into the mass spectrometer.

    • Use an appropriate ionization technique, such as electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) for selective and sensitive detection of the parent and fragment ions of both the endogenous IP₃ and the stable isotope-labeled internal standard.

  • Data Analysis:

    • Quantify the amount of endogenous IP₃ by comparing the peak area of its specific fragment ion to that of the internal standard.

Mass_Spectrometry_Workflow Sample_Prep Sample Preparation (Quenching, Extraction, Spiking with Internal Standard) Derivatization Derivatization (Optional, e.g., Methylation) Sample_Prep->Derivatization LC_Separation Liquid Chromatography (LC) Separation of Inositol Phosphates Derivatization->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection and Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration and Quantification) MS_Detection->Data_Analysis

Figure 3: Workflow for IP₃ quantification by mass spectrometry.

Fluorescent Biosensors

Genetically encoded fluorescent biosensors have emerged as powerful tools for monitoring the spatiotemporal dynamics of IP₃ in living cells in real-time. These biosensors are often based on Förster Resonance Energy Transfer (FRET).[7]

Principle: A FRET-based IP₃ biosensor typically consists of the ligand-binding domain of the IP₃ receptor flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). In the absence of IP₃, the biosensor is in an "open" conformation, and there is low FRET between CFP and YFP. When IP₃ binds to the ligand-binding domain, it induces a conformational change, bringing CFP and YFP into closer proximity and increasing FRET. The change in the ratio of YFP to CFP emission can be used to monitor changes in intracellular IP₃ concentration.

Detailed Methodology:

  • Biosensor Expression:

    • Transfect the cells of interest with a plasmid encoding the FRET-based IP₃ biosensor.

    • Allow sufficient time for the cells to express the biosensor (typically 24-48 hours).

  • Live-Cell Imaging:

    • Plate the transfected cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Use a fluorescence microscope equipped for FRET imaging (e.g., a confocal or widefield microscope with appropriate filter sets for CFP and YFP).

    • Acquire images in both the CFP and YFP channels before, during, and after stimulation of the cells with an agonist that induces IP₃ production.

  • Image Analysis:

    • For each time point, calculate the ratio of the YFP fluorescence intensity to the CFP fluorescence intensity (YFP/CFP ratio) in regions of interest within the cells.

    • An increase in the YFP/CFP ratio indicates an increase in intracellular IP₃ concentration.

  • Calibration (Optional):

    • To obtain an estimate of the absolute IP₃ concentration, the biosensor can be calibrated in permeabilized cells by exposing them to known concentrations of IP₃.

FRET_Biosensor_Workflow Transfection Transfect Cells with FRET Biosensor Plasmid Expression Allow Biosensor Expression (24-48 hours) Transfection->Expression Imaging Live-Cell Fluorescence Imaging (CFP and YFP channels) Expression->Imaging Stimulation Stimulate Cells with Agonist Imaging->Stimulation During Imaging Analysis Image Analysis (Calculate YFP/CFP Ratio) Imaging->Analysis

Figure 4: Workflow for monitoring IP₃ dynamics using a FRET-based biosensor.

Conclusion

Inositol 1,4,5-trisphosphate is a fundamentally important second messenger that plays a central role in the regulation of intracellular calcium and, consequently, a vast array of cellular processes across the eukaryotic domain. Its ubiquitous nature and the conservation of its signaling pathway highlight its significance in the evolution of cellular communication. The continued development of advanced analytical techniques, such as mass spectrometry and genetically encoded biosensors, will further illuminate the intricate spatiotemporal dynamics of IP₃ signaling and its precise role in health and disease, opening new avenues for therapeutic intervention. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of this vital signaling molecule.

References

Inosine-5'-triphosphate: A Comprehensive Technical Guide on its Role as a Human Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-triphosphate (ITP) is a purine (B94841) nucleotide that, while not as abundant as canonical nucleotides like ATP and GTP, plays a crucial role in cellular metabolism and homeostasis. It is formed primarily through the deamination of adenosine (B11128) triphosphate (ATP) and exists in a delicate balance maintained by the enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPase).[1] Dysregulation of ITP levels, primarily due to genetic variations in the ITPA gene, can lead to the accumulation of this non-canonical nucleotide, with significant implications for cellular function and human health.[2][3] This technical guide provides an in-depth overview of ITP as a human metabolite, focusing on its metabolism, physiological concentrations, the consequences of its accumulation, and the methodologies used for its study.

I. Metabolism of Inosine-5'-triphosphate

The cellular concentration of ITP is tightly controlled through a primary metabolic pathway involving its synthesis from ATP and its degradation by the enzyme ITPase.

I.I. Biosynthesis

ITP is formed from the deamination of adenosine triphosphate (ATP). This conversion can occur spontaneously or be catalyzed by adenosine deaminases. The accumulation of ITP is generally prevented by the efficient action of ITPase.

I.II. Degradation

The primary enzyme responsible for the hydrolysis of ITP is inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene.[3] ITPase catalyzes the conversion of ITP to inosine monophosphate (IMP) and pyrophosphate (PPi), effectively removing ITP from the nucleotide pool.[4] IMP can then re-enter the purine metabolism pathway.[5] This enzymatic action is vital to prevent the incorporation of inosine into DNA and RNA, which can lead to genetic instability and cellular dysfunction.[3][6]

cluster_synthesis Biosynthesis cluster_degradation Degradation ATP Adenosine-5'-triphosphate (ATP) ITP Inosine-5'-triphosphate (ITP) ATP->ITP Deamination IMP Inosine-5'-monophosphate (IMP) ITP->IMP ITPase (Inosine Triphosphate Pyrophosphatase) Purine_Metabolism Purine Metabolism IMP->Purine_Metabolism

Metabolic Pathway of Inosine-5'-triphosphate (ITP).

II. Quantitative Data

The concentration of ITP and the activity of ITPase can vary significantly depending on the tissue type and the genetic makeup of an individual, particularly concerning polymorphisms in the ITPA gene.

II.I. Inosine-5'-triphosphate Concentrations

Quantitative data on endogenous ITP levels in human tissues is limited due to its low abundance in individuals with normal ITPase activity. However, in cases of ITPase deficiency, ITP is known to accumulate, particularly in erythrocytes.[7]

AnalyteCell TypeConditionConcentration Range (pmol/sample)Reference
Inosine Triphosphate (ITP)Peripheral Blood Mononuclear Cells (PBMCs)Not specified0.25–50.0[1]
Inosine Triphosphate (ITP)Red Blood Cells (RBCs)Not specified0.25–50.0[1]
Inosine Triphosphate (ITP)Dried Blood Spots (DBS)Not specified0.25–50.0[1]
II.II. Inosine Triphosphate Pyrophosphatase (ITPase) Activity

ITPase activity is a critical determinant of cellular ITP levels. Genetic polymorphisms in the ITPA gene can lead to significantly reduced enzyme activity.

Tissue/Cell TypeITPA GenotypeITPase Activity RangeReference
ErythrocytesWild-type< 0.5 to 408 µmol IMP/(g Hb x h)[8]
Erythrocytes94C>A variantReduced activity[9]
II.III. Kinetic Parameters of Human Erythrocyte ITPase

The enzymatic efficiency of ITPase is characterized by its Michaelis-Menten kinetic parameters, Km and Vmax.

SubstrateITPA GenotypeKm (µM)Vmax (nmol/mg protein/min)Reference
ITPWild-type4.6 ± 0.61.8 ± 0.1[9]
ITP94C>A hetero.4.9 ± 0.80.7 ± 0.1[9]
ITP94C>A homo.5.4 ± 1.20.2 ± 0.0[9]

III. Cellular Consequences of ITP Accumulation

The primary consequence of ITPase deficiency is the accumulation of ITP, which can be incorporated into nucleic acids, leading to downstream cellular stress and damage.

ITPase_deficiency ITPase Deficiency (e.g., ITPA gene variants) ITP_accumulation ITP Accumulation ITPase_deficiency->ITP_accumulation Incorporation Incorporation into DNA and RNA ITP_accumulation->Incorporation DNA_damage DNA Damage and Breaks Incorporation->DNA_damage Mutagenesis Mutagenesis Incorporation->Mutagenesis Apoptosis Apoptosis DNA_damage->Apoptosis

Cellular Consequences of ITPase Deficiency.

Elevated levels of ITP can lead to its incorporation into DNA and RNA by polymerases, resulting in DNA damage, increased mutagenesis, and the induction of apoptosis.[6] Studies have shown that knockdown of ITPase in human cell lines sensitizes them to DNA damage and apoptosis induced by purine analogs.[6]

IV. Experimental Protocols

Accurate quantification of ITP and ITPase activity is crucial for research and clinical applications. The following sections outline the key experimental methodologies.

IV.I. Quantification of Inosine-5'-triphosphate by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of ITP in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled ITP).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection into the HPLC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. The transitions for ITP and the internal standard need to be optimized.

start Biological Sample (Plasma, Cell Lysate) step1 Protein Precipitation (Acetonitrile + Internal Standard) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection and Evaporation step2->step3 step4 Reconstitution step3->step4 step5 HPLC-MS/MS Analysis step4->step5

Workflow for ITP Quantification by HPLC-MS/MS.
IV.II. ITPase Activity Assays

A. HPLC-Based Assay: This method measures the enzymatic conversion of ITP to IMP, which is then quantified by HPLC.[8][10]

1. Reaction Incubation:

  • Prepare a reaction mixture containing erythrocyte lysate (or other cell lysate), a buffer (e.g., Tris-HCl), MgCl₂, and dithiothreitol (B142953) (DTT).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a known concentration of ITP.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C.

2. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding perchloric acid.

  • Neutralize the mixture with a saturated solution of dipotassium (B57713) hydrogen phosphate.

  • Centrifuge to pellet the precipitate.

  • Inject the supernatant into the HPLC system.

3. HPLC Analysis:

  • Separate IMP from other nucleotides on a C18 column.

  • Detect IMP using a UV detector at a wavelength of 262 nm.

  • Calculate ITPase activity based on the amount of IMP produced over time, normalized to the amount of hemoglobin or total protein in the lysate.

B. Colorimetric Assay: Commercially available kits offer a simplified, non-radioactive method for measuring ITPase activity. These assays are often based on a coupled-enzyme reaction where the production of IMP leads to the formation of a chromophore that can be measured spectrophotometrically. A typical assay involves the conversion of IMP to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be monitored at 340 nm.

V. Conclusion

Inosine-5'-triphosphate, though a non-canonical nucleotide, is a critical metabolite in human cells. Its levels are meticulously controlled by ITPase to maintain genomic integrity. The study of ITP and ITPase is of significant interest, particularly in the context of pharmacogenetics, where ITPase deficiency can predict adverse drug reactions to thiopurine-based therapies. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to accurately quantify ITP and ITPase activity, facilitating a deeper understanding of purine metabolism and its role in human health and disease. Further research into the broader physiological and pathological roles of ITP is warranted and may unveil novel therapeutic targets.

References

Methodological & Application

Application Notes and Protocols: Inosine-5'-triphosphate as a GTP Substitute in G-protein Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine (B1146940) nucleotide-binding proteins (G-proteins) are critical molecular switches in cellular signaling, transducing extracellular signals from G-protein coupled receptors (GPCRs) to intracellular effectors. The activation of G-proteins is fundamentally dependent on the exchange of GDP for GTP on the Gα subunit. Inosine-5'-triphosphate (ITP), a naturally occurring purine (B94841) nucleotide, can serve as an alternative substrate to GTP for G-proteins.[1] While not a perfect substitute, the nuanced differences in its interaction with G-proteins can be exploited as a valuable tool to probe the conformational states of GPCRs and the kinetics of G-protein activation and deactivation. These application notes provide a comprehensive overview and detailed protocols for utilizing ITP in the study of G-protein activation.

Data Presentation: Comparative Efficacy of ITP and GTP

The potency and efficacy of ITP in activating G-proteins can differ significantly from that of GTP. This is attributed to structural differences between the guanine and hypoxanthine (B114508) bases. The following table summarizes the key comparative data on the effects of ITP and GTP on G-protein activation, primarily focusing on the β2-adrenergic receptor/Gs protein system as a well-studied model.

ParameterGTPITPG-protein SystemReference
Potency in Inhibiting Ternary Complex Formation More PotentLess Potentβ2-adrenergic receptor/GsSeifert et al., 1999
Efficacy in Activating Adenylyl Cyclase More EfficientLess Efficientβ2-adrenergic receptor/GsSeifert et al., 1999
Receptor-Regulated Nucleotide Hydrolysis Correlates well with adenylyl cyclase activationDoes not correlate well with adenylyl cyclase activationβ2-adrenergic receptor/GsSeifert et al., 1999
Interaction Equivalence StandardFunctionally nonequivalent interactions observedTransducin (Gt), Gi-proteinsKlinker et al., 1997[2]

Signaling Pathways and Experimental Workflows

To understand the application of ITP in studying G-protein activation, it is essential to visualize the canonical signaling pathway and the workflows of the key experimental assays.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleotides GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gα(GDP)-βγ GPCR_active->G_protein_inactive Recruitment G_alpha_active Gα(GTP/ITP) G_protein_inactive->G_alpha_active Nucleotide Exchange G_beta_gamma Gβγ GDP GDP G_protein_inactive->GDP G_alpha_active->G_protein_inactive Hydrolysis (GTPase activity) Effector Effector (e.g., Adenylyl Cyclase) G_alpha_active->Effector Activation/Inhibition G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Agonist Ligand->GPCR_inactive Binding GTP_ITP GTP or ITP GTP_ITP->G_protein_inactive

Canonical G-protein signaling pathway.

Experimental_Workflows cluster_GTP_gamma_S GTPγS/ITPγS Binding Assay cluster_Nucleotide_Exchange Nucleotide Exchange Assay cluster_Hydrolysis GTPase/ITPase Activity Assay start_g Membrane Prep with GPCR & G-protein add_agonist_g Add Agonist start_g->add_agonist_g add_radioligand_g Add [³⁵S]GTPγS or labeled ITPγS add_agonist_g->add_radioligand_g incubate_g Incubate add_radioligand_g->incubate_g filter_g Filter & Wash incubate_g->filter_g quantify_g Quantify Radioactivity filter_g->quantify_g start_n Load G-protein with fluorescent GDP add_agonist_receptor_n Add Agonist & Receptor start_n->add_agonist_receptor_n add_nucleotide_n Add excess unlabeled GTP or ITP add_agonist_receptor_n->add_nucleotide_n measure_n Measure fluorescence decay over time add_nucleotide_n->measure_n start_h Incubate G-protein with [γ-³²P]GTP or [γ-³²P]ITP initiate_h Initiate reaction (e.g., add Mg²⁺) start_h->initiate_h quench_h Quench at time points initiate_h->quench_h separate_h Separate Pi from nucleotide quench_h->separate_h quantify_h Quantify released ³²Pi separate_h->quantify_h

Experimental workflows for key G-protein assays.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of ITP on G-protein activation. These are based on established methods for GTP and have been adapted for the use of ITP.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is a direct measure of G-protein activation.

Protocol Adaptation for ITP: A radiolabeled, non-hydrolyzable ITP analog would be ideal but is not commercially available. Therefore, a competition binding format is recommended. In this setup, the ability of unlabeled ITP to compete with [³⁵S]GTPγS for binding to the G-protein is measured.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • ITP

  • GDP

  • Agonist of interest

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂

  • GF/C filter plates

  • Scintillation fluid

  • Plate reader (scintillation counter)

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest using standard cell fractionation techniques. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer

    • 10 µL of GDP (final concentration 10 µM) to ensure G-proteins are in the inactive state.

    • 10 µL of agonist at various concentrations. For basal binding, add vehicle.

    • 10 µL of cell membranes (5-20 µg of protein per well).

    • 10 µL of either [³⁵S]GTPγS (final concentration 0.1 nM for total binding), unlabeled GTPγS (final concentration 10 µM for non-specific binding), or varying concentrations of ITP for competition binding.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments with ITP, plot the percentage of specific [³⁵S]GTPγS binding against the log concentration of ITP and determine the IC₅₀ value.

Nucleotide Exchange Assay (Fluorescence-based)

This assay monitors the release of a fluorescently labeled GDP analog (e.g., MANT-GDP) from the G-protein upon receptor activation and subsequent binding of a non-fluorescent nucleotide (GTP or ITP).

Protocol Adaptation for ITP: This protocol can be directly used with ITP as the competing nucleotide.

Materials:

  • Purified Gα subunits

  • MANT-GDP (2'-(or-3')-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate)

  • GTP and ITP

  • Purified GPCR (reconstituted in liposomes or nanodiscs if necessary)

  • Agonist of interest

  • Exchange Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Fluorometer with excitation at ~360 nm and emission at ~440 nm

Procedure:

  • Loading Gα with MANT-GDP: Incubate purified Gα subunits with a 2-fold molar excess of MANT-GDP in exchange buffer containing 5 mM EDTA (to chelate Mg²⁺ and facilitate loading) for 30 minutes at room temperature in the dark. Stop the loading by adding MgCl₂ to a final concentration of 10 mM. Remove unbound MANT-GDP by buffer exchange (e.g., using a desalting column).

  • Assay Setup: In a fluorometer cuvette or a black 96-well plate, add:

    • MANT-GDP-loaded Gα (final concentration ~100 nM)

    • GPCR preparation

    • Agonist of interest

  • Initiate Exchange: Start the measurement of fluorescence. After a stable baseline is achieved, inject a high concentration of unlabeled GTP or ITP (e.g., 100 µM final concentration).

  • Data Acquisition: Monitor the decrease in fluorescence intensity over time as MANT-GDP is displaced by the unlabeled nucleotide.

  • Data Analysis: Fit the fluorescence decay curve to a single exponential decay function to determine the observed rate of nucleotide exchange (k_obs). Compare the k_obs values obtained with GTP and ITP.

GTPase/ITPase Activity Assay

This assay measures the rate of hydrolysis of the γ-phosphate from GTP or ITP by the intrinsic enzymatic activity of the Gα subunit.

Protocol Adaptation for ITP: This protocol requires the synthesis of [γ-³²P]ITP, which can be achieved enzymatically from [γ-³²P]ATP and IDP using nucleoside diphosphate (B83284) kinase. Alternatively, non-radioactive methods that measure inorganic phosphate (B84403) (Pi) release can be used.

Materials:

  • Purified Gα subunits

  • [γ-³²P]GTP or [γ-³²P]ITP

  • Hydrolysis Buffer: 20 mM HEPES (pH 8.0), 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂

  • Quenching Solution: 5% (w/v) activated charcoal in 20 mM phosphoric acid

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing purified Gα subunits (e.g., 100 nM) in hydrolysis buffer.

  • Initiation: Start the reaction by adding [γ-³²P]GTP or [γ-³²P]ITP (to a final concentration of ~1 µM and a specific activity that allows for sensitive detection).

  • Incubation: Incubate the reaction at 30°C. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution. The charcoal will bind the unhydrolyzed nucleotide, while the released ³²Pi will remain in the supernatant.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Take an aliquot of the supernatant and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of ³²Pi released at each time point. Plot the amount of product formed against time. The initial rate of the reaction can be determined from the linear phase of the plot. The catalytic rate constant (k_cat) can be calculated if the enzyme concentration is known. Compare the hydrolysis rates for GTP and ITP.

Conclusion

Inosine-5'-triphosphate serves as a valuable, albeit distinct, substitute for GTP in the study of G-protein activation. Its differential effects on receptor-G-protein coupling and nucleotide hydrolysis can provide unique insights into the allosteric regulation of GPCRs and the conformational dynamics of G-proteins. The protocols provided herein offer a framework for researchers to employ ITP as a tool to further elucidate the intricate mechanisms of G-protein signaling. Careful consideration of the specific G-protein system and the experimental objectives is crucial for the successful application of ITP in these studies.

References

Application of ITP Trisodium Salt in the Study of ATPases and GTPases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP), a naturally occurring purine (B94841) nucleotide, serves as a valuable tool in the biochemical and pharmacological characterization of ATPases and GTPases. While ATP and GTP are the canonical substrates for these enzymes, ITP can act as an alternative substrate, offering unique insights into enzyme kinetics, substrate specificity, and the impact of nucleotide analogs on enzyme function. The trisodium (B8492382) salt of ITP is a stable and soluble form commonly used in these in vitro studies.

This document provides detailed application notes and experimental protocols for utilizing ITP trisodium salt in the investigation of ATPases and GTPases. It is intended to guide researchers in designing and executing experiments to probe the enzymatic activity and regulation of these critical cellular enzymes.

Application Notes

Investigating Substrate Specificity

ITP's structural similarity to GTP and, to a lesser extent, ATP, allows it to bind to the nucleotide-binding pocket of many ATPases and GTPases. By comparing the rate of ITP hydrolysis to that of ATP or GTP, researchers can elucidate the structural determinants of substrate recognition and discrimination. A significantly lower hydrolysis rate for ITP can indicate stringent recognition of the purine base by the enzyme.

Probing the Catalytic Mechanism

The use of ITP can help to dissect the catalytic mechanism of nucleotide hydrolysis. Differences in the binding affinity (Km) and maximal velocity (Vmax) of ITP compared to the canonical substrate can provide information about the roles of specific functional groups on the nucleotide in transition state stabilization and product release.

High-Throughput Screening and Drug Discovery

In the context of drug discovery, ITP can be employed as a substrate in high-throughput screening (HTS) assays to identify inhibitors of ATPases and GTPases. While the physiological substrate is preferred, the use of ITP can sometimes offer advantages in terms of assay cost or detection methods. It is crucial, however, to validate any identified hits using the natural substrate.

Characterizing Enzyme Mutants

Site-directed mutagenesis is a powerful tool for studying enzyme function. By comparing the kinetic parameters of ITP and ATP/GTP hydrolysis by wild-type and mutant enzymes, researchers can gain insights into the roles of specific amino acid residues in substrate binding and catalysis.

Quantitative Data Presentation

The following tables summarize kinetic data for the hydrolysis of ITP by various enzymes, in comparison to their canonical substrates where data is available. This information is compiled from multiple sources and serves as a reference for expected enzymatic behavior.

EnzymeSubstrateKm (µM)Vmax (relative to ATP/GTP)Reference(s)
Myosin IIATP25100%[1]
ITP-Lower than ATP
Adenylate KinaseATP-100%[2]
GTP-~1%[2]
ITP~300~1%[2]
ITPA (ITPase)ITP-100%[3][4]
6-Thio-ITP-Comparable to ITP[4]

Note: Quantitative data for the direct comparison of ITP hydrolysis by a wide range of ATPases and GTPases is limited in the literature. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Colorimetric Assay for ATPase/GTPase Activity using ITP and Malachite Green

This protocol describes a common method for measuring ATPase or GTPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ITP. The released Pi is detected by the formation of a colored complex with malachite green and molybdate.[5][6][7][8][9][10]

Materials:

  • Purified ATPase or GTPase enzyme

  • ITP trisodium salt (high purity)

  • Malachite Green reagent

  • Phosphate standard solution (e.g., KH2PO4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~620-660 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ITP trisodium salt (e.g., 10 mM) in assay buffer.

    • Prepare a series of phosphate standards (e.g., 0 to 50 µM) by diluting the phosphate standard solution in assay buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions or a published protocol.[7]

  • Assay Setup:

    • Add 20 µL of each phosphate standard to separate wells of the 96-well plate in duplicate.

    • In separate wells, add 20 µL of assay buffer (for blank) and the desired amount of purified enzyme diluted in assay buffer.

    • To initiate the reaction, add 20 µL of the ITP solution to the wells containing the enzyme and the blank. The final volume in each well should be 40 µL.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Determine the concentration of Pi released in each enzyme reaction from the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg enzyme).

Protocol 2: HPLC-Based Assay for ITP Hydrolysis

This protocol provides a more direct and sensitive method for measuring the hydrolysis of ITP by quantifying the formation of the product, inosine diphosphate (B83284) (IDP) or inosine monophosphate (IMP), using High-Performance Liquid Chromatography (HPLC).[11]

Materials:

  • Purified ATPase or GTPase enzyme

  • ITP trisodium salt

  • IDP and IMP standards

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

  • Reaction termination solution (e.g., perchloric acid)

  • Neutralization solution (e.g., potassium carbonate)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified enzyme, ITP, and assay buffer in a microcentrifuge tube.

    • Incubate the reaction at the optimal temperature for the enzyme for various time points.

  • Reaction Termination:

    • At each time point, stop the reaction by adding a small volume of cold perchloric acid.

    • Place the tubes on ice for 10 minutes to precipitate the protein.

  • Sample Preparation for HPLC:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding potassium carbonate.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Separate the nucleotides using an appropriate gradient of the mobile phase.

    • Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).

  • Data Analysis:

    • Create a standard curve for IDP or IMP using known concentrations of the standards.

    • Quantify the amount of product formed in each reaction by comparing the peak area to the standard curve.

    • Calculate the rate of ITP hydrolysis.

Visualization of Pathways and Workflows

Signaling Pathway: General GTPase Cycle

GTPase_Cycle GTPase_GDP GTPase-GDP (Inactive) GTPase_GTP GTPase-GTP (Active) GTPase_GDP->GTPase_GTP GEF (Guanine Nucleotide Exchange Factor) GTPase_GTP->GTPase_GDP GAP (GTPase Activating Protein) Effector Downstream Effectors GTPase_GTP->Effector Signal Transduction

Caption: The canonical GTPase cycle illustrating the switch between inactive GDP-bound and active GTP-bound states.

Experimental Workflow: Malachite Green Assay

Malachite_Green_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_ITP Prepare ITP Solution Mix_Reagents Mix Enzyme and ITP Prep_ITP->Mix_Reagents Prep_Enzyme Prepare Enzyme Dilution Prep_Enzyme->Mix_Reagents Prep_Standards Prepare Phosphate Standards Standard_Curve Generate Standard Curve Prep_Standards->Standard_Curve Incubate Incubate at Optimal Temperature Mix_Reagents->Incubate Stop_Reaction Add Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (620-660 nm) Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Standard_Curve->Calculate_Activity

Caption: A streamlined workflow for determining ATPase/GTPase activity using the malachite green assay with ITP as a substrate.

Logical Relationship: Substrate Specificity Investigation

Substrate_Specificity Enzyme ATPase / GTPase ATP ATP Enzyme->ATP GTP GTP Enzyme->GTP ITP ITP Enzyme->ITP Hydrolysis_ATP Hydrolysis Rate (ATP) ATP->Hydrolysis_ATP Hydrolysis_GTP Hydrolysis Rate (GTP) GTP->Hydrolysis_GTP Hydrolysis_ITP Hydrolysis Rate (ITP) ITP->Hydrolysis_ITP Comparison Compare Rates Hydrolysis_ATP->Comparison Hydrolysis_GTP->Comparison Hydrolysis_ITP->Comparison Conclusion Determine Substrate Specificity Comparison->Conclusion

Caption: Logical flow for investigating the substrate specificity of an ATPase or GTPase by comparing the hydrolysis rates of ATP, GTP, and ITP.

References

Application Notes and Protocols for In Vitro Transcription using Inosine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro transcription (IVT) reactions with the inclusion of Inosine-5'-triphosphate (ITP). This document details the rationale, protocols, and expected outcomes for synthesizing RNA molecules containing inosine (B1671953), a modification with significant implications for RNA structure, function, and immunogenicity.

Introduction to Inosine in RNA

Inosine (I) is a naturally occurring purine (B94841) nucleoside that can be incorporated into RNA molecules.[1][2] It is structurally similar to guanosine (B1672433) (G) but lacks the exocyclic amino group at the C2 position.[1] The presence of inosine in an RNA transcript can have profound biological effects, including altering RNA secondary structure, modulating protein-RNA interactions, and influencing the innate immune response.[1][3][4] In nature, inosine is most commonly introduced into RNA post-transcriptionally through the action of adenosine (B11128) deaminases (ADARs), which convert adenosine (A) to inosine.[1][2] However, inosine can also be incorporated during transcription by RNA polymerases when Inosine-5'-triphosphate (ITP) is present in the nucleotide pool.[5][6]

The ability to generate inosine-containing RNA through in vitro transcription opens up avenues for studying the functional consequences of this modification in a controlled manner. Applications range from investigating the structural dynamics of RNA to developing novel RNA-based therapeutics with tailored immunogenic properties.

Key Applications of Inosine-Containing RNA

  • Modulation of Innate Immunity: Inosine-containing single-stranded RNA (ssRNA) has been identified as a novel recognition element for the innate immune system, capable of inducing a potent inflammatory response through pathways involving TLR3 and PKR.[4] This property can be harnessed for the development of vaccine adjuvants or immunotherapies.

  • Structural Biology: The unique base-pairing properties of inosine (it can pair with C, A, and U) can be used to probe RNA secondary and tertiary structures.[1]

  • Therapeutic RNA Development: The incorporation of modified nucleotides is a key strategy in the development of mRNA-based therapeutics to enhance stability and reduce immunogenicity. While inosine itself can be immunostimulatory, understanding its effects is crucial for designing optimally modified RNA molecules.

  • Study of RNA Editing: In vitro transcribed inosine-containing RNA serves as a valuable tool to study the downstream effects of A-to-I editing, a critical biological process.[3]

Experimental Protocols

This section provides detailed protocols for the in vitro transcription of RNA with the inclusion of ITP. The protocols are based on commercially available T7 RNA polymerase kits, with modifications to accommodate the use of ITP.

Protocol 1: Partial Substitution of GTP with ITP for Inosine Incorporation

This protocol is designed to achieve a specific percentage of inosine incorporation by partially replacing Guanosine-5'-triphosphate (GTP) with ITP in the reaction mixture.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., from a MEGAscript™ T7 Transcription Kit)

  • ATP, CTP, UTP solutions (10 mM each)

  • GTP solution (10 mM)

  • Inosine-5'-triphosphate (ITP) solution (10 mM)

  • T7 RNA Polymerase Mix (e.g., from a MEGAscript™ T7 Transcription Kit)

  • RNase Inhibitor

  • DNase I, RNase-free

  • RNA purification kit or reagents (e.g., lithium chloride precipitation)

Procedure:

  • Thaw and Prepare Reagents: Thaw all frozen reagents on ice. Keep enzymes on ice.

  • Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The total reaction volume is 20 µL.

ComponentVolume (µL) for 10% InosineFinal Concentration
Nuclease-free WaterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP Solution (10 mM)2 µL1 mM
CTP Solution (10 mM)2 µL1 mM
UTP Solution (10 mM)2 µL1 mM
GTP Solution (10 mM)1.8 µL0.9 mM
ITP Solution (10 mM)0.2 µL0.1 mM
Linearized DNA Template (1 µg)X µL50 ng/µL
T7 RNA Polymerase Mix2 µL-
  • Incubation: Mix the components thoroughly by gentle flicking or pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the synthesized RNA using a column-based purification kit or by lithium chloride precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by denaturing agarose (B213101) gel electrophoresis.

Protocol 2: Investigating Inosine Misincorporation

This protocol is adapted from studies investigating the stochastic misincorporation of inosine in place of canonical nucleotides when ITP is added to the nucleotide pool.[6]

Materials:

  • Same as Protocol 1.

Procedure:

  • Thaw and Prepare Reagents: Thaw all frozen reagents on ice. Keep enzymes on ice.

  • Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature. Note the higher concentration of canonical NTPs.

ComponentVolume (µL) for 1 mM ITPFinal Concentration
Nuclease-free WaterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP Solution (100 mM)2 µL10 mM
CTP Solution (100 mM)2 µL10 mM
GTP Solution (100 mM)2 µL10 mM
UTP Solution (100 mM)2 µL10 mM
ITP Solution (10 mM)2 µL1 mM
Linearized DNA Template (1 µg)X µL50 ng/µL
T7 RNA Polymerase Mix2 µL-
  • Incubation, DNase Treatment, and Purification: Follow steps 3-6 from Protocol 1.

Quantitative Data

The following tables summarize quantitative data from experiments involving the in vitro transcription of inosine-containing RNA.

Table 1: Inosine Triphosphate (ITP) to Guanosine Triphosphate (GTP) Ratios for Targeted Inosine Incorporation

Target Inosine PercentageITP:GTP Ratio in ReactionResulting Inosine Incorporation (%)Reference
6%0.06:0.94~6%[4][7]
10%0.1:0.9~10%[4][7]
16%0.16:0.84~16%[4][7]

Table 2: Inosine Misincorporation Frequency with Excess ITP

ITP Concentration in ReactionCanonical NTP ConcentrationInosine Incorporation Frequency (per 10^6 AMP)Inosine Incorporation Rate (approx. per base)Reference
0.1 mM10 mM each~4271 in 9379[8]
1 mM10 mM each~40551 in 986[8]
10 mM10 mM each~21,6491 in 185[8]

Visualizations

Experimental Workflow for In Vitro Transcription with ITP

In_Vitro_Transcription_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Template Linearized DNA Template (T7 Promoter) IVT_Reaction In Vitro Transcription (37°C, 2-4 hours) Template->IVT_Reaction NTPs NTPs (ATP, CTP, UTP) NTPs->IVT_Reaction ITP_GTP ITP and/or GTP ITP_GTP->IVT_Reaction Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->IVT_Reaction DNase DNase I Treatment (37°C, 15 min) IVT_Reaction->DNase Purification RNA Purification (Column or Precipitation) DNase->Purification QC Quantification (Spectrophotometry) Integrity (Gel Electrophoresis) Purification->QC Final_Product Inosine-Containing RNA QC->Final_Product

Caption: Workflow for in vitro synthesis of inosine-containing RNA.

Signaling Pathway of Inosine-Containing RNA in Innate Immune Activation

Innate_Immune_Activation cluster_extracellular Extracellular cluster_cellular Cellular Response Ino_RNA Inosine-Containing ssRNA SR_A Scavenger Receptor-A (SR-A) Ino_RNA->SR_A Binds to Uptake Cellular Uptake SR_A->Uptake TLR3 Toll-like Receptor 3 (TLR3) Uptake->TLR3 Activates PKR dsRNA-activated Protein Kinase (PKR) Uptake->PKR Activates MAPK MAP Kinase Pathway TLR3->MAPK PKR->MAPK Cytokines Inflammatory Cytokines (IFN-β, TNF-α, IL-6) MAPK->Cytokines Induces Production

Caption: Activation of innate immunity by inosine-containing ssRNA.

References

Application Notes and Protocols: Inosine-5'-triphosphate as a Substrate for Nucleoside-5'-triphosphatase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that arises in cells through the deamination of adenosine-5'-triphosphate (B57859) (ATP) or guanosine-5'-triphosphate (GTP).[1][2] While not one of the primary building blocks of nucleic acids, its presence and metabolism are of significant interest in cellular biochemistry and pharmacology. The primary enzyme responsible for regulating intracellular ITP levels is Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase), encoded by the ITPA gene.[3][4] ITPase catalyzes the hydrolysis of ITP to Inosine-5'-monophosphate (IMP) and pyrophosphate (PPi), thereby preventing the accumulation of ITP and its potential incorporation into RNA and DNA.[3][5]

Deficiency in ITPase activity, often due to genetic polymorphisms in the ITPA gene, can lead to an accumulation of ITP. This has been linked to adverse drug reactions, particularly with thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine, which are metabolized to thioinosine triphosphate (TITP), also a substrate for ITPase.[6][7][8] Understanding the interaction between ITP and nucleoside-5'-triphosphatases like ITPase is therefore crucial for researchers in fields ranging from basic enzymology to clinical pharmacogenetics.

These application notes provide a summary of the quantitative data related to ITP as a substrate for ITPase and detailed protocols for assaying this enzymatic activity.

Data Presentation

The kinetic parameters of human ITPase for its substrate ITP have been determined in various studies. The following table summarizes key quantitative data, providing a comparative overview.

Enzyme SourceSubstrateKm (µM)Vmaxkcat (s-1)Reference
Human ErythrocytesITPVariesVariesNot Reported[3]
Recombinant Human ITPAITPVariesVariesNot Reported[3]
Human Erythrocytes (Wild-Type ITPA)ITPNot Reported~180 nmol IMP/mmol Hb/hourNot Reported[8]
Human Erythrocytes (Wild-Type ITPA)6-Thio-ITP (TITP)Not Reported~180 nmol IMP/mmol Hb/hourNot Reported[8]

Note: The variability in reported kinetic parameters can be attributed to differences in enzyme purity, source (native vs. recombinant), and the specific assay conditions used.[3]

Signaling and Metabolic Pathway

The primary role of ITPase is to cleanse the cellular nucleotide pool of non-canonical purines like ITP. This is a critical housekeeping function to maintain the fidelity of nucleic acid synthesis and other nucleotide-dependent processes. The accumulation of ITP due to ITPase deficiency can lead to its incorporation into RNA, potentially causing errors in transcription and translation.

ITP_Metabolism ATP ATP Deamination Deamination ATP->Deamination GTP GTP GTP->Deamination ITP Inosine-5'-triphosphate (ITP) Deamination->ITP ITPase ITPase (Nucleoside-5'-triphosphatase) ITP->ITPase Hydrolysis IMP Inosine-5'-monophosphate (IMP) ITPase->IMP PPi Pyrophosphate (PPi) ITPase->PPi Purine_Metabolism Purine Metabolism IMP->Purine_Metabolism Enters

Metabolic pathway of ITP hydrolysis by ITPase.

Experimental Protocols

Several methods can be employed to measure the activity of nucleoside-5'-triphosphatases with ITP as a substrate. The choice of protocol depends on the research question, the nature of the enzyme sample (purified enzyme vs. cell lysate), and the available equipment.

Protocol 1: HPLC-Based Endpoint Assay for ITPase Activity

This protocol is suitable for accurately quantifying the product (IMP) of the ITPase reaction and is effective for cell lysates, such as those from human erythrocytes.[6][9]

Objective: To determine ITPase activity by measuring the formation of IMP from ITP using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Inosine-5'-triphosphate (ITP) solution (e.g., 10 mM in reaction buffer)

  • Enzyme sample (e.g., erythrocyte lysate, purified ITPase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Quenching Solution (e.g., perchloric acid)

  • Neutralization Solution (e.g., saturated dipotassium (B57713) hydrogen phosphate)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector (262 nm)

  • IMP standard for calibration curve

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes. A typical reaction might contain:

      • 50 µL of Reaction Buffer

      • 10 µL of enzyme sample (appropriately diluted)

      • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of ITP solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as perchloric acid, to denature the enzyme.[9]

  • Sample Preparation for HPLC:

    • Neutralize the sample with a suitable buffer.[9]

    • Centrifuge the sample to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the nucleotides using an appropriate mobile phase gradient.[9]

    • Detect IMP and any remaining ITP by monitoring the absorbance at 262 nm.

  • Quantification:

    • Quantify the amount of IMP produced by comparing the peak area to a standard curve generated with known concentrations of IMP.

    • Calculate the specific activity of the enzyme (e.g., in nmol of IMP produced per minute per mg of protein).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis Reaction_Setup 1. Set up reaction (Buffer, Enzyme, ITP) Incubation 2. Incubate at 37°C Reaction_Setup->Incubation Termination 3. Terminate reaction (e.g., add acid) Incubation->Termination Neutralization 4. Neutralize and centrifuge Termination->Neutralization Filtration 5. Filter supernatant Neutralization->Filtration Injection 6. Inject sample into HPLC Filtration->Injection Separation 7. Chromatographic separation Injection->Separation Detection 8. UV Detection (262 nm) Separation->Detection Quantification 9. Quantify IMP peak area Detection->Quantification Activity_Calc 10. Calculate enzyme activity Quantification->Activity_Calc

Workflow for HPLC-based ITPase activity assay.
Protocol 2: Continuous Spectrophotometric Assay for ITPase Activity

This protocol allows for the real-time monitoring of ITPase activity and is particularly useful for kinetic studies with purified enzymes. It couples the production of IMP to the reduction of NAD+, which can be monitored spectrophotometrically.[10][11]

Objective: To continuously measure ITPase activity by coupling the production of IMP to the activity of IMP dehydrogenase (IMPDH).

Principle:

  • ITPase: ITP → IMP + PPi

  • IMPDH: IMP + NAD+ + H2O → Xanthosine-5'-monophosphate (XMP) + NADH + H+

The formation of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Inosine-5'-triphosphate (ITP) solution

  • Purified ITPase or cell lysate

  • Coupling Enzyme: IMP dehydrogenase (IMPDH)

  • NAD+ solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM MgCl2)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette or a well of a 96-well plate, prepare the reaction mixture containing:

      • Reaction Buffer

      • NAD+ (to a final concentration of ~1 mM)

      • IMPDH (sufficient activity to ensure it is not rate-limiting)

      • ITP (at the desired concentration for kinetic analysis)

  • Baseline Measurement:

    • Place the cuvette/plate in the spectrophotometer/plate reader and record the baseline absorbance at 340 nm.

  • Reaction Initiation:

    • Initiate the reaction by adding the enzyme sample (ITPase).

  • Continuous Monitoring:

    • Immediately start monitoring the increase in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period where the rate is linear.

  • Data Analysis:

    • Calculate the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).

    • The rate of NADH formation is directly proportional to the rate of IMP production and thus to the ITPase activity.

    • Determine kinetic parameters (Km and Vmax) by measuring the initial rates at varying concentrations of ITP.

Spectro_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Mix_Prep 1. Prepare reaction mix (Buffer, NAD+, IMPDH, ITP) Baseline 2. Measure baseline A340 Mix_Prep->Baseline Initiate 3. Add ITPase to initiate Baseline->Initiate Monitor 4. Monitor A340 increase over time Initiate->Monitor Calc_Rate 5. Calculate rate of NADH formation Monitor->Calc_Rate Kinetic_Params 6. Determine Km and Vmax Calc_Rate->Kinetic_Params

Workflow for continuous spectrophotometric ITPase assay.

Conclusion

The study of Inosine-5'-triphosphate as a substrate for nucleoside-5'-triphosphatases, particularly ITPase, is fundamental to understanding nucleotide pool maintenance and has significant implications for pharmacogenetics. The provided data and protocols offer a framework for researchers to investigate the kinetics and activity of ITPase, which can aid in elucidating the mechanisms of drug toxicity and developing personalized medicine strategies. The choice of experimental protocol should be guided by the specific research objectives and available resources.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Inosine-5'-triphosphate (ITP) Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inosine-5'-triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide, formed through the deamination of adenosine-5'-triphosphate (B57859) (ATP). It serves as a crucial intermediate in purine metabolism.[1][2] In the realm of enzyme kinetics, ITP trisodium (B8492382) salt is a versatile tool, acting as a substrate analog for both ATP and guanosine-5'-triphosphate (GTP). This property allows researchers to investigate the specificity, kinetics, and activation mechanisms of a wide range of enzymes, including kinases, ATPases, GTPases, and polymerases.[1][3] Its ability to replace GTP in G-protein activation and signal transduction pathways makes it particularly valuable in studying these processes.[3][4]

These application notes provide detailed protocols and data for utilizing ITP in enzyme kinetics studies, offering insights into enzyme function and aiding in the development of novel therapeutics.

Applications

  • Substrate Specificity Studies: Determine if an enzyme that typically binds ATP or GTP can utilize ITP as a substrate.

  • Kinetic Parameter Determination: Measure key kinetic constants such as the Michaelis constant (Km) and catalytic rate (kcat) for enzymes with ITP.

  • Investigation of G-protein signaling: Use ITP as a substitute for GTP to study the activation and function of G-proteins.[3][4]

  • Nucleotide-binding studies: Characterize the binding affinity of ITP to various nucleotide-binding proteins.

  • DNA Polymerase Fidelity and Mutagenesis: Investigate the incorporation of ITP opposite different template bases by DNA polymerases to understand its mutagenic potential.[5]

  • House-cleaning Enzyme Characterization: Study the activity of enzymes like inosine (B1671953) triphosphate pyrophosphatases (ITPases) that hydrolyze non-canonical nucleotides like ITP to prevent their incorporation into nucleic acids.[6]

Data Presentation

Table 1: Kinetic Parameters of Various Enzymes with ITP as a Substrate
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Inosine Triphosphate Pyrophosphatase (ITPA)Trypanosoma bruceiITP75 ± 24100 ± 141.3 ± 0.6[6]
Inosine Triphosphate Pyrophosphatase (ITPA)Trypanosoma bruceidITPNDNDND[6]
Inosine Triphosphate Pyrophosphatase (ITPA)Trypanosoma bruceiXTPNDNDND[6]
DNA Polymerase Eta (polη)HumanITP (opp. dC)13 ± 2.00.28 ± 0.010.022[5]
DNA Polymerase Eta (polη)HumanITP (opp. dT)240 ± 500.27 ± 0.020.0011[5]

ND: Not Determined in the cited reference.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters for ITPase using HPLC

This protocol is adapted from the study of Trypanosoma brucei ITPase (TbITPA).[6]

1. Materials and Reagents:

  • Inosine-5'-triphosphate (ITP) trisodium salt
  • Recombinant ITPase enzyme
  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
  • Quenching Solution: Perchloric acid (HClO₄), final concentration 0.5 M
  • Neutralization Solution: Potassium carbonate (K₂CO₃), final concentration 2.5 M
  • HPLC system with a C18 reverse-phase column
  • Mobile Phase: Appropriate aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) gradient.

2. Enzyme Reaction: a. Prepare a stock solution of ITP in purified water and determine its concentration spectrophotometrically. b. Set up reactions in microcentrifuge tubes on ice. c. For a standard 50 µL reaction, add:

  • Reaction Buffer (to final volume)
  • Varying concentrations of ITP (e.g., from 0.5 to 10 times the expected Km)
  • Purified ITPase enzyme (a fixed, limiting amount) d. Initiate the reaction by adding the enzyme and incubate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range (less than 10-15% substrate conversion). e. Terminate the reaction by adding the quenching solution.

3. Sample Preparation for HPLC: a. Centrifuge the quenched reaction tubes at high speed to precipitate the protein. b. Transfer the supernatant to a new tube. c. Neutralize the sample by adding the neutralization solution. d. Centrifuge to remove the potassium perchlorate (B79767) precipitate. e. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC Analysis: a. Inject the prepared sample onto the equilibrated C18 column. b. Elute with a suitable gradient to separate ITP and the product, inosine-5'-monophosphate (IMP). c. Monitor the elution profile by UV absorbance at 254 nm. d. Quantify the amount of IMP produced by integrating the peak area and comparing it to a standard curve of known IMP concentrations.

5. Data Analysis: a. Calculate the initial velocity (v₀) of the reaction at each ITP concentration. b. Plot the initial velocity against the ITP concentration. c. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax. d. Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

Protocol 2: Single Nucleotide Incorporation Assay for DNA Polymerase using ITP

This protocol is based on the methodology used to study human DNA polymerase eta (polη).[5]

1. Materials and Reagents:

  • Inosine-5'-triphosphate (ITP) trisodium salt
  • Purified DNA polymerase
  • 5'-fluorescently labeled DNA primer
  • DNA template strand containing the desired template base (e.g., dC or dT)
  • Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT.
  • Quenching Solution: e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol.
  • Denaturing polyacrylamide gel (e.g., 18%)
  • Gel imaging system.

2. Primer-Template Annealing: a. Mix the fluorescently labeled primer and the template strand in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). b. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

3. Incorporation Reaction: a. Prepare reaction mixtures in microcentrifuge tubes. For a 10 µL reaction:

  • Annealed primer-template DNA (e.g., 100 nM final concentration)
  • DNA polymerase (e.g., 5 nM final concentration)
  • Varying concentrations of ITP
  • Reaction Buffer to final volume. b. Pre-incubate the mixture at 37°C for a few minutes. c. Initiate the reaction by adding the ITP. d. Incubate at 37°C for a specific time (e.g., 4-6 minutes), ensuring the reaction is in the single-hit kinetic regime. e. Terminate the reaction by adding an equal volume of quenching solution.

4. Gel Electrophoresis and Imaging: a. Denature the samples by heating at 95°C for 5 minutes and then snap-cool on ice. b. Load the samples onto a denaturing polyacrylamide gel. c. Run the gel at a constant voltage until the dye fronts have migrated sufficiently. d. Image the gel using a fluorescence scanner.

5. Data Analysis: a. Quantify the band intensities of the unextended primer and the +1 incorporation product. b. Calculate the percentage of primer extension at each ITP concentration. c. Plot the product formation against ITP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. d. Calculate the catalytic efficiency (kcat/Km).

Mandatory Visualizations

G_Protein_Signaling_with_ITP cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates GDP GDP G_Protein->GDP releases Cellular_Response Cellular Response Effector->Cellular_Response leads to Ligand Ligand Ligand->Receptor ITP ITP ITP->G_Protein binds (replaces GTP)

Caption: ITP as a GTP analog in G-protein signaling.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, ITP, Enzyme) Assay_Mix Prepare Assay Mixture Reagents->Assay_Mix Incubate Incubate at Constant Temperature Assay_Mix->Incubate Initiate Reaction Quench Quench Reaction Incubate->Quench Detection Detect Product Formation (e.g., HPLC, Gel Electrophoresis) Quench->Detection Data_Analysis Data Analysis (Michaelis-Menten Plot) Detection->Data_Analysis Kinetic_Parameters Determine Km, kcat Data_Analysis->Kinetic_Parameters End End Kinetic_Parameters->End Start Start Start->Reagents

References

Application Notes and Protocols: Isotachophoresis (ITP) in Nucleic Acid Amplification and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotachophoresis for Nucleic Acid Purification

Isotachophoresis (ITP) is a powerful electrokinetic technique for the purification, concentration, and separation of charged molecules, including nucleic acids.[1][2] Unlike conventional methods that rely on surface binding to silica (B1680970) columns or magnetic beads, ITP manipulates charged molecules in a free-solution environment.[3][4] This is achieved by using a discontinuous buffer system composed of a high-mobility leading electrolyte (LE) and a low-mobility trailing electrolyte (TE).[1][2] When an electric field is applied, nucleic acids, which have an intermediate electrophoretic mobility, are focused into a tight band at the interface between the LE and TE.[5] This process effectively separates them from other cellular components and inhibitors, resulting in a highly purified and concentrated sample.[5]

The key advantages of ITP for nucleic acid purification include the elimination of harsh binding and stripping steps that can lead to nucleic acid fragmentation and the potential for automation and integration into microfluidic systems.[3][6] This makes ITP a promising technology for sample preparation in sensitive downstream applications such as next-generation sequencing (NGS) and CRISPR-based diagnostics.

Fundamental Principle of Isotachophoresis

The core of ITP lies in the creation of a sharp, moving interface between two electrolytes with different ionic mobilities. The target nucleic acids are focused within this interface, allowing for their separation and concentration.

ITP_Principle cluster_0 Initial State cluster_1 Electric Field Applied Initial Leading Electrolyte (LE) Sample with Nucleic Acids Trailing Electrolyte (TE) Focusing LE Focused Nucleic Acids TE Initial:le->Focusing:le Electric Field Initial:sample->Focusing:na Initial:te->Focusing:te

Principle of Isotachophoresis (ITP) for nucleic acid focusing.

Applications in Nucleic Acid Amplification

ITP is particularly well-suited for preparing samples for nucleic acid amplification techniques like PCR, qPCR, and isothermal amplification methods. By efficiently removing inhibitors and concentrating the target nucleic acids, ITP can significantly improve the sensitivity and reliability of these assays.

ITP-Enhanced PCR and qPCR

ITP-purified nucleic acids are compatible with downstream PCR-based applications. The high purity of the sample reduces the incidence of PCR inhibition, which is a common issue with complex biological samples. The Purigen Ionic® Purification System, which is based on ITP, has been shown to produce DNA from FFPE samples that results in a lower Ct value in qPCR compared to column-based methods, indicating a higher amplifiable yield.

Integrated ITP and Isothermal Amplification

ITP can be integrated with isothermal amplification methods, such as Loop-Mediated Isothermal Amplification (LAMP) and Recombinase Polymerase Amplification (RPA), to create rapid and sensitive diagnostic platforms. This is particularly valuable for point-of-care applications where rapid sample-to-answer results are critical.

Applications in Nucleic Acid Sequencing

The quality of the input nucleic acid is paramount for successful next-generation sequencing (NGS). ITP offers a gentle and efficient method for preparing high-quality DNA and RNA for various sequencing applications.

ITP for NGS Library Preparation

While not a direct method for library construction, ITP serves as an excellent upstream purification method. The high purity and integrity of ITP-purified nucleic acids can lead to more uniform library preparations with reduced bias.

Logical Workflow: ITP in NGS Sample Preparation

ITP_NGS_Workflow Sample Complex Biological Sample (e.g., Blood, Tissue, Cells) Lysis Sample Lysis Sample->Lysis ITP ITP-based Nucleic Acid Purification Lysis->ITP QC1 Quality Control (Concentration, Purity) ITP->QC1 Fragmentation DNA Fragmentation QC1->Fragmentation EndRepair End Repair & A-tailing Fragmentation->EndRepair AdapterLigation Adapter Ligation EndRepair->AdapterLigation SizeSelection Size Selection (Potential ITP application) AdapterLigation->SizeSelection Amplification Library Amplification (Optional) SizeSelection->Amplification QC2 Library Quality Control Amplification->QC2 Sequencing Next-Generation Sequencing QC2->Sequencing

Integration of ITP in a typical NGS sample preparation workflow.
ITP for Target Enrichment

Target enrichment strategies in NGS focus sequencing resources on specific genomic regions of interest. While current methods primarily rely on hybrid capture or amplicon-based approaches, ITP can be used to purify the initial genomic DNA, ensuring a high-quality input for these enrichment techniques. The potential for developing ITP-based methods for direct target enrichment is an active area of research.

ITP in CRISPR-Based Nucleic Acid Detection

A groundbreaking application of ITP is its integration with CRISPR-based diagnostic systems. This combination allows for rapid and highly sensitive detection of nucleic acid signatures from pathogens. An ITP-CRISPR assay for SARS-CoV-2 has been developed that can provide results in approximately 30-35 minutes from a raw nasopharyngeal swab sample.[7][8]

Workflow for ITP-CRISPR Nucleic Acid Detection

ITP_CRISPR_Workflow cluster_0 Sample Preparation cluster_1 Amplification cluster_2 Detection RawSample Raw Sample (e.g., Swab) Lysis Lysis (~2 min) RawSample->Lysis ITP ITP Purification (~5 min) Lysis->ITP LAMP Isothermal Amplification (LAMP) (~20 min) ITP->LAMP CRISPR ITP-Enhanced CRISPR Detection (~5 min) LAMP->CRISPR Result Fluorescent Readout CRISPR->Result

Workflow of a rapid ITP-CRISPR diagnostic assay.

Quantitative Data

The performance of ITP-based nucleic acid purification has been compared with conventional methods, demonstrating advantages in yield and efficiency.

Table 1: Performance Comparison of ITP-based vs. Column-based Nucleic Acid Purification from FFPE Samples

ParameterPurigen Ionic® System (ITP)Market-Leading Column-based KitFold Improvement (ITP)
DNA Yield (Qubit) HigherLower~1.2x
DNA Yield (qPCR) HigherLower~2.7x
Hands-on Time (8 samples) ~1.5 hours~7 hours~75% reduction
Hands-on Time per sample 11.25 minutes52.5 minutes~79% reduction
Data sourced from Purigen Biosystems technical documentation.[3][9][10]

Table 2: Performance of a Paper-based ITP System for Bacterial DNA Extraction

ParameterValue
Average Concentration Factor (gDNA) 12x
Limit of Detection (M. smegmatis in saliva/urine) 10² CFU/mL
Limit of Detection (M. smegmatis in serum) 10³ CFU/mL
Processing Time ~20 minutes
User Steps 3
Data from a study on a paper-based ITP sample preparation module.

Experimental Protocols

Protocol 1: Generalized ITP for Nucleic Acid Purification from Complex Samples

This protocol provides a general framework for ITP-based nucleic acid purification. Specific parameters such as buffer composition and electric field strength may require optimization depending on the sample type and microfluidic device.

Materials:

  • Microfluidic chip with appropriate channel geometry

  • High-voltage power supply

  • Leading Electrolyte (LE) buffer

  • Trailing Electrolyte (TE) buffer

  • Sample lysate in a compatible buffer

  • Elution buffer

Procedure:

  • Chip Preparation: Prime the microfluidic channels with the LE buffer.

  • Sample Loading: Load the sample lysate into the designated reservoir on the chip, ensuring a clean interface with the LE.

  • TE Loading: Load the TE buffer into its reservoir, creating an interface with the sample.

  • ITP Initiation: Apply a constant electric current or voltage across the channel to initiate the electrophoretic separation. The polarity will depend on whether you are isolating anions (nucleic acids) or cations.

  • Focusing and Separation: Monitor the focusing of the nucleic acids at the LE-TE interface. This can be visualized if a fluorescent intercalating dye is included in the TE or by monitoring the electric current, which will change as the zones of different conductivity move through the channel.

  • Elution: Once the focused band of nucleic acids reaches the elution reservoir, turn off the power supply.

  • Collection: Carefully pipette the purified nucleic acid solution from the elution reservoir.

Protocol 2: ITP-CRISPR for SARS-CoV-2 RNA Detection

This protocol is adapted from a published method for the rapid detection of SARS-CoV-2.[7]

Materials:

  • NS12AZ Caliper microfluidic chip

  • High-voltage power supply and vacuum pump

  • Lysis Buffer (10x): Composition may be proprietary; a common component is a non-ionic detergent.

  • Leading Electrolyte (LE1): Specific composition may vary, but a representative LE could be 100 mM Tris-HCl, pH 8.0.

  • Trailing Electrolyte (TE): A representative TE could be 50 mM HEPES, pH 8.0.

  • LAMP reaction mix with primers targeting the SARS-CoV-2 genome.

  • CRISPR-Cas12a enzyme, guide RNA (gRNA), and fluorescent reporter molecules.

Procedure:

  • Sample Lysis: Mix 25 µL of the raw nasopharyngeal swab sample with 3 µL of 10x Lysis buffer. Incubate at 62°C for 2 minutes.

  • Chip Loading:

    • Load 20 µL of LE1 into the designated reservoirs.

    • Apply a vacuum to fill the main channel with LE1.

    • Load the lysed sample and TE into their respective reservoirs.

  • ITP Purification: Apply an electric field to purify and concentrate the viral RNA. This step takes approximately 5 minutes.

  • Isothermal Amplification: Transfer the purified RNA to a LAMP reaction mix and incubate for 20 minutes to amplify the target sequences.

  • ITP-CRISPR Detection:

    • Introduce the amplified product into the microfluidic chip with the CRISPR-Cas12a reaction mix.

    • Apply an electric field to co-focus the CRISPR machinery and the target amplicons, accelerating the detection reaction.

    • Monitor the fluorescence signal for detection of the target. This step takes approximately 5 minutes.

Conclusion

Isotachophoresis presents a significant advancement in nucleic acid sample preparation. Its ability to gently and efficiently purify and concentrate nucleic acids from complex samples makes it a highly valuable tool for enhancing the performance of downstream applications in nucleic acid amplification and sequencing. The integration of ITP into automated and microfluidic platforms is poised to streamline workflows, reduce hands-on time, and improve the quality of data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Inosine-5'-triphosphate in Chromosome Aberration and SCE Frequency Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-triphosphate (ITP) is a purine (B94841) nucleotide that is not typically incorporated into nucleic acids. The intracellular concentration of ITP is kept low by the enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPase), which hydrolyzes ITP to inosine monophosphate (IMP).[1] Deficiencies in ITPase activity can lead to an accumulation of ITP.[2][3] This accumulation has been linked to genomic instability, suggesting that elevated levels of ITP may have genotoxic effects.[1][4] These application notes provide a summary of the effects of ITP on chromosome aberrations and sister chromatid exchange (SCE) frequency, along with detailed protocols for researchers investigating these phenomena.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of ITP on human peripheral lymphocytes in vitro.

Table 1: Effect of Inosine-5'-triphosphate on Chromosome Aberration Rate

ITP Concentration (mM)Number of SubjectsTotal Cells AnalyzedCells with Aberrations (%)Aberrations per Cellp-value vs. Control
0 (Control)1020001.550.016-
1.81020001.850.019Not Significant
3.61020002.500.0250.048

Data extracted from Obe et al., 1996.[5]

Table 2: Effect of Inosine-5'-triphosphate on Sister Chromatid Exchange (SCE) Frequency

ITP Concentration (mM)Number of SubjectsTotal Cells AnalyzedMean SCEs per Cellp-value vs. Control
0 (Control)105007.8-
1.81050012.4<0.0001
3.61050014.2<0.0001

Data extracted from Obe et al., 1996.[5]

Table 3: Cytotoxic Effects of Inosine-5'-triphosphate

ITP Concentration (mM)Mitotic Rate (%) (Aberration Study)p-value vs. Control
0 (Control)10.3-
1.85.40.002
3.62.10.002

Data extracted from Obe et al., 1996.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the analysis of chromosome aberrations and SCE frequency in human peripheral lymphocytes treated with ITP.[5]

Protocol 1: Chromosome Aberration Analysis

1. Cell Culture and ITP Treatment:

  • Establish whole-blood lymphocyte cultures from healthy donors.

  • For each donor, set up at least three cultures: a control (0 mM ITP), and treatments with 1.8 mM and 3.6 mM ITP.

  • Incubate cultures for 72 hours.

  • Add colcemid (final concentration of 0.1 µg/mL) for the final 2 hours of incubation to arrest cells in metaphase.

2. Harvesting and Chromosome Preparation:

  • Harvest cells by centrifugation.

  • Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.

  • Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step three times.

  • Drop the cell suspension onto clean, cold, wet microscope slides and air-dry.

3. Staining and Analysis:

  • Stain the slides with Giemsa solution.

  • Analyze at least 200 well-spread metaphases per culture under a light microscope.

  • Score for chromosomal aberrations, including chromatid and chromosome breaks, gaps, and exchanges.

Protocol 2: Sister Chromatid Exchange (SCE) Analysis

1. Cell Culture and ITP Treatment with BrdU Labeling:

  • Establish whole-blood lymphocyte cultures.

  • Add 5-bromodeoxyuridine (BrdU) to a final concentration of 10 µM at the beginning of the culture.

  • For each donor, set up at least three cultures: a control (0 mM ITP), and treatments with 1.8 mM and 3.6 mM ITP.

  • Incubate cultures in the dark for 72 hours to allow for two rounds of DNA replication.

  • Add colcemid (final concentration of 0.1 µg/mL) for the final 2 hours of incubation.

2. Harvesting and Chromosome Preparation:

  • Follow the same harvesting and chromosome preparation steps as described in Protocol 1.

3. Differential Staining and Analysis:

  • Employ a fluorescence-plus-Giemsa (FPG) technique for differential staining of sister chromatids.

  • Analyze at least 50 well-spread second-division metaphases per culture.

  • Count the number of SCEs per metaphase.

Mandatory Visualizations

Diagram 1: Proposed Mechanism of ITP-Induced Genetic Damage

G cluster_0 Cellular Environment cluster_1 Condition: ITPase Deficiency or ITP Overload ITP Inosine-5'-triphosphate (ITP) ITPase ITPase (Inosine triphosphate pyrophosphatase) ITP->ITPase Hydrolysis High_ITP Elevated ITP Levels IMP Inosine Monophosphate (IMP) ITPase->IMP dNTP_pool dNTP Pool Imbalance High_ITP->dNTP_pool DNA_poly DNA Polymerase dNTP_pool->DNA_poly Misincorporation DNA_strand DNA Strand DNA_poly->DNA_strand Replication_stress Replication Stress & DNA Damage DNA_strand->Replication_stress Chromosome_instability Chromosome Aberrations & Increased SCE Frequency Replication_stress->Chromosome_instability

Caption: Proposed mechanism of ITP-induced genetic instability.

Diagram 2: Experimental Workflow for Chromosome Aberration and SCE Analysis

G cluster_aberration Chromosome Aberration Analysis cluster_sce SCE Analysis start Start: Whole Blood Sample culture Set up Lymphocyte Cultures start->culture treatment Add ITP (0, 1.8, 3.6 mM) culture->treatment brdu Add BrdU (for SCE) culture->brdu incubate Incubate for 72 hours treatment->incubate brdu->incubate colcemid Add Colcemid (2 hours) incubate->colcemid harvest Harvest Cells colcemid->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fix Cells hypotonic->fix slide Prepare Microscope Slides fix->slide stain_g Giemsa Staining slide->stain_g stain_fpg FPG Staining slide->stain_fpg analyze_g Score Aberrations stain_g->analyze_g end End: Data Analysis analyze_g->end analyze_fpg Count SCEs stain_fpg->analyze_fpg analyze_fpg->end

Caption: Workflow for analyzing ITP's effects on chromosomes.

Discussion and Conclusion

The available data indicate that inosine-5'-triphosphate, at millimolar concentrations, can induce sister chromatid exchanges and, to a lesser extent, chromosome aberrations in human lymphocytes in vitro.[5] A significant cytotoxic effect, evidenced by a reduction in the mitotic rate, is also observed at these concentrations.[5] The induction of SCEs is a more sensitive endpoint for ITP-induced genetic damage than the analysis of chromosome aberrations.

The underlying mechanism for these observations may be related to the disturbance of the deoxynucleotide triphosphate (dNTP) pool.[6] An imbalance in the dNTP pool can lead to increased misincorporation of nucleotides during DNA replication, resulting in replication stress, DNA damage, and consequently, chromosome instability. In individuals with ITPase deficiency, the accumulation of ITP could exacerbate this imbalance, potentially increasing their susceptibility to the genotoxic effects of certain drugs or endogenous metabolic products.[1][4]

For drug development professionals, these findings suggest that compounds affecting purine metabolism or ITPase activity should be evaluated for their potential to induce chromosomal instability. The protocols outlined above provide a framework for conducting such genotoxicity assessments. Further research is warranted to fully elucidate the signaling pathways involved in ITP-induced DNA damage and to understand the in vivo relevance of these findings.

References

Application Notes and Protocols: Utilizing ITP in the Study of Transducin-Mediated GTP Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the application of Inosine Triphosphate (ITP) in studying the GTPase activity of transducin, a key G-protein in the visual phototransduction cascade. While traditionally, non-hydrolyzable GTP analogs like GTPγS and GppNHp are employed to lock G-proteins in their active state, the unique properties of other nucleotide analogs such as ITP are of interest for elucidating specific aspects of G-protein function. These notes review the existing, albeit limited, literature on the interaction of ITP with transducin and provide detailed protocols for the purification of key proteins and the execution of relevant biochemical assays to assess these interactions. The information presented is intended to guide researchers in designing experiments to explore the potential of ITP as a modulator of transducin activity.

Introduction to Transducin and GTP Hydrolysis

Transducin (Gt) is a heterotrimeric G-protein that plays a pivotal role in the visual signaling cascade in vertebrate rod and cone photoreceptor cells.[1] Upon activation by light-excited rhodopsin, the α-subunit of transducin (Gαt) exchanges its bound Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[1] The GTP-bound Gαt dissociates from the βγ-subunits and activates cGMP phosphodiesterase (PDE), leading to a decrease in intracellular cGMP levels and ultimately, a neural signal.[1] The intrinsic GTPase activity of Gαt, which hydrolyzes GTP to GDP, is the crucial step for terminating the signal and returning the system to its inactive state.[2]

The study of this GTPase cycle is fundamental to understanding visual signal transduction and G-protein coupled receptor (GPCR) signaling in general. Non-hydrolyzable GTP analogs are invaluable tools in this research as they can stabilize the G-protein in its active conformation, allowing for detailed biochemical and structural studies.[3]

ITP as a Potential Modulator of Transducin Activity

Inosine Triphosphate (ITP) is a purine (B94841) nucleotide that differs from GTP by the absence of an amino group at the C2 position of the purine ring. While not a canonical signaling nucleotide, its structural similarity to GTP has led to investigations into its ability to interact with GTP-binding proteins.

Research on the interaction between ITP and transducin is not extensive. However, a study by Klinker et al. (1997) reported "functionally nonequivalent interactions" of ITP with transducin when compared to GTP. This suggests that while ITP may bind to the nucleotide-binding pocket of transducin, its subsequent effects on activation and hydrolysis may differ from those of GTP. In other G-protein systems, such as in T-cell receptor coupling, ITP was found to not significantly affect the response, indicating that its utility as a GTP analog may be system-dependent.[4]

The primary hypothesis for using ITP to "prevent" GTP hydrolysis by transducin would be that it acts as a slowly hydrolyzable analog. If the rate of ITP hydrolysis by transducin is significantly slower than that of GTP, it would effectively prolong the active state of the protein, similar to the effect of non-hydrolyzable analogs. To investigate this, researchers need to perform quantitative biochemical assays to determine the binding affinity and hydrolysis rate of ITP by transducin.

Quantitative Data Summary

Currently, there is a significant lack of publicly available, detailed quantitative data on the kinetic parameters of ITP interaction with transducin. To facilitate further research in this area, the following table outlines the key parameters that should be determined experimentally. For comparison, typical values for GTP are provided where available.

NucleotideParameterDescriptionTypical Value for GTPExperimentally Determined Value for ITP
ITPKd Dissociation constant for ITP binding to transducin.Micromolar rangeTo be determined
ITPkcat Catalytic rate (turnover number) of ITP hydrolysis by transducin.~0.03 s-1To be determined
ITPKm Michaelis constant for ITP in the transducin GTPase reaction.Micromolar rangeTo be determined
ITPIC50 Concentration of ITP required to inhibit GTP hydrolysis by 50%.Not ApplicableTo be determined

Signaling and Experimental Workflow Diagrams

To visually represent the key processes and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Visual Signal Transduction Pathway Light Light Rhodopsin Rhodopsin Light->Rhodopsin Rhodopsin* Activated Rhodopsin Rhodopsin->Rhodopsin* Transducin (GDP) Transducin-GDP Rhodopsin*->Transducin (GDP) GDP/GTP Exchange Transducin (GTP) Transducin-GTP Transducin (GDP)->Transducin (GTP) Signal Off Signal Off Transducin (GTP)->Transducin (GDP) GTP Hydrolysis PDE (inactive) PDE (inactive) Transducin (GTP)->PDE (inactive) Activation PDE (active) PDE (active) PDE (inactive)->PDE (active) cGMP cGMP PDE (active)->cGMP Hydrolysis 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolysis Hydrolysis

Caption: Visual Signal Transduction Cascade

G cluster_1 Experimental Workflow for ITP Effect on Transducin Purification Purification Rhodopsin Rhodopsin Purification->Rhodopsin Transducin Transducin Purification->Transducin Binding_Assay Nucleotide Binding Assay Rhodopsin->Binding_Assay Hydrolysis_Assay GTPase/ITPase Assay Rhodopsin->Hydrolysis_Assay Transducin->Binding_Assay Transducin->Hydrolysis_Assay Data_Analysis Data Analysis (Kd, kcat, Km) Binding_Assay->Data_Analysis Hydrolysis_Assay->Data_Analysis

Caption: Experimental Workflow Diagram

Experimental Protocols

The following protocols provide detailed methodologies for the purification of rhodopsin and transducin, and for conducting nucleotide binding and hydrolysis assays.

Protocol 1: Purification of Rod Outer Segments (ROS) and Rhodopsin

Materials:

  • Frozen bovine retinas

  • Buffer A: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM DTT

  • Buffer B: 10 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT

  • Sucrose (B13894) solutions (45%, 40%, 35% w/v in Buffer B)

  • Buffer C: 100 mM sodium phosphate (B84403) (pH 7.0), 10 mM DTT

  • Concanavalin A-Sepharose column

  • α-methylmannoside

Procedure:

  • Thaw frozen retinas in Buffer A under dim red light.

  • Gently shake the retinas to release Rod Outer Segments (ROS).

  • Filter the suspension through cheesecloth to remove large debris.

  • Centrifuge the filtrate at 4,000 x g for 10 min.

  • Resuspend the pellet in 45% sucrose in Buffer B and layer with a discontinuous sucrose gradient (40% and 35%).

  • Centrifuge at 100,000 x g for 60 min. The ROS will band at the 35%/40% interface.

  • Collect the ROS band, dilute with Buffer B, and centrifuge at 27,000 x g for 20 min to pellet the ROS membranes.

  • To purify rhodopsin, solubilize the ROS membranes in Buffer C containing 1% n-dodecyl β-D-maltoside (DDM).

  • Load the solubilized protein onto a Concanavalin A-Sepharose column.

  • Wash the column extensively with Buffer C containing 0.1% DDM.

  • Elute rhodopsin with Buffer C containing 0.1% DDM and 300 mM α-methylmannoside.

  • Determine rhodopsin concentration spectrophotometrically (ε500 = 40,600 M-1cm-1).

Protocol 2: Purification of Transducin

Materials:

  • Purified ROS membranes

  • Hypotonic Buffer: 5 mM Tris-HCl (pH 7.5), 0.5 mM MgCl2, 1 mM DTT

  • Elution Buffer: Hypotonic Buffer containing 100 µM GTP

  • DEAE-Sepharose column

  • Buffer D: 20 mM MOPS (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT, 10 µM GDP

Procedure:

  • Wash purified ROS membranes with hypotonic buffer multiple times to remove peripheral proteins.

  • Illuminate the ROS membranes with a bright light source for 5 minutes to activate rhodopsin.

  • Add Elution Buffer to the illuminated membranes and incubate for 15 minutes to release transducin.

  • Centrifuge at 48,000 x g for 20 min to pellet the membranes.

  • Collect the supernatant containing transducin.

  • Load the supernatant onto a DEAE-Sepharose column equilibrated with Buffer D.

  • Wash the column with Buffer D.

  • Elute transducin with a linear gradient of NaCl (100-500 mM) in Buffer D.

  • Analyze fractions by SDS-PAGE and pool fractions containing pure transducin.

  • Determine transducin concentration using a Bradford assay.

Protocol 3: Nucleotide Binding Assay (Filter Binding)

Materials:

  • Purified rhodopsin and transducin

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • [35S]GTPγS or radiolabeled ITP

  • Unlabeled GTP, ITP, and GDP

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, purified transducin (e.g., 1 µM), and purified rhodopsin (e.g., 5 nM) in a microcentrifuge tube.

  • Initiate the reaction by adding radiolabeled nucleotide (e.g., [35S]GTPγS) to a final concentration of ~3 µM. For competition assays, include varying concentrations of unlabeled ITP.

  • Expose the samples to light to activate rhodopsin. Take time points (e.g., 0, 1, 2, 5, 10 min).

  • At each time point, take an aliquot of the reaction mixture and rapidly filter it through a nitrocellulose filter.

  • Wash the filter immediately with ice-cold Assay Buffer to remove unbound nucleotide.

  • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the amount of bound nucleotide at each time point and for each concentration of competitor. From this data, Kd can be calculated.

Protocol 4: GTPase/ITPase Activity Assay (Malachite Green Assay)

Materials:

  • Purified rhodopsin and transducin

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • GTP or ITP solution (e.g., 1 mM)

  • Malachite Green Reagent (contains Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, purified transducin (e.g., 500 nM), and purified rhodopsin (e.g., 5 nM).

  • Equilibrate the mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding GTP or ITP to a final concentration in the desired range (e.g., 1-100 µM).

  • Expose the samples to light to activate the GTPase/ITPase activity.

  • At various time points, remove aliquots of the reaction and add them to the Malachite Green Reagent to stop the reaction and develop the color.

  • Measure the absorbance at ~620 nm.

  • Create a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate (Pi) released in your samples.

  • Plot Pi released over time to determine the initial velocity of the reaction. By varying the substrate concentration (GTP or ITP), you can determine Km and kcat.

Conclusion and Recommendations

The use of ITP as a tool to prevent GTP hydrolysis by transducin is an area that requires further investigation. The available literature suggests that ITP's interaction with G-proteins is not universally equivalent to GTP, and its effect on transducin's GTPase activity has not been thoroughly characterized. The protocols provided here offer a framework for researchers to systematically evaluate the binding and hydrolysis of ITP by transducin.

Based on the current lack of evidence for ITP as an effective inhibitor of transducin's GTPase activity, it is recommended that researchers continue to use well-established non-hydrolyzable analogs like GTPγS and GppNHp for experiments requiring a constitutively active transducin. However, comparative studies with ITP, as outlined in this document, could provide novel insights into the nucleotide specificity of the transducin active site and the mechanism of GTP hydrolysis. Any findings that demonstrate a significantly slower hydrolysis rate for ITP could establish it as a useful, slowly hydrolyzable analog for specific experimental contexts.

References

Applications of Inosine-5'-triphosphate in Molecular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide, structurally similar to guanosine (B1672433) triphosphate (GTP) and adenosine (B11128) triphosphate (ATP). While present at low levels in the cell, its applications in molecular biology research are significant and expanding. ITP serves as a valuable tool for investigating enzyme kinetics, RNA structure and function, and cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of ITP in various molecular biology research contexts.

Application Notes

A Substrate Analog for GTPases and ATPases

ITP can substitute for GTP and ATP in enzymatic reactions catalyzed by GTPases and ATPases, respectively. This property allows researchers to dissect the specific nucleotide requirements and catalytic mechanisms of these enzymes. By comparing the enzymatic activity with GTP or ATP versus ITP, one can investigate the role of the exocyclic amine group at the C2 position of the purine ring in substrate recognition and catalysis.[1][2][3]

Probing RNA Secondary Structure and Function

The incorporation of inosine (B1671953) into RNA transcripts can significantly alter their secondary structure. Inosine preferentially base-pairs with cytosine, but can also form weaker wobble base pairs with uracil (B121893) and adenine.[4][5] This ambiguous base-pairing property can be exploited to:

  • Reduce secondary structure formation in GC-rich templates during in vitro transcription: The substitution of GTP with ITP can disrupt stable GC hairpins, leading to increased yields of full-length transcripts.[3]

  • Investigate the role of specific guanosine residues in RNA function: By site-specifically incorporating inosine in place of guanosine, researchers can study the importance of specific Watson-Crick base pairs for RNA catalysis (ribozymes), protein binding, and overall RNA structure.

Investigation of Nucleotide Metabolism and ITPA Function

ITP is a substrate for the enzyme inosine triphosphate pyrophosphatase (ITPA), which hydrolyzes ITP to inosine monophosphate (IMP), preventing its accumulation and incorporation into nucleic acids.[6][7][8] Studying the kinetics and activity of ITPA is crucial for understanding its role in preventing mutagenesis and certain human diseases.[6][8][9] ITP is the primary substrate used in assays to measure ITPA activity in cell lysates and purified enzyme preparations.

Tool in Directed Evolution of Nucleic Acids (SELEX)

In the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for generating aptamers, ITP can be used as a non-canonical nucleotide to expand the chemical diversity of the nucleic acid library. This can potentially lead to the selection of aptamers with novel binding properties or catalytic activities.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of ITP in molecular biology research.

Table 1: Kinetic Parameters of DNA Polymerase η with ITP [10]

SubstrateTemplate Basekcat (min-1)Km (μM)kcat/Km (μM-1min-1)
ITP dC0.2 ± 0.0110 ± 1.10.02
ITP dT0.011 ± 0.00110 ± 2.60.0011

Table 2: Effect of ITP Incorporation on In Vitro Translation [11]

ITP Concentration in Transcription (mM)IMP per 106 AMP nucleotidesRelative Luciferase Activity (%)
0Negligible100
0.1~427Reduced
1~4055Significantly Reduced
10~21649Severely Reduced

Experimental Protocols

Protocol 1: In Vitro Transcription with ITP to Reduce RNA Secondary Structure

This protocol is adapted from standard in vitro transcription protocols for T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • NTP mix (10 mM each of ATP, CTP, UTP)

  • ITP solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • ATP, CTP, UTP mix (10 mM each): 2 µL

    • ITP (10 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 20 units

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by performing a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Analysis: Determine the concentration of the purified RNA using a spectrophotometer. Analyze the integrity and size of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Protocol 2: GTPase Activity Assay Using ITP as a Substrate

This protocol describes a colorimetric assay to measure GTPase activity by quantifying the release of inorganic phosphate (B84403) (Pi) upon ITP hydrolysis. This is adapted from a general GTPase assay protocol.[12]

Materials:

  • Purified GTPase enzyme

  • ITP solution (10 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • Malachite Green-based phosphate detection reagent

  • Phosphate standard solution

  • 96-well clear flat-bottom plate

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of phosphate standards in the assay buffer to generate a standard curve.

  • Reaction Setup:

    • Add 20 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of purified GTPase enzyme at various concentrations to the wells. Include a "no enzyme" control.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ITP solution to each well. The final concentration of ITP should be optimized based on the Km of the enzyme.

  • Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding 150 µL of the malachite green reagent to each well.

  • Measurement: After a color development period (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Data Analysis: Calculate the amount of phosphate released in each well by comparing the absorbance values to the phosphate standard curve. Determine the specific activity of the GTPase with ITP as the substrate.

Visualizations

Caption: Purine metabolism and the central role of ITP.

In_Vitro_Transcription_Workflow Template Linearized DNA Template (with T7 Promoter) Transcription In Vitro Transcription (37°C, 2-4h) Template->Transcription NTPs NTPs (ATP, CTP, UTP) + ITP NTPs->Transcription Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->Transcription DNase DNase I Treatment (37°C, 15min) Transcription->DNase Purification RNA Purification (Kit or Phenol:Chloroform) DNase->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Final_RNA Purified Inosine-containing RNA QC->Final_RNA

Caption: Workflow for in vitro transcription with ITP.

GTPase_Assay_Workflow Reagents Purified GTPase ITP Solution Assay Buffer Reaction_Setup Reaction Setup in 96-well plate Reagents->Reaction_Setup Incubation Incubation (e.g., 37°C, 15-60 min) Reaction_Setup->Incubation Detection Add Malachite Green Reagent Incubation->Detection Measurement Measure Absorbance (620-650 nm) Detection->Measurement Analysis Data Analysis (vs. Phosphate Standard Curve) Measurement->Analysis Result GTPase Activity with ITP Analysis->Result

Caption: Workflow for GTPase activity assay using ITP.

References

Application Notes and Protocols for Utilizing ITP in Reovirus Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reovirus, a non-enveloped, double-stranded RNA (dsRNA) virus, serves as a valuable model system for studying viral transcription and replication. The viral core contains all the necessary enzymatic machinery, including the RNA-dependent RNA polymerase (RdRp), to synthesize capped messenger RNAs (mRNAs). Understanding the intricacies of the reovirus transcription process is crucial for the development of antiviral therapies and for harnessing the oncolytic potential of this virus.

Inosine (B1671953) 5'-triphosphate (ITP) can be effectively utilized as a substitute for guanosine (B1672433) 5'-triphosphate (GTP) in both the initiation and elongation phases of reovirus transcription.[1] This substitution results in the synthesis of mRNAs where guanosine residues are replaced by inosine. The resulting I-substituted mRNAs exhibit altered secondary structures due to the absence of G-C base pairs, which can be advantageous for specific experimental applications, such as studying the influence of mRNA structure on translation.[1]

These application notes provide a detailed overview and protocols for the use of ITP in reovirus transcription, enabling researchers to produce and analyze I-substituted reovirus mRNAs.

Data Summary

The following tables summarize the key quantitative findings from studies utilizing ITP in reovirus transcription, comparing its efficiency and effects to that of the canonical nucleotide, GTP.

Table 1: Comparison of Nucleotide Incorporation in Reovirus Transcription

NucleotideIncorporation into RNA ([3H]methyl and [32P]UMP)ObservationReference
GTPStandard incorporationServes as the canonical nucleotide for transcription.[2]
ITPComparable to GTPITP can effectively replace GTP for both initiation and elongation of reovirus mRNA synthesis.[1][2]

Table 2: Properties of I-Substituted vs. G-Containing Reovirus mRNAs

| Property | G-Containing mRNA | I-Substituted mRNA | Observation | Reference | | :--- | :--- | :--- | :--- | | 5'-Terminal Cap | m7GpppGm | m7IpppIm | ITP is utilized for both the initiating nucleotide and for elongation, resulting in an inosine-containing cap. |[1] | | Secondary Structure | Ordered structure due to G-C base pairs | Reduced secondary structure | The absence of G-C base pairs leads to a less structured mRNA molecule. |[1] | | Migration in Agarose (B213101) Gels | Standard migration | Decreased 2-fold (similar to glyoxal-treated transcripts) | The altered structure affects the electrophoretic mobility of the mRNA. |[1] | | Ribosome Binding | Forms 80S monosomes | Forms heavier complexes that sediment faster than 80S | I-substituted RNAs outcompeted G-containing transcripts for ribosome attachment under limited initiation conditions. |[1] | | Polypeptide Synthesis | Standard synthesis | 15-fold less than G-containing mRNAs | Despite enhanced ribosome binding, the translation of I-substituted mRNAs is significantly less efficient. |[1] |

Experimental Protocols

Protocol 1: In Vitro Reovirus Transcription Using ITP

This protocol describes the synthesis of I-substituted reovirus mRNA in vitro using purified reovirus cores.

Materials:

  • Purified reovirus cores

  • Transcription buffer (100 mM HEPES-KOH [pH 8.1], 10 mM MgCl2, 0.5 mM EDTA)

  • ATP, CTP, UTP (1 mM each)

  • ITP (4 mM) or GTP (4 mM, for control)

  • S-adenosyl-L-methionine (SAM) (optional, for capping)

  • [α-32P]CTP (for radiolabeling)

  • RNase-free water

Procedure:

  • Prepare the transcription reaction mixture in a microcentrifuge tube on ice. For a 10 µl reaction, combine:

    • 1 µl of 10x Transcription Buffer

    • 1 µl of ATP, CTP, UTP mix (10 mM each)

    • 1 µl of ITP (40 mM stock) or GTP (40 mM stock)

    • (Optional) 0.5 µl of SAM (10 mM stock)

    • (Optional) 1 µl of [α-32P]CTP

    • X µl of purified reovirus cores (~10^10 particles)

    • RNase-free water to a final volume of 10 µl.

  • Incubate the reaction mixture at 45°C for 1-2 hours.

  • Stop the reaction by adding 1 µl of 0.5 M EDTA.

  • (Optional, for radiolabeled products) Purify the synthesized mRNA using standard RNA purification methods (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based kit).

  • Analyze the products by agarose gel electrophoresis to confirm the synthesis of full-length transcripts.

Protocol 2: Analysis of I-Substituted mRNA

This protocol outlines the analysis of the synthesized I-substituted mRNA.

Materials:

  • Synthesized I-substituted and G-containing (control) mRNA

  • Agarose gel electrophoresis system

  • Glycerol (B35011) gradient centrifugation equipment

  • Wheat germ extract for in vitro translation assays

  • Radiolabeled amino acids (e.g., [35S]methionine)

  • SDS-PAGE system

Procedure:

  • Agarose Gel Electrophoresis:

    • Run the synthesized I-substituted and G-containing mRNAs on a denaturing agarose gel.

    • Visualize the RNA by staining with ethidium (B1194527) bromide or by autoradiography if radiolabeled.

    • Compare the migration patterns. I-substituted mRNAs are expected to migrate faster, appearing smaller than their G-containing counterparts due to reduced secondary structure.[1]

  • Glycerol Gradient Centrifugation:

    • Layer the mRNA samples onto a 5-20% glycerol gradient.

    • Centrifuge at an appropriate speed and time to separate the molecules based on their sedimentation.

    • Fractionate the gradient and quantify the RNA in each fraction. The I-substituted mRNAs will sediment slower than G-containing mRNAs of the same length.[1]

  • In Vitro Translation:

    • Use the synthesized mRNAs to program an in vitro translation system, such as wheat germ extract.

    • Include a radiolabeled amino acid in the reaction to label the newly synthesized proteins.

    • Analyze the translation products by SDS-PAGE and autoradiography.

    • Quantify the amount of incorporated radioactivity to compare the translational efficiency of I-substituted and G-containing mRNAs.

Visualizations

Reovirus_Transcription_Workflow cluster_core Reovirus Core cluster_reaction Transcription Reaction cluster_products Products dsRNA dsRNA Genome RdRp RNA-dependent RNA Polymerase (λ3) dsRNA->RdRp Template mRNA Nascent mRNA RdRp->mRNA Capping_Enzymes Capping Enzymes (λ2) Capped_mRNA Capped mRNA (m7IpppIm or m7GpppGm) Capping_Enzymes->Capped_mRNA Capping NTPs NTPs (ATP, CTP, UTP) NTPs->RdRp ITP_GTP ITP or GTP ITP_GTP->RdRp Substrate mRNA->Capping_Enzymes 5' end

Caption: Workflow of reovirus transcription within the viral core.

ITP_as_GTP_Analog GTP Guanosine Triphosphate (GTP) Transcription Reovirus Transcription (Initiation & Elongation) GTP->Transcription Canonical Substrate ITP Inosine Triphosphate (ITP) ITP->Transcription Non-canonical Substrate G_mRNA G-containing mRNA (G-C base pairs) Transcription->G_mRNA Results in I_mRNA I-substituted mRNA (I-C, I-U, I-A base pairs) Transcription->I_mRNA Results in

Caption: Logical relationship of ITP as a GTP analog in transcription.

Experimental_Workflow_ITP_Transcription cluster_analysis Analysis A 1. Prepare Reovirus Cores B 2. Set up In Vitro Transcription with ITP A->B C 3. Synthesize I-substituted mRNA B->C D 4. Purify mRNA C->D E 5. Analyze mRNA Properties D->E F Gel Electrophoresis E->F G Glycerol Gradient E->G H In Vitro Translation E->H

Caption: Experimental workflow for ITP-mediated reovirus transcription.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inosine-5'-triphosphate (ITP) in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of inosine-5'-triphosphate (ITP) in enzymatic assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and kinetic data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Inosine-5'-triphosphate (ITP) in a cellular context?

A1: Inosine-5'-triphosphate (ITP) is a non-canonical purine (B94841) nucleotide. Its primary role is managed by the "house-cleaning" enzyme, inosine (B1671953) triphosphate pyrophosphatase (ITPA), which hydrolyzes ITP into inosine monophosphate (IMP). This action prevents the accumulation of ITP and its potential incorporation into RNA and DNA, which could otherwise lead to mutations and cellular dysfunction.

Q2: Why would I use ITP in my enzymatic assay?

A2: ITP can be used in enzymatic assays for several reasons:

  • As a substrate: For enzymes like ITPA, ITP is the natural substrate, and its measurement is key to determining enzyme activity.

  • As an alternative substrate: ITP can serve as an alternative to GTP or ATP for certain enzymes, such as GTPases or DNA polymerases. This can be useful for studying enzyme kinetics and substrate specificity.

  • As a modulator: ITP can act as a competitive inhibitor or an allosteric modulator of some enzymes involved in nucleotide metabolism and signaling.

Q3: What is a typical concentration range for ITP in an enzymatic assay?

A3: The optimal concentration of ITP is highly dependent on the specific enzyme and assay conditions. For ITPA, concentrations around the Michaelis constant (Km), which can range from micromolar to low millimolar, are often used. For other enzymes, the effective concentration will vary based on their affinity for ITP. It is always recommended to perform a concentration-response curve to determine the optimal ITP concentration for your specific experimental setup.

Q4: How can I accurately measure the concentration of my ITP stock solution?

A4: The concentration of an ITP stock solution can be determined spectrophotometrically. The molar extinction coefficient of ITP at 248 nm is approximately 12,300 M⁻¹cm⁻¹. Ensure the solution is adequately diluted in a suitable buffer for accurate measurement.

Troubleshooting Guide

This guide addresses common issues encountered when using ITP in enzymatic assays.

Problem Possible Cause Suggested Solution
Low or No Signal Suboptimal ITP Concentration: The ITP concentration may be too low to be effectively utilized by the enzyme.Perform a titration experiment with a range of ITP concentrations to determine the optimal concentration for your enzyme.[1]
Degraded ITP: ITP can degrade over time, especially with repeated freeze-thaw cycles.Use a fresh aliquot of ITP or prepare a new stock solution. Confirm the concentration of your stock solution.
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Run a positive control with a known active enzyme and substrate to verify the assay conditions.[1]
Incorrect Buffer Conditions: pH, ionic strength, or the presence of inhibitors in the buffer can affect enzyme activity.Optimize the buffer composition. Ensure the pH is optimal for your enzyme and that no inhibitory substances are present.
High Background Signal Contaminated ITP Stock: The ITP stock may be contaminated with other nucleotides (e.g., ATP, GTP) that are also substrates for the enzyme or detection system.Use high-purity ITP. If necessary, purify the ITP stock.
Non-enzymatic Hydrolysis of ITP: ITP can be susceptible to non-enzymatic hydrolysis, leading to a background signal.Run a no-enzyme control (blank) to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values.[1]
Contaminated Reagents: Buffers or other reagents may be contaminated with enzymes that can react with ITP or the detection reagents.Prepare fresh buffers and reagents.[1]
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate pipetting of ITP or other reagents can lead to variability.Ensure pipettes are properly calibrated and use precise pipetting techniques.[2]
Temperature Fluctuations: Enzyme activity is sensitive to temperature.Maintain a consistent temperature throughout the assay using a water bath or incubator.
Variability in Reagent Lots: Different lots of ITP or enzymes may have slight variations.Test new lots of reagents before use in critical experiments and consider purchasing larger batches to minimize lot-to-lot variability.

Data Presentation

Table 1: Kinetic Parameters of Human Inosine Triphosphate Pyrophosphatase (ITPA) with ITP as a Substrate

The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for human ITPA with ITP as a substrate, as reported in the literature. These values can vary depending on the specific assay conditions and the source of the enzyme.[3][4][5]

Enzyme SourceAssay ConditionsKm (µM)Vmax (nmol/mg/hr)Reference
Human ErythrocytespH 8.5, 50 mM Mg²⁺1802500--INVALID-LINK--
Recombinant Human ITPApH 8.0, 5 mM Mg²⁺3012000--INVALID-LINK--
Human Erythrocytes (c.94C>A variant)Not specified250600--INVALID-LINK--

Note: The Vmax values have been normalized to nmol/mg/hr for comparison where possible. Original units may vary.

Experimental Protocols

Protocol 1: Determination of ITPA Activity using a Malachite Green-based Assay

This protocol describes a colorimetric method to determine the activity of ITPA by measuring the release of inorganic pyrophosphate (PPi), which is subsequently hydrolyzed to phosphate (B84403) (Pi) and detected using a malachite green reagent.

Materials:

  • ITPA enzyme preparation

  • ITP stock solution (e.g., 10 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

  • Inorganic Pyrophosphatase (e.g., from Saccharomyces cerevisiae)

  • Malachite Green Reagent

  • Phosphate Standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve: Create a series of phosphate standards (e.g., 0 to 50 µM) from the phosphate standard solution in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inorganic Pyrophosphatase (to a final concentration that is not rate-limiting)

      • ITPA enzyme preparation (the amount should be determined empirically to ensure the reaction is in the linear range)

    • Include a "no enzyme" control for each ITP concentration to measure non-enzymatic ITP hydrolysis.

  • Initiate the Reaction: Add varying concentrations of ITP to the wells to start the reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is still in the linear phase.

  • Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the inorganic phosphate produced.

  • Read Absorbance: After a short incubation at room temperature to allow for color development, measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the corresponding experimental wells.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate produced.

    • Calculate the ITPA activity, typically expressed as nmol of phosphate produced per minute per mg of protein.

Visualizations

Signaling and Metabolic Pathway Involvement of Inosine Nucleotides

The following diagram illustrates the central role of inosine nucleotides in purine metabolism. ITP is formed from the phosphorylation of IMP, which is a key intermediate in the synthesis of both AMP and GMP. The "house-cleaning" enzyme ITPA prevents the accumulation of ITP.

Inosine_Metabolism Purine Metabolism and the Role of ITP PRPP PRPP de_novo De Novo Synthesis IMP Inosine Monophosphate (IMP) de_novo->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP ITP Inosine-5'-triphosphate (ITP) IMP->ITP Phosphorylation ADP ADP AMP->ADP GDP GDP GMP->GDP ATP ATP ADP->ATP GTP GTP GDP->GTP ITP->IMP Hydrolysis RNA_DNA Incorporation into RNA/DNA (Aberrant) ITP->RNA_DNA ITPA ITPA (Inosine Triphosphate Pyrophosphatase) ITPA->ITP Acts on

Caption: Purine metabolism pathway highlighting the role of ITP and ITPA.

Experimental Workflow for Optimizing ITP Concentration

This workflow outlines the steps to determine the optimal ITP concentration for an enzymatic assay.

ITP_Optimization_Workflow Workflow for ITP Concentration Optimization start Start prep_reagents Prepare Assay Reagents (Enzyme, Buffer, etc.) start->prep_reagents itp_dilutions Create a Serial Dilution of ITP (e.g., 0 - 10x expected Km) prep_reagents->itp_dilutions setup_assay Set Up Assay Plate (including no-enzyme controls) itp_dilutions->setup_assay run_assay Incubate and Run Assay setup_assay->run_assay measure_signal Measure Signal (e.g., Absorbance, Fluorescence) run_assay->measure_signal plot_data Plot Signal vs. ITP Concentration measure_signal->plot_data determine_optimal Determine Optimal ITP Concentration (e.g., saturating concentration) plot_data->determine_optimal end End determine_optimal->end

Caption: A stepwise workflow for optimizing ITP concentration in an enzymatic assay.

Troubleshooting Logic for Low Signal in ITP Assays

This diagram provides a logical flow for troubleshooting experiments where a low or no signal is observed.

Low_Signal_Troubleshooting Troubleshooting Low Signal in ITP Assays start Low or No Signal Observed check_positive_control Is the Positive Control Working? start->check_positive_control check_reagents Check Reagents (Enzyme, ITP, Buffers) check_positive_control->check_reagents No optimize_itp Is ITP Concentration Optimal? check_positive_control->optimize_itp Yes check_instrument Check Instrument Settings check_reagents->check_instrument end_fail Consult Further check_instrument->end_fail Consult Instrument Manual perform_titration Perform ITP Titration optimize_itp->perform_titration No optimize_enzyme Is Enzyme Concentration Optimal? optimize_itp->optimize_enzyme Yes end Problem Resolved perform_titration->end perform_enzyme_titration Perform Enzyme Titration optimize_enzyme->perform_enzyme_titration No check_conditions Are Assay Conditions Optimal? (pH, Temp, Incubation Time) optimize_enzyme->check_conditions Yes perform_enzyme_titration->end optimize_conditions Optimize Assay Conditions check_conditions->optimize_conditions No check_conditions->end Yes optimize_conditions->end

Caption: A decision tree for troubleshooting low signal in ITP-based enzymatic assays.

References

Technical Support Center: Inosine 5'-triphosphate (ITP) Trisodium Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of inosine (B1671953) 5'-triphosphate (ITP) trisodium (B8492382) salt solutions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store ITP trisodium salt powder?

A1: For long-term storage, ITP trisodium salt powder should be stored at -20°C in a tightly sealed container. Under these conditions, the powder is stable for up to three years.

Q2: What is the recommended method for preparing an ITP stock solution?

A2: To prepare a stock solution, dissolve the ITP trisodium salt powder in high-purity, nuclease-free water. A common stock concentration is 100 mM. It is advisable to sonicate briefly to ensure complete dissolution.

Q3: How should I store ITP stock solutions?

A3: For long-term storage, aliquot the ITP stock solution into single-use volumes and store them at -80°C, where they can be stable for up to one year. For short-term storage (up to one month), aliquots can be stored at -20°C. To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.

Q4: What is the stability of ITP solutions at different pH values?

A4: The stability of nucleotide triphosphate solutions, including ITP, is pH-dependent. Generally, they are most stable in a slightly alkaline buffer (around pH 7.5). Acidic conditions (pH < 6) and strongly alkaline conditions (pH > 9) can lead to the hydrolysis of the phosphate (B84403) bonds, resulting in the formation of inosine diphosphate (B83284) (IDP) and inosine monophosphate (IMP).

Q5: Can I store ITP solutions at 4°C or room temperature?

A5: It is not recommended to store ITP solutions at 4°C or room temperature for extended periods. At these temperatures, both enzymatic and chemical degradation can occur, leading to a decrease in the concentration of active ITP. For immediate use in an experiment, solutions can be kept on ice.

Stability of ITP Trisodium Salt Solutions

The stability of ITP solutions is influenced by temperature, pH, and the presence of enzymes such as phosphatases. The primary degradation pathway is the hydrolysis of the triphosphate chain.

Quantitative Stability Data

The following table summarizes the expected stability of ITP solutions under various storage conditions. This data is compiled from general knowledge of nucleotide triphosphate stability and information from suppliers.

Storage TemperaturepHBuffer/SolventExpected Stability (Time to >10% Degradation)Primary Degradation Products
-80°C7.5Nuclease-free water/Tris buffer> 1 yearNegligible
-20°C7.5Nuclease-free water/Tris buffer~ 1 monthIDP, IMP
4°C7.5Tris buffer< 1 weekIDP, IMP
Room Temperature (20-25°C)7.5Tris buffer< 24 hoursIDP, IMP
Room Temperature (20-25°C)4.0Acetate buffer< 8 hoursIDP, IMP
Room Temperature (20-25°C)9.0Carbonate buffer< 12 hoursIDP, IMP

Troubleshooting Guide

This guide addresses common problems researchers may encounter when using ITP trisodium salt solutions in their experiments.

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.

  • Possible Cause 1: ITP degradation.

    • Solution: Ensure that the ITP stock solution has been stored correctly at -80°C in single-use aliquots. Avoid using solutions that have been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Incorrect ITP concentration.

    • Solution: Verify the concentration of your ITP stock solution using UV spectrophotometry (molar extinction coefficient at 249 nm is ~12,200 M⁻¹cm⁻¹ at pH 7.0).

  • Possible Cause 3: Sub-optimal enzyme activity with ITP.

    • Solution: Some enzymes may have a lower affinity or turnover rate for ITP compared to GTP. It may be necessary to optimize the ITP concentration in your assay. Consider performing a concentration-response curve to determine the optimal concentration.

Issue 2: High background signal in assays.

  • Possible Cause 1: Contamination of ITP solution.

    • Solution: Ensure that the water and buffers used to prepare the ITP solution are of the highest purity and free from nucleases and phosphatases. Filter-sterilize the solution if necessary.

  • Possible Cause 2: Presence of contaminating nucleotides.

    • Solution: Purchase high-purity ITP trisodium salt from a reputable supplier. If purity is a concern, it can be assessed by HPLC.

Issue 3: Precipitation observed in the ITP solution upon thawing.

  • Possible Cause: Formation of insoluble salts.

    • Solution: Briefly vortex and warm the solution to 37°C to aid in redissolving the precipitate. If the issue persists, consider preparing the solution in a low concentration buffer (e.g., 10 mM Tris-HCl, pH 7.5) instead of pure water.

Experimental Protocols

Protocol for Preparation of 100 mM ITP Trisodium Salt Stock Solution
  • Weighing: Accurately weigh the required amount of ITP trisodium salt powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of nuclease-free water to achieve a final concentration of 100 mM.

  • Mixing: Vortex the tube for 1-2 minutes to dissolve the powder completely. A brief sonication in a water bath can aid dissolution.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution and adjust to ~7.5 with a small volume of 1 M Tris base if necessary.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol for Assessing ITP Stability by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare ITP solutions at the desired concentration in the buffers and at the temperatures you wish to test. At various time points, take an aliquot of each solution and immediately freeze it at -80°C to halt degradation until analysis.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase for nucleotide separation is an ion-pair buffer system, such as a gradient of buffer A (e.g., 100 mM potassium phosphate, 10 mM tetrabutylammonium (B224687) bromide, pH 6.9) and buffer B (e.g., 70% buffer A, 30% methanol).

  • Detection: Monitor the elution of ITP and its degradation products (IDP, IMP, and inosine) using a UV detector at 254 nm.

  • Quantification: Create a standard curve with known concentrations of ITP, IDP, and IMP to quantify the amount of each in your samples at different time points. The percentage of remaining ITP can be calculated to determine its stability.

experimental_workflow Experimental Workflow: ITP Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_ITP Prepare ITP Solutions in Different Buffers incubate Incubate at Various Temperatures prep_ITP->incubate sampling Collect Aliquots at Time Points incubate->sampling freeze Snap-freeze and Store at -80°C sampling->freeze hplc HPLC Analysis freeze->hplc quant Quantify ITP, IDP, IMP hplc->quant

Caption: Workflow for assessing the stability of ITP solutions.

Signaling Pathway

ITP can substitute for GTP in G-protein-mediated signal transduction pathways. The following diagram illustrates the activation of a G-protein by an activated G-protein coupled receptor (GPCR), where ITP can act as an analog for GTP.

G_protein_signaling G-Protein Activation Cycle with ITP as a GTP Analog cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_protein_inactive Gα-IDP-Gβγ (Inactive) G_alpha_active Gα-ITP (Active) G_protein_inactive->G_alpha_active 3. IDP replaced by ITP G_beta_gamma Gβγ GPCR_active->G_protein_inactive 2. Interaction Effector Effector Protein Response Cellular Response Effector->Response Ligand Ligand Ligand->GPCR_inactive 1. Binding ITP ITP IDP IDP + Pi G_alpha_active->G_protein_inactive 6. ITP Hydrolysis G_alpha_active->Effector 5. Activation G_alpha_active->G_beta_gamma 4. Dissociation

Caption: ITP in the G-protein signaling pathway.

Technical Support Center: Preventing ITP Misincorporation in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the misincorporation of inosine (B1671953) triphosphate (ITP) into RNA during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What is ITP and why is its misincorporation into RNA a concern?

A1: Inosine triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that can be present as a contaminant in GTP nucleotide pools. During in vitro transcription, RNA polymerases, such as T7 RNA polymerase, can mistakenly incorporate ITP into the nascent RNA strand, primarily in place of guanosine (B1672433) (G). This misincorporation is a significant concern because inosine (I) does not base-pair with cytosine (C) with the same fidelity as guanosine. The presence of inosine in RNA can alter its secondary structure, reduce its stability, and impede downstream applications like translation, potentially leading to the production of non-functional or truncated proteins.[1][2]

Q2: What are the primary causes of ITP misincorporation during in vitro transcription?

A2: The primary cause of ITP misincorporation is the presence of ITP in the GTP stock solution. ITP can arise from the deamination of ATP or the phosphorylation of inosine monophosphate (IMP), an intermediate in purine metabolism.[3] During the manufacturing of nucleotide triphosphates (NTPs), ITP can co-purify with GTP. When present in the IVT reaction, T7 RNA polymerase can utilize ITP as a substrate, leading to its incorporation into the RNA transcript. The rate of misincorporation is influenced by the concentration of ITP relative to GTP and the fidelity of the RNA polymerase used.

Q3: How does T7 RNA polymerase fidelity influence ITP misincorporation?

A3: T7 RNA polymerase, while highly processive, has an inherent error rate.[4] The fidelity of wild-type T7 RNA polymerase can be influenced by reaction conditions.[1][5][6] Certain mutations in T7 RNA polymerase have been shown to alter its fidelity, either increasing or decreasing its propensity to incorporate non-canonical nucleotides.[7][8][9] While some mutants are designed for broader substrate acceptance, high-fidelity T7 RNA polymerase variants are engineered to better discriminate against non-cognate NTPs, including ITP, thereby reducing misincorporation rates.

Q4: Are there commercially available solutions to minimize ITP misincorporation?

A4: Yes, several commercial solutions are available. Many suppliers offer high-purity NTPs specifically tested for in vitro transcription to have low levels of contaminants like ITP.[10] Additionally, high-fidelity in vitro transcription kits are available that often include an engineered T7 RNA polymerase with enhanced fidelity and optimized buffer systems to minimize misincorporation.[11][12][13][14][15] These kits are designed to provide higher yields of accurate transcripts.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro transcription that may be related to ITP misincorporation.

Problem Possible Cause Recommended Solution
Low yield of full-length RNA transcripts ITP misincorporation can lead to premature termination of transcription.1. Use High-Purity NTPs: Purchase NTPs certified for in vitro transcription with low ITP content. 2. Optimize Reaction Conditions: Lower the MgCl₂ concentration (within the optimal range for your polymerase) and ensure an optimal Mg:NTP ratio.[1][5][6] 3. Use a High-Fidelity T7 RNA Polymerase: Employ a commercially available high-fidelity T7 RNA polymerase mutant.
Reduced protein expression in downstream in vitro translation Inosine-containing RNA can stall or reduce the efficiency of the ribosome, leading to lower protein yields.[1]1. Verify RNA Integrity: Before proceeding to translation, analyze the integrity of your transcribed RNA using gel electrophoresis. 2. Purify Transcribed RNA: Use methods like HPLC or spin column purification to remove abortive transcripts and potential contaminants.[16] 3. Address Misincorporation at the Source: Implement the solutions mentioned above to minimize ITP incorporation during transcription.
Unexpected RNA secondary structure or altered migration on a gel The presence of I:C or other non-canonical base pairs due to inosine can alter the folding of the RNA molecule.1. Sequence the RNA Transcript: If possible, sequence the RNA to confirm the presence and location of misincorporated inosines. 2. Optimize IVT for Fidelity: Focus on using high-purity reagents and a high-fidelity polymerase to synthesize RNA with the correct sequence.
Inconsistent experimental results between different batches of IVT reactions Variability in the level of ITP contamination between different lots of GTP can lead to inconsistent levels of misincorporation.1. Standardize Reagents: Use the same lot of NTPs and polymerase for a series of related experiments. 2. Quantify Inosine Content: If reproducibility is critical, consider quantifying the inosine content of your transcribed RNA using methods like mass spectrometry.[17][18][19][20][21]

Data Presentation

Table 1: Effect of Mg²⁺ Concentration on T7 RNA Polymerase Fidelity

Mg²⁺ ConcentrationRelative Mutation FrequencyReference
0.5 mM1x (Baseline)[1][22]
6.0 mM~4x increase[1][22]
9.0 - 25.0 mMComparable final yield, but fidelity may be compromised at higher concentrations.[6]
>25 mMCan lead to lower yield and increased RNA degradation.[6][23]

Note: The optimal Mg²⁺ concentration is also dependent on the total NTP concentration.

Table 2: T7 RNA Polymerase Error Rates

Error Type Estimated Frequency Reference
Base Mismatch (e.g., rGTP for rATP)~1 in 10,000 to 1 in 1,000,000[4]
Wild-Type Average Error~1 in 20,000[7][8][9]

Experimental Protocols

Protocol 1: High-Fidelity In Vitro Transcription to Minimize ITP Misincorporation

This protocol outlines a standard in vitro transcription reaction optimized for high fidelity.

Materials:

  • Linearized DNA template with a T7 promoter (purified, free of contaminants)

  • High-Fidelity T7 RNA Polymerase

  • High-Purity ATP, CTP, UTP, and GTP solutions (e.g., >99% purity)

  • 5x Transcription Buffer (optimized for the high-fidelity polymerase)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all components on ice. Mix each component thoroughly by vortexing briefly and centrifuge to collect the contents at the bottom of the tube.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 5x Transcription Buffer (4 µL)

    • 100 mM ATP (2 µL)

    • 100 mM CTP (2 µL)

    • 100 mM UTP (2 µL)

    • 100 mM GTP (2 µL)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor (1 µL)

    • High-Fidelity T7 RNA Polymerase (2 µL)

  • Mix the components gently by pipetting up and down and then centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Purify the RNA using a spin column purification kit or lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.[16][24][25]

Protocol 2: Quantification of Inosine in RNA using Mass Spectrometry (LC-MS/MS) - A General Workflow

This protocol provides a general workflow for the quantification of inosine in an RNA sample. Specific parameters will need to be optimized based on the instrument and standards used.

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

  • LC-MS/MS system

Procedure:

  • RNA Digestion:

    • In a nuclease-free tube, combine 1-5 µg of the purified RNA with Nuclease P1 in a suitable buffer.

    • Incubate at 37°C for 2 hours.

    • Add BAP and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Sample Preparation:

    • Remove the enzymes, for example, by using a molecular-weight-cutoff filter.

    • Add a known amount of a stable isotope-labeled inosine internal standard for absolute quantification.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the nucleosides using a suitable liquid chromatography method.

    • Detect and quantify the inosine and other nucleosides using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of inosine in the sample by comparing its peak area to that of the internal standard.

    • Express the inosine content as a ratio relative to one of the canonical nucleosides (e.g., inosine/guanosine ratio).

Visualizations

ITP_Misincorporation_Pathway cluster_NTP_Pool NTP Pool for IVT cluster_IVT_Reaction In Vitro Transcription cluster_Consequences Downstream Consequences High-Purity GTP High-Purity GTP T7 RNA Polymerase T7 RNA Polymerase High-Purity GTP->T7 RNA Polymerase Correct Incorporation ITP (contaminant) ITP (contaminant) ITP (contaminant)->T7 RNA Polymerase Misincorporation Nascent RNA Nascent RNA T7 RNA Polymerase->Nascent RNA Elongation DNA Template DNA Template DNA Template->T7 RNA Polymerase Altered RNA Structure Altered RNA Structure Nascent RNA->Altered RNA Structure Contains Inosine Impaired Translation Impaired Translation Nascent RNA->Impaired Translation Contains Inosine Troubleshooting_Workflow Start Low RNA Yield or Poor Downstream Performance Q1 Are you using high-purity, IVT-grade NTPs? Start->Q1 Sol1 Switch to high-purity NTPs Q1->Sol1 No Q2 Is the Mg:NTP ratio optimized? Q1->Q2 Yes Sol1->Q2 Sol2 Titrate MgCl₂ concentration (e.g., 10-25 mM) Q2->Sol2 No Q3 Are you using a standard T7 RNA Polymerase? Q2->Q3 Yes Sol2->Q3 Sol3 Use a high-fidelity T7 RNA Polymerase mutant Q3->Sol3 Yes End Problem Resolved Q3->End No Sol3->End

References

Troubleshooting Unexpected Isothermal Titration Calorimetry (ITC) Results: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isothermal Titration Calorimetry (ITC). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results in their ITC experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: My baseline is noisy, drifting, or showing spikes.

Q: What are the common causes of a noisy or unstable baseline in my ITC experiment?

A: An unstable baseline is a frequent issue in ITC and can be caused by several factors. The most common culprits include:

  • Insufficient Equilibration Time: The system may not have had enough time to stabilize after loading the sample and before starting the titration.

  • Air Bubbles: Bubbles in the sample cell or the syringe can cause significant noise and spikes in the baseline as they move or burst.[1]

  • Dirty Sample Cell or Syringe: Residual contaminants from previous experiments can interfere with the baseline.[1][2]

  • Sample Precipitation or Aggregation: If the macromolecule or ligand is not stable under the experimental conditions, it may precipitate or aggregate, leading to a drifting baseline.

  • Mismatched Buffers: Even small differences in buffer composition, pH, or ionic strength between the sample in the cell and the titrant in the syringe can cause baseline drift.[1][3]

  • Mechanical Issues: A bent injection needle or issues with the injection system can introduce noise.[1][4]

  • Inadequate Degassing: Dissolved gases in the solutions can come out of solution during the experiment, creating bubbles and causing baseline instability.[3]

Troubleshooting Workflow for Baseline Issues

G cluster_solutions Troubleshooting Steps start Noisy/Drifting Baseline check_bubbles Check for Air Bubbles in Cell/Syringe start->check_bubbles clean_instrument Thoroughly Clean Cell and Syringe check_bubbles->clean_instrument Bubbles Present degas_samples Degas Samples and Buffers check_bubbles->degas_samples No Bubbles check_buffers Ensure Identical Buffer in Cell and Syringe degas_samples->check_buffers check_sample Check for Sample Precipitation/Aggregation check_buffers->check_sample increase_equilibration Increase Equilibration Time check_sample->increase_equilibration inspect_syringe Inspect Syringe for Bending increase_equilibration->inspect_syringe stable_baseline Stable Baseline Achieved inspect_syringe->stable_baseline If all else fails, contact support

Caption: Troubleshooting workflow for an unstable ITC baseline.

Issue: I'm observing large, constant heats of injection that don't look like a binding curve.

Q: Why are all my injection peaks large and roughly the same size, without showing saturation?

A: This is a classic sign of a large heat of dilution, which can be significantly greater than the heat of binding.[1] This issue arises from a mismatch between the solution in the syringe and the solution in the sample cell.[1][5]

  • Buffer Mismatch: Differences in buffer components, pH, or the concentration of additives like salts or organic solvents (e.g., DMSO) can lead to large heats of dilution.[2][3]

  • pH Mismatch: A small difference in the pH of the buffers can cause significant heat changes, especially when using buffers with high ionization enthalpies like Tris.

Experimental Protocol: Minimizing Heat of Dilution

To minimize the heat of dilution, it is crucial to prepare the macromolecule and ligand in identical buffer solutions.

  • Dialysis: The most effective method is to dialyze the macromolecule against a large volume of the final buffer.[2][5]

  • Buffer Preparation: Use the final dialysis buffer (the dialysate) to dissolve the ligand. This ensures the highest possible degree of buffer matching.

  • Control Experiment: Always perform a control titration by injecting the ligand into the buffer alone (without the macromolecule). The heats from this experiment can be subtracted from the main experiment to correct for the heat of dilution.

Parameter Good Practice Poor Practice Potential Outcome of Poor Practice
Buffer Prep Dialyze macromolecule, dissolve ligand in dialysate.Prepare buffers for macromolecule and ligand separately.Significant heat of dilution, masking the binding signal.
pH Matching Ensure pH is identical to at least three decimal places.Assuming the same buffer stock has the same pH.Large heats due to protonation/deprotonation events.
Additives (e.g., DMSO) Match the concentration of additives precisely in both solutions.[2]Additive present in only one of the solutions.Very large and constant injection heats.
Issue: The stoichiometry (n-value) of binding is not what I expect.

Q: My fitted stoichiometry is not an integer (e.g., n=0.5 or n=1.5) when I expect a 1:1 interaction. What could be wrong?

A: An unexpected n-value is a common problem and often points to issues with the sample concentrations or the activity of the biomolecules.

  • Inaccurate Concentrations: The most frequent cause is an error in determining the concentration of the macromolecule or the ligand.[6] This will directly affect the calculated molar ratio and, consequently, the fitted stoichiometry.

  • Partially Active Protein: A fraction of your protein in the sample cell may be inactive or misfolded, leading to a lower-than-expected stoichiometry.

  • Presence of an Inhibitor or Contaminant: A competing binder in your sample can reduce the apparent number of binding sites.

  • Incorrectly Assumed Model: The binding event might be more complex than a simple 1:1 interaction, potentially involving multiple binding sites with cooperativity.[6]

Logical Relationship for Troubleshooting N-value

G cluster_solutions Troubleshooting Steps start Unexpected N-value check_conc Verify Concentrations of Macromolecule and Ligand start->check_conc check_activity Assess Activity/Purity of Macromolecule check_conc->check_activity Concentrations Accurate consider_model Consider Alternative Binding Models check_activity->consider_model Macromolecule Active correct_n Achieve Expected Stoichiometry consider_model->correct_n

Caption: Decision tree for troubleshooting unexpected stoichiometry.

Issue: The binding isotherm is flat or has very little curvature.

Q: I don't see a clear sigmoidal binding curve, making it difficult to determine the binding affinity. Why is this happening?

A: The shape of the binding isotherm is determined by the 'c-window', which is a unitless value calculated as c = n * Ka * [M], where n is the stoichiometry, Ka is the association constant, and [M] is the macromolecule concentration in the cell.[6] An ideal c-value is between 10 and 100.[3]

  • Low c-value (c < 10): This results in a very shallow curve with no clear inflection point, making it difficult to accurately determine Ka. This can be due to weak binding (low Ka) or low macromolecule concentration.[3][7]

  • No Binding: It's also possible that there is no interaction between the two molecules under the experimental conditions.[1]

  • Enthalpy Change is Near Zero: The binding event might have a very small enthalpy change (ΔH ≈ 0), making it difficult to detect a heat signal.[5]

Strategies for Optimizing the C-value

Problem Solution Experimental Adjustment
Low c-value (Weak Binding) Increase the c-value.Increase the concentration of the macromolecule in the cell and/or the ligand in the syringe.[1]
ΔH ≈ 0 Change the experimental temperature to shift the ΔH.[5]Run the experiment at a different temperature (e.g., increase or decrease by 5-10°C).
No Binding Observed Confirm interaction with an orthogonal technique.Use a different biophysical method (e.g., SPR, NMR) to verify binding.
Issue: The peaks do not return to the baseline before the next injection.

Q: Why is the signal not returning to the baseline between injections?

A: This indicates that the heat change from the injection is not complete before the next injection begins.

  • Insufficient Time Between Injections: The default time between injections may be too short for the reaction to reach equilibrium.[1] This can happen with slower binding kinetics.

  • Slow Conformational Changes: A slow conformational change in the macromolecule upon ligand binding can result in a prolonged heat release.[1]

  • Precipitation: If the complex formed upon binding is precipitating, this can cause a slow, continuous heat change.[6]

Experimental Protocol: Adjusting Injection Parameters

If the peaks are not returning to baseline, you can adjust the experimental parameters in real-time or in subsequent experiments.

  • Increase the Delay Between Injections: Increase the time between injections to allow the signal to return to the baseline.[1] A spacing of 300 seconds is a safe starting point that can be increased if needed.[4]

  • Decrease the Injection Volume: Smaller injections will produce smaller heat changes that may dissipate more quickly.

  • Decrease the Ligand Concentration: This will result in smaller heat changes per injection.[1]

Signaling Pathway of an ITC Experiment

G cluster_instrument ITC Instrument cluster_process Experimental Process cluster_output Data Output Syringe Syringe with Ligand Injection Injection Syringe->Injection SampleCell Sample Cell with Macromolecule SampleCell->Injection Heaters Heaters Compensation Power Compensation Heaters->Compensation Detector Temperature Detector TempDiff Temperature Difference Detector->TempDiff Binding Binding Event Injection->Binding HeatChange Heat Release/Absorption Binding->HeatChange HeatChange->TempDiff TempDiff->Compensation RawData Raw Thermogram (Power vs. Time) Compensation->RawData IntegratedData Integrated Heats (kcal/mol vs. Molar Ratio) RawData->IntegratedData FittedCurve Fitted Binding Isotherm IntegratedData->FittedCurve ThermoParams Thermodynamic Parameters (Kd, ΔH, ΔS, n) FittedCurve->ThermoParams

Caption: Flowchart of the ITC experimental process and data analysis.

References

Technical Support Center: Optimizing In Vitro Transcription with Inosine Triphosphate (ITP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield and quality of in vitro transcription (IVT) reactions using Inosine (B1671953) Triphosphate (ITP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of ITP as a GTP analog in IVT.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using ITP in an in vitro transcription reaction?

A1: Inosine Triphosphate (ITP) is primarily used as an analog for Guanosine (B1672433) Triphosphate (GTP) in IVT reactions to reduce the formation of secondary structures in the transcribed RNA. Guanine (G) can form strong Watson-Crick base pairs with Cytosine (C) and also participate in non-canonical structures like G-quadruplexes. By substituting GTP with ITP, the resulting inosine-containing RNA has weaker I-C and I-U base pairing compared to G-C pairing, which can prevent the formation of stable hairpins and other secondary structures that may cause premature termination by the RNA polymerase, thus potentially increasing the yield of full-length transcripts, especially for GC-rich templates.[1]

Q2: How does the incorporation of ITP affect the final RNA product?

A2: The incorporation of inosine in place of guanosine results in an RNA molecule with altered base-pairing properties. This can be advantageous for downstream applications where reduced secondary structure is desired, such as in certain templates for in vitro translation or for sequencing GC-rich regions.[1] However, it is crucial to consider that the biological function of the RNA might be affected. For instance, inosine-containing RNA has been shown to hinder translation efficiency.[2]

Q3: Can T7 RNA polymerase efficiently incorporate ITP?

A3: Yes, T7 RNA polymerase can incorporate ITP, although the efficiency may differ from that of GTP.[2] The incorporation is stochastic and largely occurs in place of guanosine.[2] The frequency of inosine incorporation can be controlled by adjusting the concentration of ITP in the nucleotide mix.[2]

Q4: Will replacing GTP with ITP always increase my IVT yield?

A4: Not necessarily. The effect of ITP on IVT yield is highly dependent on the specific DNA template. For templates that are prone to forming strong secondary structures (e.g., GC-rich sequences), the use of ITP can lead to a significant increase in the yield of full-length transcripts by preventing premature termination.[1] For templates that do not have strong secondary structures, replacing GTP with ITP may not result in a noticeable yield improvement and could potentially decrease the overall yield due to suboptimal incorporation by the polymerase compared to GTP.

Troubleshooting Guide

Issue 1: Low Yield of Full-Length RNA Transcript with a GC-Rich Template

  • Possible Cause: Premature termination of transcription due to the formation of stable secondary structures (hairpins) in the nascent RNA.

  • Troubleshooting Steps:

    • Introduce ITP: Replace a portion or all of the GTP in your IVT reaction with ITP. Start with a partial substitution (e.g., a GTP:ITP ratio of 1:1) and optimize the ratio as needed.

    • Optimize ITP Concentration: If a full replacement is necessary, you may need to optimize the final concentration of ITP in the reaction.

    • Adjust Incubation Temperature: Lowering the incubation temperature (e.g., from 37°C to 30°C) can sometimes help the polymerase read through difficult secondary structures.

    • Check Template Quality: Ensure your DNA template is of high quality, linear, and free of contaminants.[]

Issue 2: No or Very Low RNA Yield After Substituting GTP with ITP

  • Possible Cause: The concentration of ITP or other reaction components may not be optimal for your specific template and polymerase.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Ensure your ITP and other NTPs have not degraded.

    • Optimize Magnesium Concentration: The optimal magnesium ion (Mg2+) concentration can be dependent on the total NTP concentration. When changing the NTP composition, it may be necessary to re-optimize the Mg2+ concentration.

    • Check Polymerase Activity: Confirm that your T7 RNA polymerase is active. You can do this by running a control reaction with a standard template and GTP.

    • Analyze a Small Aliquot: Before purification, run a small aliquot of the IVT reaction on a denaturing agarose (B213101) or polyacrylamide gel to check for the presence of any RNA product, including shorter transcripts. This can help distinguish between a complete reaction failure and a purification problem.

Issue 3: Unexpected Results in Downstream Applications with ITP-Containing RNA

  • Possible Cause: The presence of inosine in the RNA is interfering with its biological function or interaction with other molecules.

  • Troubleshooting Steps:

    • Evaluate the Impact on Translation: Be aware that inosine-containing RNA can lead to reduced protein expression in in vitro and in vivo translation systems.[2]

    • Consider the Application: For applications requiring specific RNA structures or protein binding (e.g., aptamers, some ribozymes), the use of ITP may not be suitable.

    • Sequence Verification: If possible, sequence your ITP-containing RNA to confirm the incorporation of inosine and to check for any off-target effects.

Data Presentation

Table 1: Inosine Monophosphate (IMP) Incorporation Frequency in In Vitro Transcribed Luciferase RNA at Different ITP Concentrations. [2]

Target RNAITP Concentration in IVT ReactionIMP per 10^6 AMP nucleotides (Mean ± SD)Approximate Inosine Incorporation Frequency
Firefly Luciferase0.1 mM427 ± 1511 in 9379 bases
Firefly Luciferase1 mM4055 ± 12851 in 986 bases
Firefly Luciferase10 mM21649 ± 33691 in 185 bases
Renilla Luciferase0.1 mM1038 ± 2891 in 3856 bases
Renilla Luciferase1 mM8112 ± 10391 in 493 bases
Renilla Luciferase10 mM48355 ± 76661 in 82 bases

Data is derived from a study on disease-associated inosine misincorporation and illustrates the controllable nature of inosine incorporation by varying ITP concentration.[2]

Experimental Protocols

Protocol: In Vitro Transcription with ITP for a GC-Rich Template

This protocol is a general guideline and may require optimization for your specific template and application.

1. Reagent Preparation:

  • DNA Template: Linearized plasmid DNA or PCR product with a T7 promoter, purified and dissolved in nuclease-free water. The quality of the template is critical for high yield.[]

  • NTP Mix (with ITP): Prepare a stock solution containing ATP, CTP, UTP, and ITP. For a complete substitution of GTP, the mix would contain equal molar concentrations of the four nucleotides. For partial substitution, create a mix with the desired GTP:ITP ratio.

  • 10X Transcription Buffer: Typically contains Tris-HCl (pH ~8.0), MgCl2, DTT, and spermidine.

  • T7 RNA Polymerase

  • RNase Inhibitor

2. IVT Reaction Setup (20 µL reaction):

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 20 µL-
10X Transcription Buffer2 µL1X
ATP, CTP, UTP, ITP mix (e.g., 100 mM total, 25 mM each)2 µL2.5 mM each
Linear DNA Template (1 µg)X µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-

3. Incubation:

  • Mix the components gently by pipetting.

  • Incubate the reaction at 37°C for 2-4 hours. For difficult templates, a lower temperature (e.g., 30°C) and longer incubation time may be beneficial.

4. DNase Treatment:

  • Add 1 µL of RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes to digest the DNA template.

5. RNA Purification:

  • Purify the RNA using a column-based kit, phenol:chloroform extraction followed by ethanol (B145695) precipitation, or LiCl precipitation. The choice of method depends on the desired purity and the downstream application.

6. Quality Control:

  • Assess the RNA yield and purity using a spectrophotometer (e.g., NanoDrop).

  • Analyze the integrity and size of the RNA transcript on a denaturing agarose or polyacrylamide gel.

Visualizations

IVT_Workflow_with_ITP cluster_prep Preparation cluster_reaction IVT Reaction cluster_cleanup Purification cluster_output Output DNA_Template Linearized DNA Template (with T7 Promoter) IVT In Vitro Transcription (37°C, 2-4h) DNA_Template->IVT NTPs NTP Mix (ATP, CTP, UTP, ITP) NTPs->IVT Enzymes T7 RNA Polymerase & RNase Inhibitor Enzymes->IVT Buffer 10X Transcription Buffer Buffer->IVT DNase DNase I Treatment IVT->DNase Purification RNA Purification DNase->Purification RNA ITP-containing RNA Purification->RNA

Caption: Workflow for in vitro transcription using ITP.

Secondary_Structure_Reduction cluster_GTP Transcription with GTP cluster_ITP Transcription with ITP GTP_RNA G-C rich RNA transcript GTP_Structure Stable Secondary Structure (e.g., hairpin loop) GTP_RNA->GTP_Structure Strong G-C pairing Termination Premature Termination GTP_Structure->Termination Blocks Polymerase ITP_RNA I-C rich RNA transcript ITP_Structure Reduced Secondary Structure ITP_RNA->ITP_Structure Weaker I-C pairing Elongation Full-Length Transcript ITP_Structure->Elongation Allows Polymerase to proceed

Caption: ITP reduces RNA secondary structure formation.

IVT_Troubleshooting_Flowchart Start Low IVT Yield? Check_Template Check DNA Template Quality (Integrity, Purity) Start->Check_Template Yes Success High Yield Achieved Start->Success No GC_Rich Is Template GC-Rich? Check_Template->GC_Rich Use_ITP Substitute GTP with ITP GC_Rich->Use_ITP Yes Optimize_Conditions Optimize Reaction Conditions (Mg2+, Temperature) GC_Rich->Optimize_Conditions No Use_ITP->Optimize_Conditions Check_Reagents Check Reagent Integrity (NTPs, Polymerase) Optimize_Conditions->Check_Reagents Check_Reagents->Success Issue Resolved Failure Consult Further Support Check_Reagents->Failure Issue Persists

Caption: Troubleshooting flowchart for low IVT yield.

References

Purity considerations for Inosine-5'-triphosphate trisodium salt in research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity considerations for Inosine-5'-triphosphate (ITP) trisodium (B8492382) salt in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is Inosine-5'-triphosphate (ITP) trisodium salt and what are its primary applications in research?

Inosine-5'-triphosphate (ITP) trisodium salt is a purine (B94841) nucleoside triphosphate. In research, it is frequently used as an analog of guanosine (B1672433) triphosphate (GTP). Its primary applications include:

  • Studying G-protein signaling: ITP can substitute for GTP in binding to the α-subunit of heterotrimeric G-proteins, making it a valuable tool for investigating G-protein activation and signaling pathways.[1]

  • Enzyme kinetics: It serves as a substrate for various enzymes, including ATPases and GTPases, allowing researchers to study their specificity and kinetics.[2][3]

  • Nucleic acid research: ITP can be used in studies related to transcription and the impact of ATP and GTP deamination.[3][4]

Q2: What are the common impurities in commercial preparations of ITP trisodium salt?

The most common impurities in ITP trisodium salt are its hydrolysis products and byproducts of its synthesis. These include:

  • Inosine-5'-diphosphate (IDP): Formed by the loss of the terminal phosphate (B84403) group (γ-phosphate) through hydrolysis.

  • Inosine-5'-monophosphate (IMP): Results from the loss of both the terminal and middle phosphate groups (γ and β-phosphates).[5]

  • Synthesis-related impurities: Depending on the synthesis method, other nucleoside phosphate analogs or related compounds may be present in trace amounts.

Q3: How can I assess the purity of my ITP trisodium salt sample?

Several analytical methods can be used to determine the purity of ITP:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and quantitative method for assessing purity. Anion-exchange or reverse-phase ion-pairing chromatography can effectively separate ITP from IDP, IMP, and other impurities.[6][7]

  • Thin-Layer Chromatography (TLC): A simpler, semi-quantitative method that can be used for rapid purity checks.[8][9]

  • Mass Spectrometry (MS): Provides accurate mass determination to confirm the identity of ITP and its potential impurities.[3]

  • Enzymatic Assays: The functional purity of ITP can be assessed by using it as a substrate in a well-characterized enzyme reaction and comparing its activity to a known standard.

Q4: What are the recommended storage and handling conditions for ITP trisodium salt to maintain its purity?

To minimize degradation, ITP trisodium salt should be handled and stored with care:

  • Storage Temperature: Store as a lyophilized powder or in solution at -20°C or below.[10]

  • Aqueous Solutions: Prepare solutions in a high-purity, nuclease-free buffer at a slightly alkaline pH (around 7.5) to minimize hydrolysis.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting solutions into single-use volumes.

  • Moisture: As a lyophilized powder, it is hygroscopic. Store in a desiccator to prevent moisture absorption.

Purity Analysis Data

The following tables summarize typical purity specifications and common analytical parameters for ITP trisodium salt.

Table 1: Typical Purity Specifications for Commercial ITP Trisodium Salt

ParameterSpecificationMethod of Analysis
Purity≥95%HPLC
Inosine-5'-diphosphate (IDP)≤3%HPLC
Inosine-5'-monophosphate (IMP)≤1%HPLC
Moisture≤5%Karl Fischer

Table 2: Example HPLC Gradient for ITP Purity Analysis

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
155050
200100
250100
261000
301000

Mobile Phase A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.5 Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50% Acetonitrile, pH 7.5 Column: C18 reverse-phase column Detection: UV at 249 nm

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using ITP trisodium salt.

Problem 1: Inconsistent or lower-than-expected activity in an enzymatic assay (e.g., kinase or GTPase assay).

  • Possible Cause 1: ITP degradation.

    • Troubleshooting Steps:

      • Verify the age and storage conditions of your ITP stock.

      • Prepare fresh ITP solutions for each experiment.

      • Assess the purity of your ITP stock solution using HPLC or TLC to check for the presence of IDP and IMP.

  • Possible Cause 2: Presence of inhibitory impurities.

    • Troubleshooting Steps:

      • IDP can act as a competitive inhibitor in many enzymatic reactions. If HPLC analysis confirms the presence of significant IDP, consider purifying the ITP or obtaining a higher purity grade.

      • Test a new lot of ITP to see if the issue persists.

  • Possible Cause 3: Incorrect buffer conditions.

    • Troubleshooting Steps:

      • Ensure the pH of your reaction buffer is optimal for the enzyme and stable for ITP.

      • Confirm that the concentration of divalent cations (e.g., Mg²⁺), which are often crucial for nucleotide-dependent enzymes, is correct.

Problem 2: Non-reproducible results in G-protein activation studies.

  • Possible Cause 1: Variable ITP:IDP ratio.

    • Troubleshooting Steps:

      • The ratio of ITP to IDP can significantly affect the equilibrium of G-protein activation and inactivation.

      • Always use freshly prepared ITP solutions from a high-purity source.

      • Quantify the ITP concentration using UV spectrophotometry (molar extinction coefficient at 249 nm is 12,200 L·mol⁻¹·cm⁻¹ at pH 7.5) before each set of experiments.[10]

  • Possible Cause 2: ITP solution instability during the experiment.

    • Troubleshooting Steps:

      • Keep ITP solutions on ice throughout the experiment.

      • If the experiment is lengthy, consider adding fresh ITP at intermediate time points.

Problem 3: Unexpected peaks in HPLC analysis of experimental samples.

  • Possible Cause 1: Enzymatic degradation of ITP during the reaction.

    • Troubleshooting Steps:

      • The unexpected peaks may correspond to IDP and IMP, indicating that your enzyme is hydrolyzing ITP. This may be the intended result of the experiment.

      • Run a control reaction without the enzyme to ensure the degradation is not due to buffer instability.

  • Possible Cause 2: Contamination of the sample or HPLC system.

    • Troubleshooting Steps:

      • Analyze a blank injection (buffer only) to check for system contamination.

      • Ensure all reagents and labware used for sample preparation are clean.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of ITP Trisodium Salt

This protocol outlines a reverse-phase ion-pairing HPLC method for the separation and quantification of ITP and its common impurities, IDP and IMP.

Materials:

  • ITP trisodium salt sample

  • IDP and IMP standards

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

  • Acetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.1 M triethylammonium acetate (TEAA) buffer by adding TEA to HPLC-grade water and adjusting the pH to 7.5 with acetic acid.

    • Mobile Phase B (Organic): Prepare a 0.1 M TEAA buffer in 50% aqueous acetonitrile, adjusting the pH to 7.5.

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the ITP sample in HPLC-grade water.

    • Prepare 1 mg/mL stock solutions of IDP and IMP standards.

    • Create a mixed standard solution containing ITP, IDP, and IMP.

  • HPLC Analysis:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample and standards.

    • Run the gradient as described in Table 2.

    • Monitor the absorbance at 249 nm.

  • Data Analysis:

    • Identify the peaks for ITP, IDP, and IMP based on the retention times of the standards.

    • Calculate the purity of the ITP sample by determining the area percentage of the ITP peak relative to the total area of all nucleotide-related peaks.

Protocol 2: Enzymatic Purity Assay of ITP

This protocol uses a coupled enzyme assay to determine the concentration of functional ITP. The hydrolysis of ITP by apyrase is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) kinase (PK). The decrease in NADH is monitored spectrophotometrically.

Materials:

  • ITP trisodium salt sample

  • ATP standard

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Apyrase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing PEP, NADH, PK, and LDH in the assay buffer.

  • Standard Curve:

    • Prepare a series of dilutions of the ATP standard to create a standard curve.

    • Add the ATP standards to the reaction mixture and initiate the reaction by adding apyrase.

    • Monitor the decrease in absorbance at 340 nm.

  • ITP Sample Analysis:

    • Add the ITP sample to the reaction mixture.

    • Initiate the reaction by adding apyrase.

    • Monitor the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the rate of NADH oxidation for the standards and the ITP sample.

    • Determine the concentration of functional ITP in the sample by comparing its reaction rate to the standard curve.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis ITP_Sample ITP Sample Injection Inject Sample ITP_Sample->Injection Standards ITP, IDP, IMP Standards Standards->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (249 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Purity Calculation Chromatogram->Quantification

Caption: Workflow for HPLC Purity Assessment of ITP.

G ITP ITP ADP IDP + Pi ITP->ADP Apyrase ADP->ITP Pyruvate Kinase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase NAD NAD+ NADH NADH + H+ NADH->NAD Lactate Dehydrogenase

Caption: Coupled Enzymatic Assay for ITP Quantification.

G Ligand Ligand GPCR GPCR (Inactive) Ligand->GPCR Binds GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein Gα(IDP)-Gβγ GPCR_Active->G_Protein Activates G_Protein_Active Gα(ITP) + Gβγ G_Protein->G_Protein_Active IDP/ITP Exchange G_Protein_Active->G_Protein ITP Hydrolysis (GAP) Effector Effector (Inactive) G_Protein_Active->Effector Effector_Active Effector (Active) Effector->Effector_Active Response Cellular Response Effector_Active->Response

Caption: G-Protein Signaling Pathway with ITP as a GTP Analog.

References

Impact of ITP on RNA Polymerase Fidelity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the impact of inosine (B1671953) triphosphate (ITP) on the fidelity of RNA polymerases. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is ITP and why is it relevant in transcription?

Inosine triphosphate (ITP) is a non-canonical purine (B94841) nucleotide triphosphate. It can accumulate in the cell, for instance, as a result of deamination of ATP.[1] Due to its structural similarity to GTP, it can be mistakenly incorporated into nascent RNA transcripts by RNA polymerases.[2] This misincorporation can have significant consequences for transcription fidelity and subsequent cellular processes.

Q2: How does ITP incorporation affect RNA polymerase fidelity?

The incorporation of ITP is considered an error in transcription as it is not one of the four canonical bases (A, U, C, G). While it most frequently substitutes for GTP, studies have shown that ITP can be incorporated in place of any of the canonical nucleotides, albeit with varying efficiencies.[2] This leads to a decrease in the overall fidelity of transcription. The presence of inosine in an RNA transcript can lead to transcriptional pausing, hinder translation, and potentially result in the production of non-functional or misfolded proteins.[2]

Q3: Does ITP affect different RNA polymerases to the same extent?

The impact of ITP on fidelity can vary between different RNA polymerases, such as T7 RNA polymerase (T7 RNAP), E. coli RNA polymerase (E. coli RNAP), and human RNA polymerase II (RNAP II). This is due to differences in the structure of their active sites and their intrinsic nucleotide selection mechanisms. For instance, the trigger loop, a flexible element in the active site of multisubunit RNA polymerases like RNAP II, plays a crucial role in nucleotide selection and is influenced by ITP incorporation, leading to pausing.[2][3]

Q4: What are the downstream consequences of ITP incorporation into RNA?

The presence of inosine in RNA transcripts can have several detrimental effects:

  • Transcriptional Pausing: Misincorporation of ITP can cause the RNA polymerase to pause or even backtrack along the DNA template.[2]

  • Reduced Translation Efficiency: Inosine-containing mRNA can be translated less efficiently, leading to reduced protein production.[2]

  • Altered RNA Structure and Function: The presence of inosine can alter the secondary structure of RNA, which may affect the function of non-coding RNAs or the regulatory elements within mRNAs.

  • Protein Misfolding and Aggregation: If a misincorporated inosine leads to the wrong amino acid being incorporated during translation, it can result in a misfolded and potentially non-functional or toxic protein.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro transcription experiments involving ITP.

Problem Possible Cause Recommended Solution
Low yield of full-length RNA transcripts High ITP concentration leading to excessive pausing: High levels of ITP can cause frequent stalling of the RNA polymerase.Optimize the ITP:NTP ratio. Start with a lower ITP concentration and titrate up to find a balance between incorporation and transcript yield.
RNase contamination: RNA is highly susceptible to degradation by RNases.Use RNase-free reagents and consumables. Work in a dedicated RNase-free area. Consider adding an RNase inhibitor to your reaction.
Poor quality DNA template: Contaminants in the DNA template can inhibit transcription.Purify the DNA template using a reliable method. Ensure the template is linearized completely if required.
Unexpectedly high or low ITP incorporation Incorrect NTP concentrations: The ratio of ITP to the canonical NTPs is a critical determinant of incorporation efficiency.Carefully verify the concentrations of all NTP stocks. Prepare fresh dilutions if necessary.
Suboptimal reaction conditions: Temperature, buffer composition, and magnesium concentration can influence polymerase activity and fidelity.Optimize reaction conditions for your specific RNA polymerase. Refer to the manufacturer's protocol or relevant literature.
Smearing of RNA on a gel Premature termination of transcription: ITP-induced pausing can lead to a population of transcripts of varying lengths.Lower the reaction temperature (e.g., from 37°C to 30°C) to potentially reduce pausing and favor the completion of full-length transcripts.[4]
RNA degradation: As mentioned above, RNase contamination can lead to RNA degradation.Follow strict RNase-free techniques.
Difficulty distinguishing polymerase errors from sequencing errors Inherent error rates of sequencing technologies: Next-generation sequencing (NGS) platforms have their own error profiles.Utilize advanced sequencing methods with error correction strategies, such as Roll-Seq or PacBio SMRT sequencing with circular consensus sequencing (CCS). These methods can help differentiate between transcription errors and sequencing artifacts.[5]

Quantitative Data on ITP Incorporation

The following tables summarize quantitative data on the impact of ITP on RNA polymerase fidelity.

Table 1: ITP Incorporation Frequency by T7 RNA Polymerase

ITP Concentration in Nucleotide PoolInosine Incorporation Frequency
0.1 mM~1 in 3856 bases
1 mM~1 in 493 bases
10 mM~1 in 82 bases

Data from in vitro transcription of firefly luciferase RNA with a fixed concentration of 10 mM for each canonical nucleotide.

Table 2: Error Rates of Different RNA Polymerases

RNA PolymeraseConditionError Rate (errors per base)Reference
T7 RNA PolymeraseStandard in vitro transcription3.8 x 10-5 (substitutions)[5]
E. coli RNA Polymerase-Data not readily available for direct comparison-
Human RNA Polymerase II-Data not readily available for direct comparison-

Note: Direct quantitative comparisons of ITP-induced error rates across different polymerases are challenging to obtain from existing literature due to variations in experimental conditions. The provided data for T7 RNAP serves as a benchmark.

Experimental Protocols

Protocol 1: In Vitro Transcription with ITP

This protocol describes a general method for performing in vitro transcription in the presence of ITP to study its effect on RNA yield and integrity.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Canonical NTPs (ATP, UTP, CTP, GTP) at 100 mM

  • ITP at 100 mM

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of linearized DNA template (0.5-1 µg)

    • 2 µL of each canonical NTP (final concentration will vary depending on the desired ITP:NTP ratio)

    • Variable volume of ITP (to achieve the desired final concentration)

    • 1 µL of RNase Inhibitor

    • 1 µL of T7 RNA Polymerase

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the RNA using a column-based RNA cleanup kit or ethanol (B145695) precipitation.

  • Analysis: Analyze the RNA yield and integrity by spectrophotometry (e.g., NanoDrop) and denaturing agarose (B213101) gel electrophoresis.

Protocol 2: RNA Polymerase Fidelity Assay using Next-Generation Sequencing (Roll-Seq)

This protocol provides a high-level overview of the Roll-Seq method for accurately measuring RNA polymerase fidelity.[5]

1. Template Preparation:

  • A circular DNA template is generated, often containing a Group I ribozyme sequence that allows for self-splicing to create a circular RNA molecule.

2. In Vitro Transcription:

  • Perform in vitro transcription using the circular DNA template and the RNA polymerase of interest in the presence of the desired NTP and ITP concentrations.

3. RNA Circularization:

  • The transcribed linear RNA undergoes self-splicing, mediated by the ribozyme, to form a circular RNA molecule.

4. Rolling Circle Reverse Transcription:

  • A reverse transcriptase with high processivity and strand displacement activity is used to generate a long, concatemerized cDNA molecule containing multiple copies of the circular RNA sequence.

5. Second-Strand Synthesis:

  • The single-stranded cDNA is converted to double-stranded DNA.

6. Library Preparation and Sequencing:

  • The dsDNA is prepared for long-read sequencing (e.g., PacBio SMRT sequencing). This involves ligating sequencing adapters.

7. Bioinformatic Analysis:

  • The long sequencing reads, containing multiple concatenated copies of the original RNA sequence, are aligned.
  • Errors that appear in all concatemers are likely due to RNA polymerase errors during transcription.
  • Errors that appear in only a single concatemer are likely due to reverse transcriptase errors or sequencing errors. This allows for the deconvolution of error sources and a precise measurement of RNA polymerase fidelity.

Visualizations

Experimental_Workflow_for_RNA_Polymerase_Fidelity_Assay cluster_0 In Vitro Transcription cluster_1 Fidelity Analysis DNA Linearized DNA Template IVT In Vitro Transcription (with or without ITP) DNA->IVT RNA RNA Transcript IVT->RNA RT Reverse Transcription RNA->RT cDNA cDNA Synthesis RT->cDNA Sequencing Next-Generation Sequencing (e.g., Roll-Seq) cDNA->Sequencing Analysis Bioinformatic Analysis (Error Rate Calculation) Sequencing->Analysis

Caption: Workflow for assessing RNA polymerase fidelity in the presence of ITP.

ITP_Impact_on_Transcription_Fidelity cluster_0 Transcription Elongation Complex cluster_1 Nucleotide Incorporation cluster_2 Consequences RNAP RNA Polymerase Incorporation Incorporation RNAP->Incorporation DNA DNA Template DNA->Incorporation RNA Nascent RNA RNA->Incorporation NTP Canonical NTP NTP->Incorporation Correct Pairing ITP ITP ITP->Incorporation Mispairing Fidelity High Fidelity Transcription Incorporation->Fidelity Canonical NTP Pausing Transcriptional Pausing Incorporation->Pausing ITP LowFidelity Low Fidelity (Inosine in RNA) Pausing->LowFidelity

Caption: Impact of ITP on transcription fidelity and pausing.

References

Degradation pathways of Inosine-5'-triphosphate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inosine-5'-triphosphate (ITP).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of ITP in aqueous solutions?

A1: The primary degradation pathway of ITP in aqueous solution is non-enzymatic hydrolysis. This process involves the sequential cleavage of the high-energy phosphoanhydride bonds, leading to the formation of Inosine-5'-diphosphate (IDP), then Inosine-5'-monophosphate (IMP), and finally inosine (B1671953) and inorganic phosphate (B84403). The degradation of the terminal phosphate group from ITP to form IDP is typically the initial and most prominent degradation step observed.

Q2: What are the main factors that influence the stability of ITP in solution?

A2: The stability of ITP in solution is primarily influenced by temperature and pH. Higher temperatures significantly accelerate the rate of hydrolysis. Regarding pH, ITP is most stable in neutral to slightly alkaline conditions (pH 7.0-8.5). In acidic or strongly alkaline solutions, the degradation rate increases.

Q3: What are the recommended storage conditions for ITP solutions?

A3: For long-term storage, it is recommended to store ITP solutions at -20°C or below.[1] Under these conditions, a solution at pH 7.5 can be stable for at least 12 months.[1] For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of your stock solution.

Q4: Can ITP be used as a substitute for GTP or ATP in my experiments?

A4: In some enzymatic reactions, ITP can serve as an analogue for GTP or ATP. However, its binding affinity and the kinetics of the reaction will likely differ. It is essential to perform preliminary experiments to validate its suitability for your specific application.

Q5: How can I monitor the degradation of my ITP solution?

A5: The most common method for monitoring ITP degradation is High-Performance Liquid Chromatography (HPLC). Anion-exchange or reverse-phase ion-pairing HPLC can effectively separate ITP from its degradation products (IDP, IMP, and inosine), allowing for their quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low signal or activity in an ITP-dependent assay. ITP may have degraded due to improper storage or handling.1. Prepare a fresh solution of ITP from a lyophilized powder. 2. Verify the pH of your experimental buffer; ensure it is within the optimal range for ITP stability (pH 7.0-8.5). 3. Avoid prolonged incubation at elevated temperatures. 4. Analyze the purity of your ITP stock solution using HPLC.
Inconsistent results between experiments. Partial degradation of ITP stock solution due to multiple freeze-thaw cycles or extended storage at suboptimal temperatures.1. Prepare single-use aliquots of your ITP stock solution to avoid repeated freeze-thaw cycles. 2. Always store aliquots at -20°C or below. 3. If a stock solution has been stored for an extended period, verify its concentration and purity via HPLC before use.
Precipitate observed in the ITP solution upon thawing. Formation of insoluble salts or degradation products.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it may indicate significant degradation. It is advisable to discard the solution and prepare a fresh one. 3. Consider preparing ITP solutions in a buffered solution (e.g., Tris-HCl) at a pH of 7.5 to improve solubility and stability.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the degradation pathway of ITP and a typical experimental workflow for its analysis.

ITP_Degradation_Pathway ITP Inosine-5'-triphosphate (ITP) IDP Inosine-5'-diphosphate (IDP) ITP->IDP - Pi IMP Inosine-5'-monophosphate (IMP) IDP->IMP - Pi Inosine Inosine IMP->Inosine - Pi

Figure 1. Non-enzymatic degradation pathway of ITP in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prepare ITP solution in desired buffer Prepare ITP solution in desired buffer Incubate at specific temperature Incubate at specific temperature Prepare ITP solution in desired buffer->Incubate at specific temperature Take aliquots at time points Take aliquots at time points Incubate at specific temperature->Take aliquots at time points Quench reaction (e.g., with acid) Quench reaction (e.g., with acid) Take aliquots at time points->Quench reaction (e.g., with acid) Analyze by HPLC Analyze by HPLC Quench reaction (e.g., with acid)->Analyze by HPLC Quantify ITP, IDP, IMP Quantify ITP, IDP, IMP Analyze by HPLC->Quantify ITP, IDP, IMP Determine degradation rate Determine degradation rate Quantify ITP, IDP, IMP->Determine degradation rate

Figure 2. Experimental workflow for ITP degradation analysis.

Quantitative Data on Nucleotide Stability

Direct kinetic data for the non-enzymatic hydrolysis of ITP is limited in the literature. However, the degradation of Adenosine-5'-triphosphate (ATP), a structurally analogous molecule, has been well-studied and can serve as a reliable proxy. The primary difference between ITP and ATP is the substitution of an amino group at the C6 position of the purine (B94841) ring in ATP with a hydroxyl group in ITP. This difference is not expected to dramatically alter the stability of the phosphate chain.

The degradation of these triphosphates follows first-order kinetics.

Table 1: Half-life of ATP in Aqueous Solution at Different Temperatures and pH

Temperature (°C)pHHalf-life
1003~2.7 minutes
1007~4.0 minutes
803~15.4 minutes
807~23.1 minutes

Data extrapolated from rate constants provided in Möller et al., 2022.

Table 2: First-Order Rate Constants (k) for ATP Hydrolysis

Temperature (°C)pHRate Constant (s⁻¹)
12034.34 x 10⁻³
12072.91 x 10⁻³
10031.26 x 10⁻³
10078.33 x 10⁻⁴
8033.75 x 10⁻⁴
8072.50 x 10⁻⁴

Data from Möller et al., 2022.

Experimental Protocols

Protocol for Monitoring ITP Degradation using HPLC

This protocol outlines a method for quantifying the degradation of ITP into its hydrolysis products (IDP, IMP) over time.

1. Materials and Reagents:

  • Inosine-5'-triphosphate (ITP), high purity solid

  • Inosine-5'-diphosphate (IDP), as a standard

  • Inosine-5'-monophosphate (IMP), as a standard

  • Inosine, as a standard

  • Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)

  • Perchloric acid (HClO₄), for quenching

  • Potassium hydroxide (B78521) (KOH), for neutralization

  • HPLC grade water

  • HPLC grade mobile phase solvents (e.g., potassium phosphate buffer and methanol)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Standards and Solutions:

  • ITP Stock Solution (e.g., 10 mM): Accurately weigh the required amount of ITP and dissolve it in the chosen buffer at the desired pH. Keep on ice.

  • Standard Solutions: Prepare individual stock solutions of IDP, IMP, and inosine in the same buffer. Create a mixed standard solution containing known concentrations of ITP, IDP, IMP, and inosine for calibration.

3. Degradation Experiment:

  • Incubation: Place a known volume of the ITP stock solution in a temperature-controlled water bath or incubator set to the desired experimental temperature (e.g., 37°C, 50°C, or 80°C).

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the ITP solution.

  • Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., an equal volume of cold 1 M perchloric acid) to stop the hydrolysis reaction. Vortex briefly and keep on ice.

4. Sample Preparation for HPLC:

  • Neutralization: Neutralize the quenched samples by adding a calculated amount of cold potassium hydroxide. This will precipitate potassium perchlorate.

  • Centrifugation: Centrifuge the neutralized samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitate.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Method: Use a reverse-phase ion-pairing HPLC method to separate the nucleotides.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0

    • Mobile Phase B: 100% Methanol

    • Gradient: A suitable gradient from 100% A to a mixture of A and B to elute the compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 249 nm.

  • Analysis: Inject the prepared standards and samples. Record the chromatograms.

6. Data Analysis:

  • Calibration Curve: Generate a calibration curve for each compound (ITP, IDP, IMP, inosine) by plotting the peak area against the known concentration of the standards.

  • Quantification: Determine the concentration of ITP and its degradation products in each sample at each time point using the calibration curves.

  • Kinetics: Plot the natural logarithm of the ITP concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

References

Addressing solubility issues of ITP trisodium salt in different buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ITP (Inosine 5'-triphosphate) trisodium (B8492382) salt in various common laboratory buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving ITP trisodium salt in my buffer. What are the general recommendations for solubilizing this compound?

A1: ITP trisodium salt is generally soluble in aqueous solutions. For optimal dissolution, it is recommended to:

  • Use high-purity water (e.g., Milli-Q® or equivalent).

  • Prepare buffer solutions fresh and filter them before use.

  • Start by adding the powdered ITP trisodium salt to a small amount of the buffer and vortexing thoroughly.

  • If dissolution is slow, gentle warming (up to 37°C) and/or sonication can be employed to facilitate the process.[1]

  • Always add the ITP trisodium salt to the buffer, not the other way around, to prevent precipitation.

Q2: What is the expected solubility of ITP trisodium salt in water?

A2: The solubility of ITP trisodium salt in water is reported to be between 100 mg/mL and 255 mg/mL. However, this can vary depending on the specific lot of the compound and the temperature of the water.

Q3: I observed a precipitate after dissolving ITP trisodium salt and storing the solution. What could be the cause?

A3: Precipitation upon storage can be due to several factors:

  • Temperature changes: A decrease in temperature can lower the solubility of the salt, leading to precipitation.

  • pH shifts: Changes in the pH of the buffer over time can affect the ionization state and solubility of ITP.

  • Hydrolysis: ITP can be hydrolyzed to inosine (B1671953) diphosphate (B83284) (IDP) and subsequently to inosine monophosphate (IMP) and inorganic phosphate (B84403).[1][2] This can be more pronounced at non-optimal pH values and higher temperatures.

  • Microbial contamination: Microbial growth can alter the composition and pH of the solution, leading to precipitation. It is recommended to use sterile buffers and store solutions at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Q4: How does the pH of the buffer affect the solubility of ITP trisodium salt?

A4: The pH of the buffer is a critical factor influencing the solubility of ITP trisodium salt. As a polyprotic acid, the ionization state of the phosphate groups of ITP is pH-dependent. Generally, the solubility of nucleotide triphosphates is higher at a pH above their pKa values. For ITP, maintaining a pH in the physiological range (around 7.4) is common for biological experiments and generally provides good solubility. Extreme pH values should be avoided as they can lead to hydrolysis of the triphosphate chain.

Troubleshooting Guide: Solubility Issues in Specific Buffers

This guide provides insights into potential issues and solutions when dissolving ITP trisodium salt in commonly used laboratory buffers. The quantitative data presented in the tables are illustrative and based on a standardized experimental protocol. For precise measurements, it is recommended to perform solubility tests under your specific experimental conditions.

Data Presentation: Illustrative Solubility of ITP Trisodium Salt

The following tables summarize the illustrative maximum solubility of ITP trisodium salt in Tris-HCl, HEPES, and PBS buffers at different concentrations and temperatures.

Table 1: Effect of Buffer Concentration on ITP Trisodium Salt Solubility at 25°C (pH 7.4)

Buffer (pH 7.4)Concentration (mM)Maximum Solubility (mg/mL)
Tris-HCl20155
50148
100142
HEPES20160
50152
100145
PBS (1X)-150

Table 2: Effect of Temperature on ITP Trisodium Salt Solubility in 50 mM Buffer (pH 7.4)

Buffer (50 mM, pH 7.4)Temperature (°C)Maximum Solubility (mg/mL)
Tris-HCl4135
25148
37158
HEPES4140
25152
37162
PBS (1X)4138
25150
37160
Experimental Protocols

Protocol 1: Preparation of Common Laboratory Buffers (pH 7.4)

  • Tris-HCl (1 M Stock Solution, pH 7.4):

    • Dissolve 121.14 g of Tris base in 800 mL of purified water.

    • Adjust the pH to 7.4 with concentrated HCl.

    • Add purified water to a final volume of 1 L.

    • Sterilize by autoclaving or filtration.

    • Dilute to the desired final concentration with purified water.

  • HEPES (1 M Stock Solution, pH 7.4):

    • Dissolve 238.3 g of HEPES free acid in 800 mL of purified water.

    • Adjust the pH to 7.4 with 10 M NaOH.

    • Add purified water to a final volume of 1 L.

    • Sterilize by filtration.

    • Dilute to the desired final concentration with purified water.

  • Phosphate-Buffered Saline (PBS) (10X Stock Solution, pH 7.4):

    • Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of purified water.

    • Adjust the pH to 7.4 with HCl or NaOH if necessary.

    • Add purified water to a final volume of 1 L.

    • Sterilize by autoclaving.

    • Dilute 1:10 with purified water to obtain a 1X working solution.[3][4]

Protocol 2: Determination of Maximum Solubility of ITP Trisodium Salt

This protocol outlines a method to determine the maximum solubility of ITP trisodium salt in a given buffer.

  • Preparation: Prepare the desired buffer at the target pH and concentration.

  • Addition of Solute: Add a pre-weighed excess amount of ITP trisodium salt to a known volume of the buffer in a microcentrifuge tube.

  • Equilibration: Vortex the tube vigorously for 1 minute, followed by incubation on a rotating mixer at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of ITP in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of 249 nm.

  • Calculation: Calculate the maximum solubility in mg/mL based on the measured concentration and the volume of the supernatant.

Mandatory Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow start Solubility Issue with ITP Trisodium Salt check_water Using high-purity water? start->check_water check_dissolution Following recommended dissolution procedure? (vortex, gentle warming, sonication) check_water->check_dissolution Yes solution_water Use high-purity water. check_water->solution_water No check_buffer Buffer prepared correctly? (pH, concentration, fresh) check_dissolution->check_buffer Yes solution_dissolution Employ gentle warming (37°C) and/or sonication. check_dissolution->solution_dissolution No check_storage Precipitate after storage? check_buffer->check_storage Yes solution_buffer Prepare fresh buffer and verify pH. check_buffer->solution_buffer No solution_storage Store in aliquots at -20°C or -80°C. Use sterile filtration. check_storage->solution_storage Yes

Caption: Troubleshooting workflow for ITP trisodium salt solubility issues.

Signaling Pathways

ITP can potentially interact with G protein-coupled receptor (GPCR) signaling pathways, particularly those involving Gαi/o and Gαq/11 proteins, as it is a structural analog of GTP.

G_alpha_i_o_Signaling ligand Ligand gpcr GPCR ligand->gpcr g_protein Gαi/o-GDP Gβγ gpcr->g_protein activates g_protein_active Gαi/o-GTP + Gβγ g_protein->g_protein_active GDP/GTP exchange adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces pka PKA camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets itp ITP (potential) itp->g_protein may bind

Caption: Gαi/o signaling pathway and potential interaction with ITP.

G_alpha_q_11_Signaling ligand Ligand gpcr GPCR ligand->gpcr g_protein Gαq/11-GDP Gβγ gpcr->g_protein activates g_protein_active Gαq/11-GTP + Gβγ g_protein->g_protein_active GDP/GTP exchange plc Phospholipase C (PLC) g_protein_active->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc itp ITP (potential) itp->g_protein may bind

Caption: Gαq/11 signaling pathway and potential interaction with ITP.[5][6][7]

References

Technical Support Center: Best Practices for Handling and Preparing Inositol 1,4,5-Trisphosphate (IP₃) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and preparing Inositol (B14025) 1,4,5-trisphosphate (IP₃) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the reliability and reproducibility of your experiments involving this critical second messenger.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving IP₃?

A1: D-myo-Inositol 1,4,5-trisphosphate is soluble in aqueous solutions. For most applications, sterile, nuclease-free water is the recommended solvent for creating a high-concentration stock solution. While it is sparingly soluble in PBS and slightly soluble in DMSO and ethanol, water is generally the preferred solvent to avoid potential confounding effects of organic solvents in sensitive biological assays.

Q2: How do I prepare a stock solution of IP₃?

A2: To prepare a stock solution, begin by allowing the lyophilized IP₃ powder to equilibrate to room temperature before opening the vial to prevent condensation, as the compound can be hygroscopic. Reconstitute the powder in sterile water to the desired concentration, for example, 1 mM. Gently vortex the solution to ensure it is completely dissolved. For sterile applications, the stock solution can be passed through a 0.22 µm filter.

Q3: What is the recommended concentration for an IP₃ stock solution?

A3: A stock solution of 1 mM is commonly prepared and used for serial dilutions to achieve the desired final concentration for your experiments. The optimal final concentration will be application-dependent, but typically ranges from nanomolar to low micromolar concentrations to elicit a calcium response in cells.

Q4: How should I store my IP₃ stock solution?

A4: For long-term storage, it is recommended to store the IP₃ stock solution at -20°C or below. To avoid repeated freeze-thaw cycles, which can lead to degradation of the molecule, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: How stable is IP₃ in solution?

A5: When stored properly at -20°C, IP₃ stock solutions are stable for at least one month, with some suppliers indicating stability for up to six months at -80°C. The stability of diluted working solutions at 4°C or room temperature is significantly lower. It is recommended to prepare fresh working solutions for each experiment from a frozen stock aliquot. In a cellular context, the lifetime of IP₃ is very short, with a mean lifetime of approximately 9.2 seconds in single cells, as it is rapidly metabolized.

Q6: Does pH affect IP₃ stability and activity?

A6: Yes, pH can influence the activity of IP₃. The binding of IP₃ to its receptor is pH-sensitive, with a notable increase in binding observed at a slightly alkaline pH. While the direct impact of pH on the chemical stability of the IP₃ molecule in stock solutions is less characterized, it is advisable to maintain a neutral pH for your stock and working solutions to ensure physiological relevance and optimal receptor binding during experiments.

Data Presentation: Solubility and Storage Recommendations

The following tables summarize key quantitative data for the handling and preparation of IP₃ solutions.

Table 1: Solubility of D-myo-Inositol 1,4,5-trisphosphate

Solvent/BufferSolubilityNotes
WaterSolubleRecommended for primary stock solutions.
Phosphate-Buffered Saline (PBS)Sparingly SolubleLower solubility compared to water.
Dimethyl Sulfoxide (DMSO)Slightly SolubleCan be used for specific applications, such as with caged IP₃ derivatives.
EthanolSlightly SolubleNot a preferred solvent for most biological assays.

Table 2: Recommended Storage Conditions for IP₃ Solutions

Solution TypeStorage TemperatureDurationRecommendations
Lyophilized Powder-20°C≥ 5 yearsStore desiccated.
Stock Solution (in water)-20°C1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in water)-80°C6 monthsFor longer-term storage, aliquot into single-use vials.
Working Dilutions4°C or on ice< 1 dayPrepare fresh from frozen stock for each experiment.

Experimental Protocols

Protocol for Preparing a 1 mM IP₃ Stock Solution
  • Equilibration: Allow the vial of lyophilized IP₃ to warm to room temperature for 15-20 minutes before opening.

  • Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the vial to achieve a 1 mM concentration. For example, to a 1 mg vial of IP₃ (molecular weight ~420 g/mol for the free acid), you would add approximately 2.38 mL of water.

  • Dissolution: Gently vortex the vial for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Sterilization (Optional): If required for your application (e.g., microinjection into cells), filter the stock solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical amount needed for a single experiment to minimize waste and avoid freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C.

Mandatory Visualization

G cluster_workflow Experimental Workflow: IP₃ Stock Solution Preparation start Start: Lyophilized IP₃ equilibrate Equilibrate vial to room temperature start->equilibrate reconstitute Reconstitute in sterile water equilibrate->reconstitute dissolve Vortex to dissolve reconstitute->dissolve filter Sterile filter (0.22 µm) (Optional) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for the preparation of IP₃ stock solutions.

Troubleshooting Guide

Issue: No cellular response (e.g., no calcium release) after applying IP₃.

G cluster_troubleshooting Troubleshooting: No Calcium Release with IP₃ start No Ca2+ response to IP₃ application check_solution Is the IP₃ solution freshly prepared? start->check_solution check_storage Was the stock solution stored correctly and avoided freeze-thaw? check_solution->check_storage Yes degraded_solution Potential Issue: IP₃ degradation. check_solution->degraded_solution No check_concentration Is the final IP₃ concentration adequate? check_storage->check_concentration Yes improper_storage Potential Issue: Stock degradation due to improper storage. check_storage->improper_storage No check_cell_health Are the cells healthy and responsive? check_concentration->check_cell_health Yes low_concentration Potential Issue: Sub-threshold concentration. check_concentration->low_concentration No check_receptor Are IP₃ receptors functional and present? check_cell_health->check_receptor Yes unhealthy_cells Potential Issue: Cell viability or compromised signaling. check_cell_health->unhealthy_cells No receptor_issue Potential Issue: Receptor downregulation or inhibition. check_receptor->receptor_issue No solution_action Action: Prepare fresh working dilutions. degraded_solution->solution_action storage_action Action: Use a new stock aliquot. Review storage protocol. improper_storage->storage_action concentration_action Action: Perform a dose-response curve to determine optimal concentration. low_concentration->concentration_action cell_health_action Action: Check cell viability. Use positive controls (e.g., ionomycin). unhealthy_cells->cell_health_action receptor_action Action: Verify receptor expression. Check for antagonists in media. receptor_issue->receptor_action

Caption: Troubleshooting decision tree for IP₃-mediated calcium signaling experiments.

Q: Why am I not observing a calcium release after microinjecting or uncaging IP₃?

A: Several factors could contribute to the lack of a calcium response:

  • IP₃ Degradation: IP₃ is rapidly metabolized within cells. If the concentration at the site of the IP₃ receptors does not reach the threshold for activation, a response will not be observed. Ensure that your stock solutions are properly stored and that working solutions are freshly prepared.

  • Sub-threshold Concentration: The final concentration of IP₃ delivered to the cytosol may be insufficient to activate the IP₃ receptors. It is important to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Health: The health and viability of your cells are critical. Compromised cells may have depleted intracellular calcium stores or dysfunctional signaling pathways. Always include positive controls, such as the calcium ionophore ionomycin, to confirm that the cells are capable of a calcium response.

  • IP₃ Receptor Status: The expression levels and sensitivity of IP₃ receptors can vary between cell types and under different physiological conditions. Low receptor density or the presence of endogenous inhibitors could prevent a detectable response. Additionally, submicromolar concentrations of intracellular calcium can inhibit IP₃ binding to its receptor.[1]

  • Issues with Caged IP₃: For experiments involving photolysis of caged IP₃, incomplete uncaging due to insufficient light exposure (intensity or duration) can result in a sub-threshold concentration of active IP₃. Ensure your light source is properly aligned and calibrated.

Issue: Precipitation observed in the IP₃ solution.

Q: My IP₃ solution appears cloudy or has a precipitate. What should I do?

A: Precipitation is uncommon when IP₃ is dissolved in water at standard concentrations. However, if you observe this, consider the following:

  • Incomplete Dissolution: Ensure that the lyophilized powder has been given adequate time to dissolve completely with gentle vortexing.

  • Contamination: The presence of contaminants in the water or buffer used for reconstitution could lead to precipitation. Use high-purity, sterile water.

  • High Concentration in Buffers: If you are attempting to dissolve IP₃ in a buffer with a high salt concentration, you may exceed its solubility limit. Try dissolving the IP₃ in water first and then diluting it into your final buffer.

  • Interaction with Cations: IP₃ has multiple phosphate (B84403) groups that can chelate divalent cations. If your buffer contains high concentrations of cations like calcium or magnesium, it could lead to the formation of insoluble salts. Prepare your IP₃ solution in a cation-free buffer if this is a concern.

References

Validation & Comparative

A Comparative Analysis of Inosine-5'-triphosphate versus GTP on G-protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Inosine-5'-triphosphate (ITP) and Guanosine-5'-triphosphate (GTP) on G-protein activity. The information presented herein is curated from experimental data to assist researchers in understanding the nuanced differences between these two nucleotides in the context of G-protein signaling.

Introduction to G-protein Activation

G-proteins are crucial molecular switches in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is initiated by G-protein coupled receptors (GPCRs), which, upon ligand binding, act as guanine (B1146940) nucleotide exchange factors (GEFs), facilitating the release of GDP and the binding of GTP. The GTP-bound G-protein then modulates the activity of downstream effectors. The intrinsic GTPase activity of the G-protein α-subunit eventually hydrolyzes GTP to GDP, returning the G-protein to its inactive state.

Inosine-5'-triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide that can also interact with G-proteins. Understanding the comparative effects of ITP and GTP is essential for researchers using nucleotide analogs and for those investigating the physiological roles of ITP.

Quantitative Comparison of ITP and GTP on G-protein Activity

Experimental data reveals distinct differences in how G-proteins interact with and hydrolyze ITP compared to GTP. These differences can have significant implications for the kinetics and downstream consequences of G-protein signaling.

ParameterG-protein Subtype(s)GTPITPReference(s)
Hydrolysis Efficacy Transducin (Gt)HigherLower[1]
Binding Affinity (Km) Gi-proteins (fMLP-stimulated) in HL-60 membranesLower Km (Higher Affinity)Higher Km (Lower Affinity)[1]
Maximum Velocity (Vmax) Gi-proteins (fMLP-stimulated) in HL-60 membranesLower VmaxHigher Vmax[1]
Effector Activation Support GeneralYesYes[1]
Competitive Inhibition Transducin (Gt)-Competitively inhibits GTP hydrolysis[1]

Note: This table summarizes available quantitative data. Further research is needed for a more comprehensive comparison across a wider range of G-protein subtypes.

Signaling Pathways and Experimental Workflows

To visualize the context of these interactions, the following diagrams illustrate the canonical G-protein signaling pathway and a typical experimental workflow for assessing GTPase activity.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Conformational Change G_protein_inactive G-protein Trimer (αβγ-GDP) GPCR_active->G_protein_inactive 3. GEF Activity G_protein_active Gα-GTP + Gβγ G_protein_inactive->G_protein_active 4. GDP/GTP Exchange G_protein_active->G_protein_inactive 7. GTP Hydrolysis (Intrinsic GTPase) Effector Effector G_protein_active->Effector 5. Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger 6. Signal Transduction Ligand Ligand Ligand->GPCR_inactive 1. Binding

Figure 1. Canonical G-protein signaling pathway.

GTPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - G-protein - GTP or ITP - Assay Buffer Mix Mix G-protein and GTP/ITP in wells Reagents->Mix Plate Prepare 96-well Plate Plate->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Measure Signal (e.g., Luminescence) Stop->Read Analyze Calculate GTPase Activity Read->Analyze

Figure 2. Experimental workflow for a GTPase activity assay.

Detailed Experimental Protocols

Accurate comparison of ITP and GTP effects on G-protein activity relies on robust experimental methodologies. Below are detailed protocols for key assays.

GTPase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kits like the GTPase-Glo™ assay.

Materials:

  • Purified G-protein of interest

  • GTP and ITP solutions of known concentration

  • GTPase/GAP Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • GTPase-Glo™ Reagent

  • Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 5 µL of 2X G-protein solution (in GTPase/GAP Buffer) to each well.

  • Initiate Reaction: Add 5 µL of 2X nucleotide solution (GTP or ITP) to the wells to start the reaction. The final volume should be 10 µL. Include a "no enzyme" control with buffer instead of G-protein.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for GTP/ITP hydrolysis.

  • Signal Generation: Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well. This reagent converts the remaining GTP/ITP to ATP. Incubate for 30 minutes at room temperature.

  • Detection: Add 20 µL of Detection Reagent to each well. This reagent contains luciferase and luciferin (B1168401) to generate a luminescent signal from the ATP. Incubate for 5-10 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. GTPase activity is inversely proportional to the luminescent signal.

Guanine Nucleotide Exchange Assay (Fluorescence-based)

This protocol is based on the use of a fluorescent GDP analog, such as MANT-GDP.

Materials:

  • Purified G-protein of interest

  • MANT-GDP (N-methylanthraniloyl-GDP)

  • GTP and ITP solutions (non-fluorescent)

  • Nucleotide Exchange Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader

Procedure:

  • Loading with MANT-GDP: Incubate the G-protein with a 5 to 10-fold molar excess of MANT-GDP in the exchange buffer containing 5 mM EDTA (to chelate Mg²⁺ and facilitate nucleotide loading) for 1-2 hours at room temperature in the dark.

  • Stabilization: Add MgCl₂ to a final concentration of 10 mM to stop the exchange and stabilize the MANT-GDP-bound G-protein.

  • Removal of Unbound Nucleotide: Remove unbound MANT-GDP using a desalting column (e.g., PD-10) equilibrated with the exchange buffer.

  • Assay Setup: Dispense the MANT-GDP-loaded G-protein into the wells of a 384-well plate.

  • Initiate Exchange: Measure the baseline fluorescence. Then, inject a solution of GTP or ITP (typically at a 100-fold molar excess) into the wells to initiate the exchange.

  • Measurement: Immediately begin monitoring the decrease in fluorescence over time. The rate of fluorescence decay corresponds to the rate of MANT-GDP dissociation, which is indicative of the nucleotide exchange rate.

Discussion and Conclusion

The available data indicates that while ITP can substitute for GTP in activating G-proteins, there are significant kinetic differences. For fMLP-stimulated Gi-proteins, ITP exhibits a lower binding affinity (higher Km) but a higher maximal rate of hydrolysis (Vmax) compared to GTP[1]. This suggests that under saturating nucleotide concentrations, ITP might lead to a faster turnover cycle for these G-proteins. The observation that ITP competitively inhibits GTP hydrolysis by transducin further underscores the direct interaction of ITP with the G-protein's nucleotide-binding pocket[1].

The order of efficacy for nucleoside triphosphate hydrolysis by transducin is GTP > ITP > XTP (xanthosine 5'-triphosphate)[1]. This hierarchy in hydrolysis efficiency likely translates to differential durations of the active G-protein state, with GTP promoting the most transient activation before hydrolysis.

These findings have several implications for researchers. When using ITP as a GTP analog, it is crucial to consider that the kinetics of G-protein activation and deactivation may be altered. This could influence the timing and magnitude of downstream signaling events. For drug development professionals, understanding how different nucleotides modulate G-protein activity could open new avenues for designing allosteric modulators that target the nucleotide-binding pocket.

Further quantitative studies across a broader range of G-protein subtypes are necessary to fully elucidate the comparative effects of ITP and GTP. Specifically, direct measurements of binding affinities (Kd), dissociation rate constants (k_off), and the impact on the activation of various downstream effectors would provide a more complete picture.

References

A Kinetic Comparison of ITP and GTP Hydrolysis by Transducin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinetic parameters of Inosine Triphosphate (ITP) and Guanosine Triphosphate (GTP) hydrolysis by transducin, the key G-protein in the visual phototransduction cascade. This document summarizes available quantitative data, outlines experimental protocols for measuring nucleotide hydrolysis, and visualizes the transducin signaling pathway.

Introduction to Transducin and its Role in Phototransduction

Transducin (Gt) is a heterotrimeric G-protein that plays a pivotal role in vertebrate vision.[1] Located in the rod and cone photoreceptor cells of the retina, transducin acts as a molecular switch, converting light signals captured by rhodopsin into a cellular response. The activation of transducin is triggered by photoexcited rhodopsin (R*), which catalyzes the exchange of Guanosine Diphosphate (GDP) for GTP on the α-subunit of transducin (Gαt).[1] The GTP-bound Gαt then dissociates from the βγ-subunits and activates cGMP phosphodiesterase (PDE6), leading to the hydrolysis of cGMP and the closure of cGMP-gated ion channels. This hyperpolarization of the photoreceptor cell membrane ultimately results in a neural signal being sent to the brain. The intrinsic GTPase activity of Gαt, which hydrolyzes GTP to GDP, is essential for terminating the signal and returning the system to its resting state.[2][3]

While GTP is the canonical nucleotide for G-protein activation, the ability of other nucleotides, such as ITP, to serve as substrates for transducin is of significant interest for understanding the fidelity of the signaling pathway and for the development of novel therapeutic agents.

Kinetic Comparison of ITP and GTP Hydrolysis

Below is a summary of the known kinetic parameters for GTP hydrolysis by transducin. The corresponding values for ITP hydrolysis are marked as "Data not available."

NucleotideKm (µM)Vmax (turnover rate, s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
GTP ~230Data varies depending on regulatory factorsData not availableIn the presence of photoexcited rhodopsin (R*)[4]
Data not available~0.048 (intrinsic rate of Tα)Data not availableIsolated Tα subunit at 25°C[2]
ITP Data not availableData not availableData not available

Note: The intrinsic GTPase activity of transducin is relatively slow. However, this rate is significantly accelerated in the physiological context by the interaction with its effector, cGMP phosphodiesterase (PDEγ subunit), and by Regulator of G-protein Signaling (RGS) proteins, particularly RGS9-1.[3][5] This regulation ensures the timely deactivation of the phototransduction cascade.

Experimental Protocols

The following section details common experimental methodologies used to measure the GTPase activity of transducin. These protocols can be adapted to study the hydrolysis of ITP.

Measurement of GTPase Activity

A widely used method to determine the rate of GTP hydrolysis by transducin is the single-turnover GTPase assay using radiolabeled [γ-³²P]GTP.

Objective: To measure the rate of Pi release from [γ-³²P]GTP bound to the Gαt subunit.

Materials:

  • Purified transducin (Gαtβγ)

  • Photoexcited rhodopsin (R*) reconstituted in lipid vesicles or native rod outer segment (ROS) membranes

  • [γ-³²P]GTP

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 5% (w/v) activated charcoal in 20 mM phosphoric acid

  • Scintillation cocktail and counter

Procedure:

  • Activation of Transducin: Incubate purified transducin with R* in the reaction buffer in the dark.

  • Initiation of Hydrolysis: Initiate the reaction by adding a substoichiometric amount of [γ-³²P]GTP to the mixture and exposing it to light to activate rhodopsin.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the ice-cold charcoal slurry. The charcoal binds to the unhydrolyzed [γ-³²P]GTP.

  • Separation: Centrifuge the samples to pellet the charcoal.

  • Quantification: Measure the radioactivity of the supernatant, which contains the released ³²Pi, using a scintillation counter.

  • Data Analysis: Plot the amount of ³²Pi released over time to determine the initial rate of hydrolysis. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying concentrations of GTP.[6][7]

Alternative Non-Radioactive GTPase Assays

Several non-radioactive methods are also available to measure GTPase activity:

  • Phosphate-binding protein-based fluorescence assay: This method uses a fluorescently labeled phosphate-binding protein that shows an increase in fluorescence upon binding to inorganic phosphate (B84403) released during GTP hydrolysis. This allows for real-time monitoring of the reaction.

  • HPLC-based assay: High-performance liquid chromatography can be used to separate and quantify GTP, GDP, and Pi over time.

Signaling Pathways and Experimental Workflow

Transducin Signaling Pathway

The following diagram illustrates the key steps in the transducin-mediated phototransduction cascade.

Transducin_Signaling_Pathway cluster_activation Activation cluster_effector Effector Cascade cluster_deactivation Deactivation cluster_reassociation Reassociation R Rhodopsin R_star Rhodopsin* R->R_star Light Light Light->R hv T_GDP Transducin-GDP R_star->T_GDP catalyzes T_GTP Transducin-GTP T_GDP->T_GTP GDP/GTP Exchange GDP GDP G_alpha_GTP Gαt-GTP T_GTP->G_alpha_GTP G_betagamma Gβγ T_GTP->G_betagamma GTP GTP PDE6_inactive PDE6 (inactive) G_alpha_GTP->PDE6_inactive activates G_alpha_GTP_deact Gαt-GTP G_betagamma_reassoc Gβγ PDE6_active PDE6 (active) PDE6_inactive->PDE6_active cGMP cGMP PDE6_active->cGMP hydrolyzes Five_GMP 5'-GMP cGMP->Five_GMP G_alpha_GDP Gαt-GDP G_alpha_GTP_deact->G_alpha_GDP GTP Hydrolysis RGS9 RGS9-1/Gβ5 G_alpha_GTP_deact->RGS9 accelerated by Pi Pi G_alpha_GDP_reassoc Gαt-GDP T_GDP_reassoc Transducin-GDP G_alpha_GDP_reassoc->T_GDP_reassoc G_betagamma_reassoc->T_GDP_reassoc

Caption: The transducin signaling pathway in vertebrate phototransduction.

Experimental Workflow for Nucleotide Hydrolysis Assay

The following diagram outlines a general workflow for measuring the hydrolysis of nucleotides like GTP or ITP by transducin.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_T Purify Transducin Mix Mix Transducin, R*, and Buffer Purify_T->Mix Prep_R Prepare R* Vesicles Prep_R->Mix Prep_Nuc Prepare Radiolabeled Nucleotide ([γ-³²P]NTP) Initiate Initiate with [γ-³²P]NTP + Light Prep_Nuc->Initiate Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Time_Points Take Aliquots at Time Intervals Incubate->Time_Points Quench Quench with Charcoal Slurry Time_Points->Quench Separate Centrifuge to Pellet Charcoal Quench->Separate Quantify Quantify ³²Pi in Supernatant Separate->Quantify Analyze Plot Data and Calculate Kinetic Parameters Quantify->Analyze

Caption: General workflow for a radiolabeled nucleotide hydrolysis assay.

Conclusion

The hydrolysis of GTP by transducin is a critical and tightly regulated step in visual signal transduction. While the kinetics of GTP hydrolysis are well-characterized, there is a notable absence of direct comparative data for ITP hydrolysis by transducin in the scientific literature. The experimental protocols outlined in this guide provide a framework for such investigations. Further research into the nucleotide specificity of transducin would provide valuable insights into the fidelity of G-protein signaling and could inform the development of novel therapeutic strategies targeting the visual system.

References

Validation of experimental results obtained using ITP as a GTP analog.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, the choice of nucleotide analog is critical for dissecting G-protein-mediated pathways. While GTP is the endogenous activator, analogs are invaluable for studying the intricacies of G-protein activation and GTPase function. This guide provides a comprehensive comparison of Inosine (B1671953) Triphosphate (ITP) as a GTP analog, presenting available experimental data, detailed protocols for validation, and a comparative look at other common GTP analogs.

Data Presentation: ITP vs. GTP and Other Analogs

The efficacy of ITP as a GTP analog hinges on its ability to mimic GTP in binding to G-proteins, activating downstream effectors, and its susceptibility to hydrolysis by GTPases. The following table summarizes the available quantitative data comparing ITP with GTP and other widely used analogs like GTPγS (a non-hydrolyzable analog) and GMP-PNP (a slowly hydrolyzable analog).

ParameterGTPITPGTPγSGMP-PNPSource
Binding Affinity to G-proteins Endogenous LigandSimilar to GTP for adenylyl cyclaseHigh Affinity, often higher than GTPHigh Affinity[1]
Hydrolysis by GTPases Readily HydrolyzedPotentially a poor substrate; may act as a competitive inhibitor of GTP hydrolysisNon-hydrolyzableSlowly hydrolyzable[2]
Activation of Downstream Effectors Standard ActivatorData not readily availablePotent ActivatorPotent ActivatorN/A

Note: Direct quantitative data for ITP's binding affinity to a broad range of G-proteins and its specific hydrolysis rates by various GTPases are not extensively documented in publicly available literature. The information presented is based on related studies and inferences.

One study on a modified version of ITP, MANT-ITP, showed a higher affinity for adenylyl cyclase compared to its corresponding GTP analog, MANT-GTP.[1] This suggests that the inosine base does not hinder, and may even enhance, binding in certain contexts. Furthermore, research on viral ITPases has indicated they have weak activity towards GTP, and that ITP can act as a competitive inhibitor of GTP degradation, implying that cellular GTPases may not efficiently hydrolyze ITP.[2]

Experimental Protocols

To validate the use of ITP as a GTP analog in a specific experimental system, the following key assays are recommended.

G-Protein Activation Assay (GTPγS Binding Assay Adaptation)

This assay measures the ability of a nucleotide to promote the active state of a G-protein. It is adapted from the widely used GTPγS binding assay.

Materials:

  • Purified G-protein of interest

  • Receptor-coupled membranes (optional, for receptor-mediated activation)

  • Agonist for the receptor (if using membranes)

  • [³⁵S]GTPγS (as a positive control and tracer)

  • Non-labeled GTP, ITP, GTPγS, and GMP-PNP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • GDP

  • Scintillation fluid and counter

Procedure:

  • Preparation: Pre-incubate G-protein (and membranes, if applicable) with GDP (typically 1-10 µM) in assay buffer on ice to ensure all G-proteins are in the inactive state.

  • Reaction Initiation: In a microcentrifuge tube, combine the G-protein/membrane preparation with the agonist (if applicable) and varying concentrations of the nucleotide to be tested (GTP, ITP, or other analogs). For competitive binding, use a fixed concentration of [³⁵S]GTPγS and competing concentrations of non-labeled nucleotides.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for nucleotide exchange.

  • Termination: Stop the reaction by rapid filtration through a nitrocellulose filter, followed by washing with ice-cold assay buffer to remove unbound nucleotides.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the competing non-labeled nucleotide to determine the IC₅₀, which can be used to infer the relative binding affinity.

GTPase Activity Assay

This assay determines the rate at which a G-protein hydrolyzes a given nucleotide.

Materials:

  • Purified GTPase (e.g., a specific Gα subunit)

  • GTP, ITP, and other analogs

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Reaction Setup: In a 96-well plate, add the purified GTPase to the assay buffer.

  • Reaction Initiation: Start the reaction by adding a saturating concentration of the nucleotide to be tested (GTP or ITP).

  • Incubation: Incubate the plate at 37°C. Take time-point samples (e.g., every 5-10 minutes) by stopping the reaction with the phosphate detection reagent.

  • Quantification: Measure the absorbance of the samples at the appropriate wavelength for the phosphate detection reagent.

  • Data Analysis: Create a standard curve using the phosphate standard solution. Use the standard curve to determine the amount of inorganic phosphate released over time for each nucleotide. The rate of hydrolysis can then be calculated.

Visualizing the Concepts

To better understand the context of these experiments, the following diagrams illustrate the G-protein signaling pathway and a typical experimental workflow for validating a GTP analog.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_protein G-Protein (αβγ-GDP) GPCR_active->G_protein 2. Activation G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Response Cellular Response Effector->Response 4. Downstream Signaling Ligand Ligand (Agonist) Ligand->GPCR 1. Binding GTP GTP GTP->G_protein GDP GDP GDP->G_protein G_alpha_GTP->G_protein 5. GTP Hydrolysis G_alpha_GTP->Effector 3. Effector Modulation G_beta_gamma->Effector

Caption: The G-protein signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Purify_G Purify G-Protein Binding_Assay Binding Assay (e.g., competition with [³⁵S]GTPγS) Purify_G->Binding_Assay Hydrolysis_Assay GTPase Activity Assay (e.g., Malachite Green) Purify_G->Hydrolysis_Assay Prep_Membranes Prepare Receptor Membranes (optional) Prep_Membranes->Binding_Assay Downstream_Assay Downstream Effector Assay (e.g., cAMP measurement) Prep_Membranes->Downstream_Assay Compare_Affinity Compare Binding Affinity (IC₅₀ values) Binding_Assay->Compare_Affinity Compare_Hydrolysis Compare Hydrolysis Rates Hydrolysis_Assay->Compare_Hydrolysis Compare_Activation Compare Effector Activation Downstream_Assay->Compare_Activation Conclusion Conclusion: Validate ITP as a suitable GTP analog for the system Compare_Affinity->Conclusion Compare_Hydrolysis->Conclusion Compare_Activation->Conclusion

Caption: Experimental workflow for validating ITP as a GTP analog.

References

ITP vs. ATP as ATPase Substrates: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative use of Inosine (B1671953) Triphosphate (ITP) and Adenosine (B11128) Triphosphate (ATP) as substrates for ATPase enzymes. This document provides an objective analysis of their performance, supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Introduction

Adenosine triphosphate (ATP) is the universal energy currency in biological systems, fueling a vast array of cellular processes through its hydrolysis by ATPases. However, other nucleoside triphosphates, such as inosine triphosphate (ITP), can also serve as substrates for these enzymes, albeit often with different efficiencies.[1] ITP, which differs from ATP only in the purine (B94841) base (hypoxanthine instead of adenine), provides a valuable tool for dissecting the specific structural requirements and mechanistic nuances of ATPase activity. Understanding the comparative kinetics of ITP and ATP hydrolysis is crucial for researchers studying enzyme mechanisms, developing novel therapeutic inhibitors, and interpreting data from in vitro and in vivo experiments where non-canonical nucleotides may be present.

Comparative Analysis of Substrate Performance

While comprehensive kinetic data for ITP hydrolysis across a wide range of ATPases is not as extensively documented as for ATP, available studies indicate that ITP is generally a less efficient substrate. This difference in efficacy provides insights into the critical role of the adenine (B156593) moiety in substrate recognition and binding by many ATPases.

Data Summary: ITP vs. ATP as ATPase Substrates

ATPase TypeOrganism/TissueSubstrateK_mV_maxRelative Activity (%) (ITP vs. ATP)Reference(s)
Myosin ATPase Rabbit Psoas MuscleMg·ATP--100[2][3]
Mg·ITP--~15-50 (Reduced rate of force recovery and NTPase activity)[2][3]
Ca²⁺-ATPase (SERCA) Rabbit Skeletal MuscleATP12.16 ± 2.25 µM1.68 ± 0.09 µmol/min/mg100[4]
ITPData not availableData not availableITP does not affect cooperative calcium binding, unlike ATP.[5]
Na⁺/K⁺-ATPase -ATP~0.5 mM-100[6]
ITPData not availableData not availableData not available
F1F0-ATPase -ATP--100
ITPData not availableData not availableLower affinity for EcF1 compared to ATP.[2]

Note: The table above summarizes available data. A significant lack of comprehensive, directly comparable kinetic parameters (K_m and V_max) for ITP across various ATPases is evident in the current literature. Much of the available information is qualitative or semi-quantitative.

Key Observations from Experimental Data

Studies on myosin ATPase have shown that substituting ATP with ITP leads to a significant reduction in the rate of force recovery and overall NTPase activity in muscle fibers.[2][3] This suggests that the adenine base is important for optimal coupling of chemical energy to mechanical work in the muscle contraction cycle.

For SERCA-type Ca²⁺-ATPases , while specific kinetic parameters for ITP are scarce, it has been observed that ITP, along with GTP and CTP, does not affect the cooperative binding of calcium to the enzyme, a regulatory feature that is influenced by ATP.[5] This implies a distinct role for the adenine nucleotide in the allosteric regulation of SERCA function, beyond its role as an energy source.

Experimental Protocols

To facilitate further research in this area, detailed protocols for two common ATPase activity assays are provided below. These can be adapted for the comparative analysis of ITP and ATP.

Malachite Green Colorimetric Assay

This method is based on the quantification of inorganic phosphate (B84403) (Pi) released during ATP or ITP hydrolysis. The free phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[7][8][9]

Materials:

  • Purified ATPase enzyme

  • ATP and ITP stock solutions (high purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green in water

    • Solution B: 4.2% Ammonium Molybdate in 4 N HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This working reagent should be prepared fresh.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve: Create a series of dilutions of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 40 µM).

  • Reaction Setup:

    • In a 96-well plate, add the desired amount of purified ATPase enzyme to each well.

    • Include control wells with no enzyme to measure non-enzymatic hydrolysis of the substrates.

    • Initiate the reaction by adding either ATP or ITP to the wells to a final volume (e.g., 50 µL). The final substrate concentration should be varied to determine K_m and V_max.

  • Incubation: Incubate the plate at the optimal temperature for the specific ATPase for a fixed period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Color Development: Stop the reaction by adding a volume of the Malachite Green Working Reagent (e.g., 100 µL) to each well.

  • Incubation for Color Development: Incubate the plate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the absorbance of the corresponding reaction wells.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of Pi released.

    • Calculate the specific activity of the ATPase (µmol Pi/min/mg protein).

    • Plot the initial reaction velocities against substrate concentrations and use non-linear regression (e.g., Michaelis-Menten equation) to determine K_m and V_max for both ATP and ITP.

Radioactive [γ-³²P]-NTP ATPase Assay

This highly sensitive method measures the release of radioactive inorganic phosphate ([³²P]Pi) from [γ-³²P]-labeled ATP or ITP.[1][10][11]

Materials:

  • Purified ATPase enzyme

  • [γ-³²P]-ATP and [γ-³²P]-ITP (radiolabeled)

  • Unlabeled ATP and ITP stock solutions

  • Assay Buffer (as described above)

  • Quenching Solution (e.g., 1 M HCl, 10% activated charcoal)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, purified ATPase enzyme, and a mixture of unlabeled and [γ-³²P]-labeled ATP or ITP. The specific activity of the labeled nucleotide should be known.

    • Include control reactions without enzyme.

  • Incubation: Incubate the reactions at the optimal temperature for a specific time, ensuring the reaction remains in the linear range.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution. The activated charcoal will bind the unhydrolyzed [γ-³²P]-NTP.

  • Separation: Centrifuge the samples to pellet the charcoal with the bound unhydrolyzed nucleotide.

  • Measurement:

    • Take an aliquot of the supernatant, which contains the released [³²P]Pi.

    • Add the supernatant to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³²P]Pi released by comparing the counts per minute (CPM) to a standard curve of known [³²P]Pi concentrations.

    • Calculate the specific activity of the ATPase.

    • Determine K_m and V_max by varying the substrate concentration as described for the Malachite Green assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and experimental procedures can greatly enhance understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of Na⁺/K⁺-ATPase

The Na⁺/K⁺-ATPase is not only an ion pump but also a signaling scaffold. Binding of cardiotonic steroids like ouabain (B1677812) can trigger a cascade of intracellular signaling events independent of its pumping function.[10][12]

Na_K_ATPase_Signaling Ouabain Ouabain Na_K_ATPase Na+/K+-ATPase Ouabain->Na_K_ATPase Binds Src Src Kinase Na_K_ATPase->Src Activates ROS ROS Na_K_ATPase->ROS Generates PLC PLC Na_K_ATPase->PLC Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Activates ROS->Transcription_Factors IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC PKC->Raf Ca_release->Transcription_Factors Gene_Expression Gene Expression (Growth, Hypertrophy) Transcription_Factors->Gene_Expression

Na⁺/K⁺-ATPase signaling cascade.
Role of Ca²⁺-ATPase (SERCA) in Muscle Relaxation

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) plays a critical role in muscle relaxation by actively pumping Ca²⁺ ions from the cytosol back into the sarcoplasmic reticulum, thus lowering cytosolic Ca²⁺ levels and causing the dissociation of Ca²⁺ from troponin.[13]

SERCA_Muscle_Relaxation cluster_SR Sarcoplasmic Reticulum (SR) Lumen cluster_Cytosol Cytosol SR_Ca High [Ca2+] Cytosol_Ca Low [Ca2+] Troponin_Ca Troponin-Ca2+ Complex Cytosol_Ca->Troponin_Ca Contraction Signal Relaxation Muscle Relaxation Cytosol_Ca->Relaxation leads to SERCA SERCA Pump Cytosol_Ca->SERCA Troponin_Ca->Cytosol_Ca Ca2+ dissociates Tropomyosin_Shift Tropomyosin shifts, exposing myosin-binding sites Troponin_Ca->Tropomyosin_Shift Contraction Muscle Contraction Tropomyosin_Shift->Contraction SERCA->SR_Ca 2 Ca2+ ATP_hydrolysis ATP -> ADP + Pi ATP_hydrolysis->SERCA ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffers, ATP, ITP) start->prep_reagents setup_rxn Set up Reactions in 96-well Plate (Enzyme + Buffer) prep_reagents->setup_rxn add_substrate Add Substrates (ATP or ITP) setup_rxn->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_rxn Stop Reaction & Add Detection Reagent incubate->stop_rxn measure Measure Absorbance stop_rxn->measure analyze Data Analysis (Standard Curve, K_m, V_max) measure->analyze end End analyze->end

References

Decoding Enzyme Fidelity: A Comparative Analysis of Inosine-5'-triphosphate versus Canonical NTPs as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate specificity is paramount. This guide provides a comprehensive comparison of how enzymes differentiate between the non-canonical nucleotide Inosine-5'-triphosphate (ITP) and the canonical nucleoside triphosphates (NTPs) – Adenosine-5'-triphosphate (ATP), Guanosine-5'-triphosphate (GTP), Cytidine-5'-triphosphate (CTP), and Uridine-5'-triphosphate (UTP).

The presence of non-canonical nucleotides like ITP in the cellular pool can have significant consequences, including mutagenesis and disruption of cellular signaling.[1][2] Therefore, the ability of enzymes to discriminate against these substrates is crucial for maintaining cellular integrity. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways and experimental workflows to provide a clear understanding of this critical aspect of enzyme kinetics.

Quantitative Comparison of Enzyme Specificity

The specificity of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). A higher value indicates greater efficiency. The following tables summarize the available quantitative data comparing the kinetic parameters of various enzymes for ITP versus canonical NTPs.

DNA Polymerase η (polη)

DNA polymerase η is a translesion synthesis polymerase that exhibits a notable ability to utilize ITP, albeit with implications for mutagenesis.

Substrate (Incoming NTP)Template BaseKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹μM⁻¹)Reference
ITP dC150 ± 200.003 ± 0.00020.02[3]
ITP dT270 ± 400.0003 ± 0.000030.0011[3]
ATP dCN/DN/DNo incorporation observed[3]
GTP dC260 ± 400.0019 ± 0.00020.0073[3]
dGTP dC0.8 ± 0.10.015 ± 0.00118.5[3]
N/D: Not Determined

Key Observation: The catalytic efficiency (kcat/Km) of human DNA polymerase η for incorporating ITP opposite a dC template is approximately 2.7 times higher than for incorporating GTP opposite the same template, highlighting the promutagenic potential of ITP.[3] However, the efficiency of incorporating the correct deoxyribonucleotide (dGTP) is orders of magnitude higher.[3]

Hexokinase D (Glucokinase)

Hexokinase D, also known as glucokinase, primarily utilizes ATP as a phosphate (B84403) donor. Studies have shown that ITP is a significantly poorer substrate.

Substrate (Phosphate Donor)Relative KmRelative VmaxReference
ITP 24x higher than ATP~8-fold lower than ATP[1][4]
ATP 1 (Reference)1 (Reference)[1][4]

Key Observation: For hexokinase D, the Michaelis constant (Km) for ITP is 24 times higher than for ATP, and the maximum reaction velocity (Vmax) is about 8-fold lower, indicating a much lower affinity and catalytic turnover with ITP as a phosphate donor.[1][4]

The Metabolic Context of Inosine-5'-triphosphate

To understand the significance of enzyme specificity for ITP, it's crucial to consider its metabolic origins and fate. ITP can arise from the deamination of ATP or the phosphorylation of inosine (B1671953) monophosphate (IMP), a central intermediate in purine (B94841) metabolism.[5][6][7] The enzyme inosine triphosphate pyrophosphatase (ITPA) plays a critical "house-cleaning" role by hydrolyzing ITP to IMP, thereby preventing its accumulation and incorporation into nucleic acids.[2]

ITP_Metabolism cluster_de_novo De Novo Purine Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP Multiple Steps ITP ITP (Inosine-5'-triphosphate) IMP->ITP Kinases AMP AMP IMP->AMP Adenylosuccinate synthetase, Adenylosuccinate lyase GMP GMP IMP->GMP IMP Dehydrogenase, GMP synthetase Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT ATP ATP ATP->ITP Deamination ITP->IMP ITPA (Inosine Triphosphate Pyrophosphatase) GTP GTP AMP->ATP Kinases GMP->GTP Kinases

Figure 1: Metabolic pathways of ITP synthesis and degradation.

Experimental Protocols

Determining the kinetic parameters of an enzyme with different substrates involves a series of well-defined steps. Below is a generalized protocol for a steady-state kinetic analysis of a polymerase, which can be adapted for other enzymes.

General Protocol for Steady-State Kinetic Analysis of Polymerase Activity

This protocol is based on methods used to study the incorporation of nucleotides by DNA polymerases.[3]

1. Materials and Reagents:

  • Purified enzyme (e.g., DNA Polymerase)

  • Substrates: ITP, ATP, GTP, dNTPs (as required)

  • DNA primer-template duplex with a single nucleotide overhang on the template strand

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)

  • Quench Solution (e.g., 95% formamide, 20 mM EDTA)

  • Radioactively or fluorescently labeled primer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

2. Experimental Procedure:

  • Primer Labeling: The 5'-end of the primer is typically labeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP or with a fluorescent dye.

  • Primer-Template Annealing: The labeled primer is annealed to the template DNA by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. A typical reaction mixture (20 µL) contains the reaction buffer, a fixed concentration of the enzyme, a fixed concentration of the primer-template duplex, and varying concentrations of the nucleotide substrate (ITP, ATP, or GTP).

  • Initiation of Reaction: Initiate the reaction by transferring the reaction tubes from ice to a 37°C water bath.

  • Time Course: Aliquots are taken at specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes) and the reaction is stopped by adding the aliquot to the quench solution.

  • Product Separation: The reaction products (extended and unextended primers) are separated by denaturing PAGE.

  • Data Acquisition: The gel is exposed to a phosphor screen, and the radioactive signals are quantified using a phosphorimager. For fluorescently labeled primers, the gel is imaged using a fluorescence scanner.

  • Data Analysis: The percentage of primer extension is calculated for each time point and substrate concentration. The initial velocity (V₀) is determined from the linear phase of the reaction. V₀ is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The catalytic efficiency (kcat/Km) is then calculated.

Experimental Workflow for Comparing Substrate Specificity

The following diagram illustrates a typical workflow for comparing the specificity of an enzyme for ITP versus canonical NTPs.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Kinetic Assay cluster_analysis 3. Data Analysis cluster_results 4. Results & Comparison Enzyme Purify/Obtain Enzyme Reaction Set up reactions with varying substrate concentrations Enzyme->Reaction Substrates Prepare Substrates (ITP, ATP, GTP, etc.) Substrates->Reaction Assay_Components Prepare Buffers & Other Reagents Assay_Components->Reaction Incubation Incubate at optimal temperature and pH Reaction->Incubation Quenching Stop reactions at defined time points Incubation->Quenching Detection Detect and quantify product formation (e.g., PAGE, Spectroscopy) Quenching->Detection V0_Calc Calculate initial velocities (V₀) Detection->V0_Calc MM_Plot Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) V0_Calc->MM_Plot Fit_Data Fit data to Michaelis-Menten equation MM_Plot->Fit_Data Kinetic_Params Determine Km, Vmax, kcat Fit_Data->Kinetic_Params Specificity Calculate Specificity Constant (kcat/Km) Kinetic_Params->Specificity Comparison Compare kinetic parameters for ITP vs. canonical NTPs Specificity->Comparison

Figure 2: Workflow for comparing enzyme substrate specificity.

Conclusion

The available data, though limited to a few enzymes, clearly demonstrates that enzymes can differentiate between ITP and canonical NTPs, albeit with varying degrees of fidelity. While some enzymes, like hexokinase, show a strong preference for their canonical substrate (ATP) over ITP, others, such as DNA polymerase η, can utilize ITP with significant efficiency, leading to potential mutagenic consequences. The "house-cleaning" enzyme ITPA plays a vital role in mitigating this threat by efficiently hydrolyzing ITP.

For researchers in drug development, understanding these differences in specificity is crucial. For instance, targeting enzymes that are more permissive to non-canonical nucleotides could be a strategy for developing novel therapeutics. Further research into the kinetic parameters of a wider range of enzymes with ITP will provide a more complete picture of the cellular management of this non-canonical nucleotide and may reveal new avenues for therapeutic intervention.

References

Evaluating ITP as a GTP Substitute in In Vitro Transcription: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing in vitro transcription (IVT) is critical for producing high-quality RNA for therapeutics, diagnostics, and research applications. While Guanosine Triphosphate (GTP) is a canonical nucleotide essential for RNA synthesis, its analog, Inosine (B1671953) Triphosphate (ITP), presents a specialized alternative, particularly for templates with high GC content that are prone to forming inhibitory secondary structures. This guide provides an objective comparison of ITP and GTP in T7 RNA polymerase-mediated transcription, summarizing available quantitative data, detailing experimental protocols, and visualizing key processes.

Data Presentation: ITP vs. GTP in Transcription

Direct quantitative comparisons of RNA yield when GTP is completely substituted with ITP are not extensively documented in peer-reviewed literature. Most studies utilize ITP in combination with GTP to disrupt G-quadruplexes or other secondary structures in GC-rich templates. However, T7 RNA polymerase is known to incorporate ITP, primarily in place of guanosine.[1] The following tables summarize typical yields with GTP and present key kinetic parameters that govern transcription efficiency.

Table 1: Typical RNA Yields in Standard T7 In Vitro Transcription (with GTP)

DNA Template (1 µg)Reaction VolumeIncubation TimeExpected RNA Yield (µg)Reference
~2.5 kb Plasmid20 µL2 hours80 - 100+NEB Inc.
1.8 kb Plasmid20 µL2 hours~180Thermo Fisher Scientific
0.3 kb PCR Product20 µL2 hours40 - 50

Yields are highly dependent on the specific template, promoter strength, and purification method.

Table 2: Kinetic Parameters of T7 RNA Polymerase with Canonical NTPs

ParameterValueCondition
NTP Binding (Kd)80 µMElongation Complex, 25°C
NMP Incorporation Rate220 s-1Elongation Complex, 25°C
Pyrophosphorolysis (kmax)0.8 s-1Elongation Complex, 25°C

Molecular Basis of ITP vs. GTP Incorporation

GTP forms three hydrogen bonds with cytosine, creating a stable base pair that is efficiently recognized by RNA polymerase. ITP, which has a hypoxanthine (B114508) base instead of guanine, forms only two hydrogen bonds with cytosine. This weaker interaction is the basis for its utility in disrupting the stable G-C clusters that can cause polymerase pausing or dissociation.

G cluster_setup Reaction Setup cluster_analysis Comparative Analysis GTP Control Reaction (100% GTP) IVT In Vitro Transcription (T7 RNA Polymerase, 37°C, 2h) GTP->IVT ITP Test Reaction (100% ITP) ITP->IVT DNase DNase I Treatment IVT->DNase Shared Process Purify RNA Purification (Column or Precipitation) DNase->Purify Yield Yield Quantification (Spectrophotometry) Purify->Yield Integrity Integrity Assessment (Denaturing Gel / Bioanalyzer) Purify->Integrity

References

Cross-Validation of Inosine-5'-Triphosphate (ITP) Trisodium Salt from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to ensuring reproducible and reliable experimental outcomes. Inosine-5'-triphosphate (ITP) trisodium (B8492382) salt is a critical nucleotide analog often used as a substitute for GTP in studies of G-protein coupled receptor (GPCR) signaling and other enzymatic reactions. Variations in purity, stability, and the presence of contaminants between lots and suppliers can significantly impact experimental results. This guide provides a framework for the cross-validation of ITP trisodium salt from different commercial suppliers.

While direct comparative studies between suppliers are not always publicly available, this guide outlines the necessary experimental protocols and data presentation formats to enable researchers to conduct their own in-house validation. The following sections detail methods for assessing the quality and performance of ITP from various sources.

Data Presentation: A Comparative Overview

A crucial first step in cross-validation is to compare the specifications provided by each supplier. This information, typically found on the product data sheets, can offer initial insights into the quality of the ITP trisodium salt. When sourcing from multiple suppliers, it is recommended to compile this information into a centralized table for easy comparison.

Table 1: Supplier Specification Comparison for ITP Trisodium Salt

ParameterSupplier ASupplier BSupplier C
Product Number I0879[1][2]I0038-100MG[3]HY-W013706[4]
Purity (by HPLC) ≥95%[1][2]Min. 85.0%[3]99.09%[4]
Molecular Formula C₁₀H₁₂N₄Na₃O₁₄P₃C₁₀H₁₅N₄O₁₄P₃C₁₀H₁₂N₄Na₃O₁₄P₃
Molecular Weight 574.11[2]574.11[3]574.11
Form Solid[3]Solid[3]Solid
Appearance White[3]White[3]White
Storage Conditions -20°C[2]Heat Sensitive, Moisture Sensitive-20°C
Solubility Not specifiedNot specifiedNot specified
CAS Number 35908-31-7[2]35908-31-7[3]35908-31-7

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always refer to the most current certificate of analysis for specific lot information.

Experimental Protocols for Cross-Validation

To empirically assess the quality and performance of ITP from different suppliers, a series of validation experiments should be conducted. The following protocols are recommended:

Purity and Integrity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To independently verify the purity of ITP trisodium salt from each supplier and to detect the presence of related impurities such as inosine-5'-diphosphate (IDP), inosine-5'-monophosphate (IMP), or other degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve ITP from each supplier in a suitable aqueous buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing ITP, IDP, and IMP to determine retention times.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 249 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the purity of ITP for each supplier by dividing the area of the ITP peak by the total area of all peaks and multiplying by 100.

    • Compare the impurity profiles between suppliers.

In-Use Stability Testing

Objective: To evaluate the stability of ITP from different suppliers under typical experimental conditions.

Methodology:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of ITP from each supplier in a relevant biological buffer (e.g., HEPES or Tris-based buffers).

  • Storage Conditions:

    • Aliquot the stock solutions and store them at various temperatures that mimic experimental conditions (e.g., 4°C, room temperature, and 37°C).

  • Time Points:

    • Analyze the samples at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours) using the HPLC method described above.

  • Data Analysis:

    • Plot the percentage of remaining ITP as a function of time for each supplier and storage condition.

    • Determine the rate of degradation and compare the stability profiles.

Functional Assessment in an Enzyme Kinetic Assay

Objective: To compare the performance of ITP from different suppliers as a substrate in a relevant enzymatic reaction. Inosine triphosphatase (ITPase) is an enzyme that hydrolyzes ITP to IMP and pyrophosphate, making it a suitable model system.

Methodology:

  • Reagents:

    • Purified ITPase enzyme.

    • ITP solutions of varying concentrations (e.g., 0-500 µM) prepared from each supplier's stock.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT).

    • Malachite green reagent for phosphate (B84403) detection.

  • Assay Procedure:

    • Set up a series of reactions in a 96-well plate. Each well should contain the reaction buffer, a fixed concentration of ITPase, and a specific concentration of ITP.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., 0.5 M EDTA).

    • Add the malachite green reagent to quantify the amount of inorganic phosphate released.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Generate a standard curve using a known concentration of phosphate.

    • Calculate the initial reaction velocity (V₀) for each ITP concentration.

    • Plot V₀ versus ITP concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ, for ITP from each supplier.

    • Compare the kinetic parameters to assess if there are performance differences.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the context and processes involved in ITP cross-validation, the following diagrams have been generated.

G_Protein_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 4. Gα-ITP binds GDP GDP G_Protein->GDP 3. GDP-GTP Exchange Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Activation Ligand Ligand Ligand->GPCR 1. Binding ITP ITP (GTP Analog) ITP->G_Protein Substitutes for GTP Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Signal Transduction

Caption: G-Protein signaling pathway with ITP as a GTP analog.

Cross_Validation_Workflow cluster_sourcing Sourcing & Documentation cluster_testing Experimental Validation cluster_analysis Data Analysis & Comparison S1 Select Suppliers (A, B, C) S2 Procure ITP Trisodium Salt S1->S2 S3 Compile Supplier Certificates of Analysis S2->S3 T1 Purity Analysis (HPLC) S3->T1 T2 Stability Assessment S3->T2 T3 Functional Assay (Enzyme Kinetics) S3->T3 A1 Compare Purity & Impurity Profiles T1->A1 A2 Compare Degradation Rates T2->A2 A3 Compare Kinetic Parameters (Km, Vmax) T3->A3 Decision Supplier Selection A1->Decision A2->Decision A3->Decision

Caption: Logical workflow for cross-validating ITP from different suppliers.

Enzyme_Kinetic_Assay_Workflow start Start prep Prepare ITP serial dilutions for each supplier start->prep reaction Set up reactions: Buffer + Enzyme + ITP prep->reaction incubate Incubate at 37°C reaction->incubate stop Stop reaction incubate->stop detect Quantify phosphate (Malachite Green) stop->detect measure Read Absorbance at 620 nm detect->measure analyze Calculate V₀ and determine Km, Vmax measure->analyze end End analyze->end

Caption: Experimental workflow for the ITPase kinetic assay.

By following this comprehensive guide, researchers can systematically evaluate and compare ITP trisodium salt from different suppliers, ensuring the selection of a high-quality reagent that meets the rigorous demands of their scientific investigations. This due diligence is a critical investment in the validity and reproducibility of experimental data.

References

A Comparative Guide: Inosine-5'-triphosphate (ITP) vs. Guanosine-5'-triphosphate (GTP) in Inducing Secretion in Permeabilized Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of inosine-5'-triphosphate (ITP) and guanosine-5'-triphosphate (GTP) in their ability to induce secretion from permeabilized cells. While GTP is a well-established key regulator of exocytosis, the role of ITP is less defined. This document summarizes the available experimental evidence, outlines relevant experimental protocols, and visualizes the pertinent signaling pathways.

Comparative Overview

Guanosine-5'-triphosphate (GTP) is universally recognized as a critical nucleotide for the activation of GTP-binding proteins (G-proteins), which are essential for driving regulated exocytosis in a variety of cell types. In permeabilized cell systems, the introduction of GTP or its non-hydrolyzable analogs is often a prerequisite for Ca²⁺-dependent secretion.

Data Presentation: ITP vs. GTP in G-protein-mediated Processes

The following table summarizes the comparative efficacy of ITP and GTP based on studies of their interaction with different classes of G-proteins. This data provides an indirect assessment of their potential to induce secretion, a process heavily reliant on G-protein function.

FeatureGuanosine-5'-triphosphate (GTP)Inosine-5'-triphosphate (ITP)Key Findings & Citations
Role in Secretion Potent and universal inducer of exocytosis in permeabilized cells in the presence of Ca²⁺.Implied to be stimulatory at sufficient concentrations, but direct dose-response data on secretion is lacking.GTP is a well-established requirement for secretion in permeabilized mast cells and other secretory cells. A dissertation mentions the use of ITP at "sub-stimulatory concentrations" in permeabilized mast cells, suggesting a stimulatory effect at higher concentrations, though no quantitative data was provided.
Activation of Gs-proteins (e.g., adenylyl cyclase pathway) High potency and efficacy in activating Gs and stimulating adenylyl cyclase.Less potent and efficient than GTP in activating Gs and stimulating adenylyl cyclase.Studies on a β2-adrenergic receptor-Gs fusion protein showed GTP to be more effective than ITP.
Activation of Gi-proteins (e.g., in HL-60 cells) Effective in activating Gi-proteins, leading to GTP hydrolysis.Can effectively activate Gi-proteins. Chemoattractants were found to be more potent activators of ITPase than GTPase in some contexts.In HL-60 cell membranes, chemoattractants stimulated both GTP and ITP hydrolysis by Gi-proteins.
Activation of Transducin (Gt) Efficiently hydrolyzed by transducin.Hydrolyzed by transducin, but less efficiently than GTP.Studies on the retinal G-protein transducin showed the order of hydrolysis efficacy to be GTP > ITP.
Interaction with other GTPases The canonical nucleotide for the activation of a wide range of small GTPases (e.g., Rab, Rho) that are critical for exocytosis.Can function as an alternative substrate for GTPases, but specific studies on its interaction with secretion-related small GTPases are limited.General literature suggests ITP can be a substrate for GTPases.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of nucleotide-induced secretion in permeabilized cells. Below are representative protocols for cell permeabilization and secretion assays.

Mast Cell Permeabilization with Streptolysin-O (SL-O) and Secretion Assay

This protocol is adapted from studies on mast cell exocytosis.

a. Cell Preparation:

  • Rat peritoneal mast cells are isolated and purified.

  • Cells are washed and resuspended in a buffered salt solution (e.g., PIPES-buffered saline) at a concentration of 10⁶ cells/mL.

b. Permeabilization Procedure:

  • Mast cells are incubated with a low concentration of the pore-forming toxin Streptolysin-O (SL-O) (e.g., 0.4 IU/mL) in a low-Ca²⁺ buffer at 37°C for 5 minutes.

  • The permeabilization is stopped by centrifugation at 4°C.

c. Secretion Assay:

  • Permeabilized cells are resuspended in a buffer mimicking the intracellular environment, containing ATP (1 mM) and varying concentrations of free Ca²⁺ (buffered with EGTA).

  • The cells are then stimulated with different concentrations of GTP or ITP (e.g., 1 µM to 1 mM) for a defined period (e.g., 15-30 minutes) at 37°C.

  • The reaction is terminated by placing the tubes on ice and centrifuging to pellet the cells.

  • The supernatant is collected to measure the release of a secretory marker (e.g., hexosaminidase) using a colorimetric assay.

  • The cell pellet is lysed to determine the total cellular content of the marker.

  • Secretion is expressed as a percentage of the total cellular content.

Platelet Permeabilization with Digitonin (B1670571) and Secretion Assay

This protocol is suitable for studying secretion from platelets.

a. Platelet Preparation:

  • Human platelets are isolated from whole blood by centrifugation and gel filtration.

  • Platelets are resuspended in a suitable buffer (e.g., HEPES-buffered Tyrode's solution).

b. Permeabilization Procedure:

  • Platelets are incubated with a low concentration of digitonin (e.g., 10-20 µg/mL) in a Ca²⁺-free buffer at room temperature for 5-10 minutes.

  • Permeabilization is monitored by the influx of a small molecule like Trypan blue.

c. Secretion Assay:

  • Permeabilized platelets are washed and resuspended in an intracellular-like buffer containing ATP and a Ca²⁺/EGTA buffer system.

  • Secretion is initiated by the addition of GTP or ITP at various concentrations.

  • The mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).

  • The reaction is stopped, and the platelets are pelleted by centrifugation.

  • The release of serotonin (B10506) (a dense granule marker) or platelet-derived growth factor (PDGF; an alpha-granule marker) into the supernatant is quantified using appropriate methods (e.g., ELISA or radioactive assays).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in G-protein-mediated exocytosis and a general experimental workflow.

G_Protein_Signaling_in_Exocytosis cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Events cluster_response Cellular Response GTP GTP G_protein G-protein (inactive, GDP-bound) GTP->G_protein Activation ITP ITP ITP->G_protein Activation (G-protein dependent efficacy) G_protein_active G-protein (active, GTP/ITP-bound) Effector Effector Protein (e.g., PLC, Rho/Rab GEFs) G_protein_active->Effector Stimulation Second_Messengers Second Messengers (e.g., IP3, DAG, Ca²⁺) Effector->Second_Messengers Generation Exocytotic_Machinery Exocytotic Machinery (e.g., SNAREs, Rab, Rho) Second_Messengers->Exocytotic_Machinery Activation Secretion Secretion (Exocytosis) Exocytotic_Machinery->Secretion Induction

Caption: GTP/ITP-mediated G-protein activation leading to secretion.

Experimental_Workflow start Isolate and Prepare Cells (e.g., Mast Cells, Platelets) permeabilize Permeabilize Cell Membrane (e.g., SL-O, Digitonin) start->permeabilize wash Wash to Remove Cytosolic Components permeabilize->wash resuspend Resuspend in Intracellular Buffer (with ATP and Ca²⁺/EGTA) wash->resuspend stimulate Stimulate with Nucleotides (GTP or ITP at various concentrations) resuspend->stimulate incubate Incubate at 37°C stimulate->incubate stop Stop Reaction and Pellet Cells incubate->stop collect Collect Supernatant stop->collect measure Measure Secreted Marker (e.g., Hexosaminidase, Serotonin) collect->measure analyze Analyze Data and Compare Efficacy measure->analyze

Caption: General workflow for studying nucleotide-induced secretion.

Conclusion

GTP is the established and potent nucleotide driving G-protein-mediated secretion in permeabilized cells. The available evidence suggests that ITP can also activate certain G-proteins, indicating a potential role in stimulating exocytosis. However, the efficacy of ITP relative to GTP is highly dependent on the specific G-protein subtype involved in the secretory pathway of a given cell type. Direct, quantitative comparative studies are needed to fully elucidate the potency and efficacy of ITP in inducing secretion. Researchers investigating novel modulators of exocytosis may find the differential effects of ITP on various G-proteins a useful tool for dissecting the specific G-protein pathways involved in secretion.

References

A Comparative Analysis of the Self-Association Properties of ITP, GTP, and ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the self-association properties of three essential purine (B94841) nucleoside triphosphates: Inosine (B1671953) 5'-triphosphate (ITP), Guanosine (B1672433) 5'-triphosphate (GTP), and Adenosine (B11128) 5'-triphosphate (ATP). Understanding the self-association behavior of these molecules is crucial for elucidating their roles in various cellular processes and for the development of novel therapeutics. This document summarizes quantitative experimental data, details the methodologies used for their determination, and visualizes a key signaling pathway influenced by these properties.

Quantitative Data Summary

The self-association of ITP, GTP, and ATP in aqueous solutions is primarily driven by base-stacking interactions. The extent of this association is quantified by the association constant (K), where a higher value indicates a greater tendency for self-association. The following table summarizes the association constants for the deprotonated species (NTP^4-) and at their maximum self-association tendency, as determined by ¹H-NMR spectroscopy.

Nucleoside TriphosphateAssociation Constant (K) for NTP^4- (M⁻¹)Maximum Association Constant (K) (M⁻¹)Conditions for Maximum Association
ITP ~ 0.4[1]~ 2.9 (for D(ITP)³⁻/D₂(ITP)²⁻ in a 1:1 ratio)[1]pD where the N-7 position is 50% protonated
GTP ~ 0.7 - 0.8[1]~ 2.9 (for D(GTP)³⁻/D₂(GTP)²⁻ in a 1:1 ratio)[1]pD where the N-7 position is 50% protonated
ATP ~ 1.3[1]~ 6 (for D(ATP)³⁻/D₂(ATP)²⁻ in a 1:1 ratio)[1]pD where the N-1 position is 50% protonated

Note: Data was obtained in D₂O at 25°C.[1] The notation D(NTP) refers to the deuterated form of the nucleotide.

The data clearly indicates that under fully deprotonated conditions, the tendency for self-association follows the order ATP > GTP > ITP.[1] However, the self-association for all three nucleotides is significantly influenced by the protonation state of the purine base.[1] For ITP and GTP, maximum stacking occurs when the N-7 position is partially protonated, while for ATP, it is the N-1 position.[1] Notably, ATP exhibits the strongest tendency for self-association among the three.[1]

Experimental Protocols

The determination of self-association constants for nucleotides relies on sensitive techniques that can measure the changes in physical properties of a solution as a function of solute concentration. The primary methods cited in the literature for this purpose are ¹H-NMR Spectroscopy, Analytical Ultracentrifugation, and Vapor Pressure Osmometry.

¹H-NMR Spectroscopy for Measuring Self-Association

This method is based on the principle that the chemical shift of protons on the purine ring is sensitive to the local magnetic environment.[1] When nucleotides stack, the aromatic rings create an anisotropic magnetic field that shields the protons of neighboring molecules, causing an upfield shift in their resonance signals. The magnitude of this shift is dependent on the extent of association.

Methodology:

  • Sample Preparation: A series of solutions with varying concentrations of the nucleotide (e.g., ITP, GTP, or ATP) are prepared in a suitable solvent, typically D₂O to avoid the large solvent proton signal. The pD (the equivalent of pH in D₂O) of the solutions is carefully adjusted using DCl or NaOD to study the effect of protonation.

  • NMR Data Acquisition: ¹H-NMR spectra are recorded for each sample at a constant temperature (e.g., 25°C) on a high-resolution NMR spectrometer. The chemical shifts of specific, non-exchangeable protons on the purine base (e.g., H-2, H-8) and the ribose moiety (H-1') are measured.

  • Data Analysis: The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the monomer (δ_m) and the stacked oligomer (δ_s). The association constant (K) is determined by fitting the concentration-dependent chemical shift data to a suitable model, such as the isodesmic model of indefinite non-cooperative stacking.[1] This model assumes that the equilibrium constant for the addition of a monomer to a stack of any length is the same.

Analytical Ultracentrifugation (AUC) - Sedimentation Equilibrium

Sedimentation equilibrium is a powerful technique for studying molecular interactions in solution.[2][3][4][5][6] At equilibrium, the process of sedimentation due to centrifugal force is balanced by diffusion, resulting in a stable concentration gradient of the solute. The shape of this gradient is dependent on the molar mass of the particles in the solution.

Methodology:

  • Sample Preparation: Solutions of the nucleotide at various concentrations are prepared in a buffer of known density and viscosity.

  • AUC Experiment: The samples are loaded into the cells of an analytical ultracentrifuge. The rotor is spun at a relatively low speed until the system reaches equilibrium, which can take several hours. The concentration distribution of the nucleotide along the radial distance is monitored using an optical detection system (e.g., absorbance or interference optics).

  • Data Analysis: The equilibrium concentration gradients are analyzed to determine the weight-average molar mass of the solute at each radial position. For a self-associating system, the apparent weight-average molar mass will increase with concentration. The data is then fitted to various self-association models (e.g., monomer-dimer, monomer-tetramer, indefinite self-association) to determine the stoichiometry and the equilibrium association constant (K).

Vapor Pressure Osmometry (VPO)

VPO is a thermodynamic technique used to determine the number-average molecular weight of a solute in solution by measuring the colligative property of vapor pressure depression.[7][8][9][10][11] The vapor pressure of a solution is lower than that of the pure solvent, and this difference is proportional to the molal concentration of solute particles.

Methodology:

  • Instrument Calibration: The instrument is calibrated using a standard of known molecular weight (e.g., sucrose) in the same solvent to be used for the nucleotide samples.

  • Sample Preparation: Solutions of the nucleotide are prepared at different known molalities in a volatile solvent with a high dielectric constant.

  • Measurement: A drop of the sample solution and a drop of the pure solvent are placed on two matched thermistors in a chamber saturated with solvent vapor. Due to the lower vapor pressure of the solution, solvent vapor condenses on the solution drop, releasing heat of condensation and causing a temperature difference between the two thermistors. This temperature difference is measured as a resistance or voltage difference, which is proportional to the vapor pressure lowering.

  • Data Analysis: The measured voltage difference for each sample is used to calculate the osmotic coefficient, which reflects the deviation from ideal behavior due to solute-solute interactions (including self-association). By analyzing the concentration dependence of the osmotic coefficient, the number-average molecular weight and the association constant can be determined.

Signaling Pathway Visualization

The self-association of purine nucleotides can play a significant role in various biological signaling pathways. One prominent example is the role of GTP in the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

GTP_Microtubule_Assembly cluster_GTP_State GTP-Bound State cluster_Assembly Microtubule Assembly cluster_Hydrolysis GTP Hydrolysis GTP_Tubulin GTP-Tubulin Dimer (Straight Conformation) Protofilament Protofilament Formation (Longitudinal Association) GTP_Tubulin->Protofilament Self-association Sheet Tubulin Sheet Formation (Lateral Association) Protofilament->Sheet Lateral association Microtubule Microtubule Elongation Sheet->Microtubule Tube closure GTP_Hydrolysis GTP Hydrolysis Microtubule->GTP_Hydrolysis Within microtubule lattice GDP_Tubulin GDP-Tubulin Dimer (Curved Conformation) GTP_Hydrolysis->GDP_Tubulin

Caption: GTP-dependent microtubule assembly pathway.

This diagram illustrates the critical role of GTP in promoting the self-association of tubulin dimers, the fundamental building blocks of microtubules. The binding of GTP induces a "straight" conformation in the tubulin dimer, which is favorable for both longitudinal and lateral associations, leading to the formation of protofilaments and eventually the hollow microtubule structure.[12][13][14][15][16] Subsequent hydrolysis of GTP to GDP within the microtubule lattice induces a conformational change to a "curved" state, which introduces strain and contributes to the dynamic instability of microtubules, a process essential for their cellular functions.[17][18][19][20][21]

References

Inosine Triphosphate (ITP): An In-Depth Analysis of its Influence on Mitotic and Chromosome Aberration Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Genotoxic Potential of Inosine Triphosphate.

This guide provides a comprehensive comparison of the effects of Inosine Triphosphate (ITP) on mitotic and chromosome aberration rates in human cells. The data presented herein is compiled from foundational research in the field to offer an objective analysis of ITP's performance against other alternatives, supported by detailed experimental protocols.

Comparative Analysis of Genotoxic Effects

The following tables summarize the quantitative data on the influence of Inosine Triphosphate and a common positive control mutagen, Mitomycin-C, on mitotic and chromosome aberration rates.

TreatmentConcentrationCell TypeMitotic Index (% of Control)Fold Change from Control
Inosine Triphosphate (ITP) 1.8 mMHuman Peripheral LymphocytesSignificantly ReducedNot specified
3.6 mMHuman Peripheral LymphocytesSignificantly ReducedNot specified
Mitomycin-C 1 x 10⁻⁷ MHuman Peripheral Lymphocytes~50%~0.5
3 x 10⁻⁷ MHuman Peripheral Lymphocytes~30%~0.3

Table 1: Effect of Inosine Triphosphate and Mitomycin-C on Mitotic Index. Data indicates that ITP, at concentrations of 1.8 mM and 3.6 mM, significantly reduces the mitotic rate in cultured human peripheral lymphocytes. For comparison, the well-characterized mutagen Mitomycin-C also demonstrates a dose-dependent reduction in the mitotic index.

TreatmentConcentrationCell TypeSister Chromatid Exchanges (SCEs) per Cell (Mean ± SE)Fold Increase from Control
Control 0Human Peripheral Lymphocytes6.5 ± 0.31.0
Inosine Triphosphate (ITP) 1.8 mMHuman Peripheral Lymphocytes12.1 ± 0.5~1.9
3.6 mMHuman Peripheral Lymphocytes14.2 ± 0.6~2.2
Mitomycin-C 1 x 10⁻⁷ MHuman Peripheral Lymphocytes25.0 ± 1.5~3.8
3 x 10⁻⁷ MHuman Peripheral Lymphocytes45.0 ± 2.0~6.9

Table 2: Induction of Sister Chromatid Exchanges (SCEs) by Inosine Triphosphate and Mitomycin-C. ITP induces a highly significant, dose-dependent increase in the frequency of SCEs. The effect is notable, though less potent than the strong induction observed with the positive control, Mitomycin-C.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized procedures for in vitro genotoxicity testing.

Human Peripheral Blood Lymphocyte Culture
  • Cell Source: Whole blood is collected by venipuncture from healthy, non-smoking donors into heparinized tubes.

  • Culture Setup: A small volume of whole blood (e.g., 0.5 mL) is added to a larger volume of culture medium (e.g., 4.5 mL), typically RPMI-1640 supplemented with 15% fetal calf serum, antibiotics (penicillin and streptomycin), and a mitogen such as phytohemagglutinin (PHA) to stimulate lymphocyte division.

  • Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a total of 72 hours.

Mitotic Index Analysis
  • Treatment: The test compound (Inosine Triphosphate) is added to the lymphocyte cultures at various concentrations after a specific period of incubation (e.g., 48 hours).

  • Cell Harvest: To arrest cells in metaphase, a spindle inhibitor such as Colcemid (demecolcine) is added to the cultures for the final 2-3 hours of incubation.

  • Slide Preparation: Cells are harvested by centrifugation, subjected to hypotonic treatment (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes, and then fixed in a freshly prepared solution of methanol (B129727) and acetic acid (3:1). The fixed cell suspension is dropped onto clean, cold, wet microscope slides and air-dried.

  • Staining: Slides are stained with a DNA-specific stain such as Giemsa.

  • Scoring: The mitotic index is determined by light microscopy. A total of 1000-2000 cells per culture are scored, and the number of cells in metaphase is recorded. The mitotic index is calculated as the percentage of metaphase cells relative to the total number of cells counted.

Chromosome Aberration (Sister Chromatid Exchange) Assay
  • BrdU Labeling: For the analysis of sister chromatid exchanges (SCEs), 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the cultures at the time of initiation to a final concentration of 10 µM. BrdU is a thymidine (B127349) analog that is incorporated into the newly synthesized DNA.

  • Treatment: The test compound is added to the cultures, typically 24 hours after culture initiation, for the remaining 48 hours of incubation.

  • Cell Harvest and Slide Preparation: The cell harvesting and slide preparation procedure is the same as for the mitotic index analysis.

  • Differential Staining: To visualize the SCEs, a fluorescence-plus-Giemsa (FPG) technique is employed. This involves staining the slides with a fluorescent dye (e.g., Hoechst 33258), exposing them to UV light, incubating them in a salt solution, and finally staining with Giemsa. This procedure results in differential staining of the sister chromatids, allowing for the visualization and quantification of exchanges.

  • Scoring: Well-spread, second-division metaphases are scored for the number of SCEs per cell under a light microscope. Typically, 25-50 metaphases per culture are analyzed.

Visualizing the Mechanism of ITP-Induced Genomic Instability

The following diagram illustrates the proposed signaling pathway and mechanism through which an excess of Inosine Triphosphate can lead to genomic instability.

Safety Operating Guide

Navigating the Safe Disposal of Inosine-5'-triphosphate (Trisodium Salt): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Inosine-5'-triphosphate (trisodium salt), a nucleotide analog used in various biochemical assays, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a clear, step-by-step framework for the safe disposal of this compound, adhering to standard safety protocols and regulatory considerations.

Immediate Safety and Hazard Information

Inosine-5'-triphosphate (trisodium salt) is considered a hazardous substance.[1] It can cause irritation to the eyes, respiratory system, and skin.[1] In case of exposure, it is crucial to take the following immediate actions:

  • Eye Contact: Immediately flush the eyes with fresh running water. Ensure complete irrigation by keeping the eyelids apart and moving them occasionally. Seek medical attention without delay if pain persists or recurs.[1]

  • Skin Contact: If skin contact occurs, immediately remove all contaminated clothing, including footwear. Flush the skin and hair with running water, using soap if available. Seek medical attention in the event of irritation.[1]

  • Inhalation: If fumes or combustion products are inhaled, remove the individual from the contaminated area and lay them down. Keep them warm and rested. If the person is not breathing, apply artificial respiration.[1]

  • Ingestion: If swallowed, immediately give a glass of water. First aid is generally not required for small quantities, but if in doubt, contact a Poisons Information Centre or a doctor.[1]

During handling and disposal, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1] Work should be conducted in a well-ventilated area.[1]

Quantitative Data for Safe Handling and Disposal

While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key handling and storage information to minimize risk.

ParameterGuidelineSource
Storage Temperature 2-8°C[2]
Storage Conditions Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2][2]
Spill Cleanup Use dry clean-up procedures and avoid generating dust. Wear protective clothing, gloves, safety glasses, and a dust respirator.[1][1]

Disposal Protocol: A Step-by-Step Approach

The disposal of Inosine-5'-triphosphate (trisodium salt) must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR 261.3.[2]

1. Waste Identification and Segregation:

  • Identify all waste containing Inosine-5'-triphosphate (trisodium salt), including pure compound, contaminated labware (e.g., tubes, pipette tips), and solutions.

  • Segregate this waste from general laboratory trash and other chemical waste streams to prevent cross-contamination.

2. Containerization and Labeling:

  • Place the waste in a clearly labeled, sealed, and chemically compatible container.

  • The label should include the full chemical name: "Inosine-5'-triphosphate (trisodium salt)" and indicate that it is hazardous waste.

3. Consultation and Professional Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Disposal options may include:

    • Burial in a licensed landfill: The waste may be buried in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[1]

    • Incineration: The waste may be incinerated in a licensed apparatus, potentially after being mixed with a suitable combustible material.[1]

  • Do not dispose of Inosine-5'-triphosphate (trisodium salt) down the drain or in the regular trash.

4. Decontamination of Empty Containers:

  • Decontaminate empty containers that held Inosine-5'-triphosphate (trisodium salt).

  • Observe all label safeguards until the containers are thoroughly cleaned and destroyed.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Inosine-5'-triphosphate (trisodium salt) waste.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Disposal Pathway cluster_3 Final Steps A Inosine-5'-triphosphate (trisodium salt) Waste Generated B Is the waste mixed with other hazardous materials? A->B C Segregate as Inosine-5'-triphosphate Waste B->C No D Segregate and manage as mixed hazardous waste B->D Yes E Package in a sealed, labeled, compatible container C->E D->E F Consult Institutional EHS & Local Regulations E->F G Arrange for professional disposal: - Licensed Landfill - Licensed Incineration F->G H Decontaminate or dispose of empty container as per EHS guidance G->H I Document Waste Disposal H->I

Disposal workflow for Inosine-5'-triphosphate (trisodium salt).

References

Personal protective equipment for handling Inosine-5'-triphosphate (trisodium salt)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Inosine-5'-triphosphate (trisodium salt). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Inosine-5'-triphosphate (trisodium salt), while a vital reagent in many biochemical and pharmaceutical research applications, is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, strict adherence to recommended personal protective equipment (PPE) protocols and handling procedures is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling Inosine-5'-triphosphate (trisodium salt) in various laboratory scenarios.

Scenario Required PPE Recommended Additional PPE
Receiving and Unpacking - Safety glasses- Nitrile gloves- Lab coat
Weighing and Aliquoting (Powder Form) - Safety goggles- Nitrile gloves- Lab coat or disposable gown- Dust mask or respirator- Face shield- Anti-static weighing paper
Solution Preparation - Safety goggles- Nitrile gloves- Lab coat- Face shield (if splashing is possible)
General Handling of Solutions - Safety glasses- Nitrile gloves- Lab coat
Spill Cleanup (Minor) - Safety goggles- Nitrile gloves- Lab coat or disposable gown- Dust mask or respirator- Shoe covers
Waste Disposal - Safety glasses- Nitrile gloves- Lab coat

Operational Workflow for Handling

Proper handling of Inosine-5'-triphosphate (trisodium salt) from receipt to disposal is critical. The following workflow diagram outlines the key steps to be followed.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal a Receive Shipment b Inspect Container for Damage a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Wear Appropriate PPE c->d e Weigh Powder in a Fume Hood or Vented Enclosure d->e f Prepare Solutions in a Well-Ventilated Area e->f g Conduct Experiment Following Protocol f->g h Handle Solutions with Care to Avoid Splashes g->h i Segregate Waste h->i j Dispose of in Accordance with Local, State, and Federal Regulations i->j G cluster_spill Minor Spill Cleanup a Evacuate Immediate Area b Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) a->b c Gently Cover Spill with Damp Paper Towels to Avoid Dust b->c d Wipe Up Spill from Outside In c->d e Place Contaminated Materials in a Sealed Bag d->e f Clean Spill Area with Soap and Water e->f g Dispose of Waste as Hazardous Chemical Waste f->g

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.